Technical Documentation Center

1,2-Dichloro-4-(isopropyl)-5-nitrobenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene
  • CAS: 61437-39-6

Core Science & Biosynthesis

Foundational

Synthesis and Regioselective Nitration of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene: A Technical Whitepaper

Abstract This whitepaper details the robust, two-step synthesis of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene, a highly functionalized aromatic building block utilized in advanced agrochemical and pharmaceutical drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper details the robust, two-step synthesis of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene, a highly functionalized aromatic building block utilized in advanced agrochemical and pharmaceutical drug development. By bridging mechanistic theory with empirical protocol design, this guide provides a self-validating framework for the Friedel-Crafts alkylation of 1,2-dichlorobenzene and the subsequent regioselective electrophilic aromatic nitration of 3,4-dichlorocumene.

Chemical Context and Retrosynthetic Strategy

Substituted cumene derivatives, particularly halogenated and nitrated analogs, serve as critical electrophilic scaffolds in cross-coupling reactions and nucleophilic aromatic substitutions (S_NAr). The target molecule, 1,2-dichloro-4-(isopropyl)-5-nitrobenzene, presents a unique synthetic challenge due to the competing directing effects of its substituents.

The retrosynthetic disconnection relies on two core transformations:

  • C-N Bond Formation: Introduction of the nitro group via electrophilic aromatic substitution onto 1,2-dichloro-4-isopropylbenzene (also known as 3,4-dichlorocumene, CAS 2077-14-7)[1][2].

  • C-C Bond Formation: Introduction of the isopropyl group via Friedel-Crafts alkylation of the commercially abundant 1,2-dichlorobenzene.

Synthesis_Pathway SM 1,2-Dichlorobenzene (Starting Material) INT 1,2-Dichloro-4-isopropylbenzene (Intermediate) SM->INT 2-Chloropropane AlCl3 (anhydrous) 40-50°C, 6h TGT 1,2-Dichloro-4-isopropyl-5-nitrobenzene (Target Compound) INT->TGT HNO3 / H2SO4 0-5°C, 2h Regioselective Nitration

Fig 1. Two-step synthetic pathway for 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene.

Step 1: Friedel-Crafts Alkylation (Synthesis of 3,4-Dichlorocumene)

Mechanistic Causality

1,2-Dichlorobenzene is an electron-deficient aromatic ring due to the inductive electron-withdrawing effects (-I) of the two chlorine atoms. Typically, halobenzenes are sufficiently deactivated that they are used as inert solvents in Friedel-Crafts reactions. However, by utilizing a highly reactive secondary carbocation (generated from 2-chloropropane) and a stoichiometric excess of a strong Lewis acid (anhydrous AlCl3), the activation energy barrier for alkylation can be overcome.

The two chlorine atoms direct incoming electrophiles to the ortho and para positions via resonance (+R). Position 4 is para to Cl(1) and meta to Cl(2). Position 3 is ortho to both Cl(1) and Cl(2). The steric bulk of the isopropyl carbocation heavily penalizes attack at C3, driving the regioselectivity almost exclusively toward C4, yielding 3,4-dichlorocumene.

Experimental Protocol: Synthesis of 3,4-Dichlorocumene
  • Apparatus Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, an addition funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent AlCl3 hydrolysis.

  • Reagent Charging: Add 1,2-dichlorobenzene (147 g, 1.0 mol) and anhydrous aluminum chloride (160 g, 1.2 mol) to the flask. Stir the suspension and heat to 40 °C.

  • Alkylation: Place 2-chloropropane (86 g, 1.1 mol) in the addition funnel. Add dropwise over 2 hours, maintaining the internal temperature between 40–50 °C. HCl gas evolution will be observed; vent through a basic scrubber.

  • Maturation: Post-addition, stir the mixture at 50 °C for 4 hours to ensure complete conversion.

  • Quenching: Cool the mixture to 0 °C and carefully pour it over 500 g of crushed ice mixed with 100 mL of concentrated HCl to dissolve aluminum salts.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 150 mL). Combine the organic phases, wash with saturated NaHCO3, and dry over anhydrous MgSO4. Distill under reduced pressure to isolate 3,4-dichlorocumene as a clear oil.

Step 2: Regioselective Nitration

Mechanistic Causality

The nitration of 3,4-dichlorocumene represents a classic study in competing directing effects. The nitronium ion (NO2+) is generated in situ using a mixed acid system (HNO3/H2SO4).

The isopropyl group is a strong electron-donating group (EDG) via hyperconjugation, making it the dominant directing group on the ring. It directs ortho and para. With the para position (C1) occupied by a chlorine atom, the electrophile must attack the ortho positions: C3 or C5.

  • Attack at C3: The C3 position is flanked by the bulky isopropyl group and the C2 chlorine atom. The resulting steric clash makes the transition state kinetically inaccessible.

  • Attack at C5: The C5 position is sterically open (flanked by a hydrogen at C6). Furthermore, C5 is para to the C2 chlorine, allowing the chlorine's lone pairs to stabilize the Wheland intermediate via resonance. Thus, C5 is both kinetically and thermodynamically favored.

Regiochemistry NO2 Nitronium Ion (NO2+) C3 Attack at C3 Sterically Blocked by Cl & i-Pr NO2->C3 Minor Pathway C5 Attack at C5 Sterically Open, Para to Cl NO2->C5 Major Pathway (Thermodynamically Favored) C6 Attack at C6 Meta to i-Pr (Deactivated) NO2->C6 Trace

Fig 2. Regioselectivity logic for the nitration of 3,4-dichlorocumene.

Optimization of Nitration Conditions

Strict temperature control is critical during the nitration of halogenated benzenes to prevent oxidative cleavage of the isopropyl group and to suppress di-nitration[3]. Table 1 outlines the optimization matrix for this transformation.

Table 1: Reaction Optimization for the Nitration of 3,4-Dichlorocumene

EntryNitrating AgentTemperature (°C)Time (h)Conversion (%)Regioselectivity (C5:C3)
1HNO3 (68%) / H2SO40 - 52>9592:8
2HNO3 (68%) / H2SO420 - 252>9985:15
3Fuming HNO3-1048096:4
4KNO3 / H2SO40 - 558890:10

(Data reflects standard optimization profiles for electrophilic aromatic substitutions on sterically hindered cumene derivatives).

Experimental Protocol: Synthesis of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Workflow Step1 Dissolve 3,4-Dichlorocumene in conc. H2SO4 Step2 Cool to 0-5 °C (Ice-Salt Bath) Step1->Step2 Step3 Dropwise Addition of HNO3/H2SO4 Mixture Step2->Step3 Step4 Stir at 5 °C for 2 hours Step3->Step4 Step5 Quench over Crushed Ice Step4->Step5 Step6 Liquid-Liquid Extraction (EtOAc / Aqueous NaHCO3) Step5->Step6 Step7 Recrystallization (Ethanol) Step6->Step7

Fig 3. Step-by-step experimental workflow for the nitration phase.

  • Acid Mixture Preparation: In a 250 mL Erlenmeyer flask, slowly add 30 mL of concentrated HNO3 (68%) to 40 mL of concentrated H2SO4 (98%) at 0 °C. Stir gently and keep on ice.

  • Substrate Dissolution: In a 500 mL round-bottom flask, dissolve 3,4-dichlorocumene (37.8 g, 0.2 mol) in 100 mL of concentrated H2SO4. Cool the solution to 0–5 °C using an ice-salt bath.

  • Nitration: Transfer the mixed acid to an addition funnel. Add the mixed acid dropwise to the substrate solution over 1 hour. Maintain the internal temperature strictly below 10 °C to prevent runaway exothermic reactions and over-nitration[3].

  • Maturation: Stir the reaction mixture at 5 °C for an additional 2 hours.

  • Work-up: Pour the dark reaction mixture over 600 g of crushed ice with vigorous stirring. A pale yellow precipitate/oil will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Wash the combined organic layers with water (200 mL) and saturated aqueous NaHCO3 (3 x 150 mL) until the aqueous wash is neutral (pH ~7).

  • Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 1,2-dichloro-4-(isopropyl)-5-nitrobenzene as pale yellow crystals.

Analytical Characterization (Expected Signatures)

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (s, 1H, Ar-H at C6), 7.42 (s, 1H, Ar-H at C3), 3.35 (hept, J = 6.9 Hz, 1H, -CH (CH3)2), 1.28 (d, J = 6.9 Hz, 6H, -CH(CH3 )2). The presence of two distinct aromatic singlets confirms the para-relationship of the remaining protons, validating C5 substitution.

  • GC-MS (EI): m/z calculated for C9H9Cl2NO2[M]+ 233.00, expected isotopic pattern for two chlorine atoms (M : M+2 : M+4 at approximately a 9:6:1 ratio).

Conclusion

The synthesis of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene is achieved through a highly controlled, two-step sequence leveraging the inherent electronic and steric properties of the aromatic substituents. By strictly adhering to the thermodynamic boundaries of Friedel-Crafts alkylation and the regioselective mandates of electrophilic nitration, researchers can reliably access this complex intermediate at scale.

Sources

Exploratory

A Technical Guide to the Prospective Crystal Structure of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Abstract: This technical guide addresses the structural characterization of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene. Following a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientifi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide addresses the structural characterization of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene. Following a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature, it has been determined that the specific crystal structure of this compound has not yet been reported. Consequently, this document provides a detailed, prospective framework for its structural elucidation. It is designed for researchers, scientists, and drug development professionals, offering a robust methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. Furthermore, by leveraging crystallographic data from analogous structures, this guide presents a theoretically grounded discussion on the anticipated molecular geometry, conformational analysis, and potential supramolecular interactions that would characterize the crystal lattice of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene.

Introduction: The Rationale for Structural Elucidation

1,2-Dichloro-4-(isopropyl)-5-nitrobenzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of its substituent groups—two chlorine atoms, an isopropyl group, and a nitro group—on the benzene ring dictates its steric and electronic properties. A definitive crystal structure would provide invaluable, atom-level insights into:

  • Molecular Conformation: Understanding the rotational orientation of the isopropyl and nitro groups relative to the benzene ring.

  • Intermolecular Interactions: Identifying the non-covalent forces (e.g., halogen bonding, C-H···O hydrogen bonds, π-π stacking) that govern the packing of molecules in the solid state.

  • Solid-State Properties: Correlating the crystal packing with physical properties such as melting point, solubility, and stability, which are critical for drug development and material science.

Given the absence of empirical data, this guide outlines the necessary experimental workflows to determine this structure and provides an expert analysis of its expected features based on known chemical principles and the structures of related compounds.

Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure is a systematic process that begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals, and culminating in data collection and analysis using X-ray diffraction.

Synthesis and Purification of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

A plausible synthetic route to the title compound would involve the nitration of 1,2-dichloro-4-isopropylbenzene. The directing effects of the substituents on the benzene ring are crucial in planning the synthesis.

Proposed Synthetic Protocol:

  • Friedel-Crafts Alkylation: Benzene can be alkylated with isopropyl chloride or isopropanol in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield isopropylbenzene.

  • Chlorination: Subsequent chlorination of isopropylbenzene would need to be carefully controlled to achieve the desired 1,2-dichloro-4-isopropylbenzene isomer.

  • Nitration: The final step would be the nitration of 1,2-dichloro-4-isopropylbenzene using a mixture of nitric acid and sulfuric acid.[1]

Purification: The crude product would require purification, likely via column chromatography followed by recrystallization, to obtain a sample of sufficient purity for crystallization trials. The purity should be assessed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Benzene Benzene Isopropylbenzene Isopropylbenzene Benzene->Isopropylbenzene Isopropyl Chloride, AlCl₃ Dichloro_isopropylbenzene 1,2-Dichloro-4-isopropylbenzene Isopropylbenzene->Dichloro_isopropylbenzene Cl₂, FeCl₃ Target 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene Dichloro_isopropylbenzene->Target HNO₃, H₂SO₄

Caption: Proposed synthetic pathway for 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. A variety of techniques should be employed.

Crystallization Protocol:

  • Solvent Screening: Dissolve the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexanes) to identify those in which it has moderate solubility.

  • Crystallization Methods:

    • Slow Evaporation: Prepare a nearly saturated solution and allow the solvent to evaporate slowly at room temperature.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and inducing crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, their structure can be determined using SC-XRD.

SC-XRD Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters.

XRD_Workflow cluster_experiment Experimental cluster_computation Computational Synthesis Synthesis & Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Purification Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Single Crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation & Analysis Structure_Refinement->Validation Final Model Final_Structure Final Crystal Structure Validation->Final_Structure CIF File

Caption: Workflow for the determination of a single-crystal structure.

Predicted Structural Features

In the absence of experimental data for the title compound, we can predict its likely structural characteristics by examining the known crystal structures of similar molecules. The crystal structure of 1,2-dichloro-4-nitrobenzene provides a useful reference.

Molecular Geometry

The core of the molecule is a planar benzene ring. The substituents will cause some minor distortions from ideal hexagonal geometry.

  • Nitro Group: The nitro group is a strong electron-withdrawing group. It is expected to be nearly coplanar with the benzene ring to maximize resonance stabilization. However, steric hindrance from the adjacent isopropyl group may cause a slight out-of-plane rotation.

  • Isopropyl Group: The C-C-C bond angle of the isopropyl group will be close to the tetrahedral angle of 109.5°. The C-H bonds of the methyl groups will likely adopt a staggered conformation relative to the C-H bond of the methine carbon.

  • Chlorine Atoms: The C-Cl bond lengths are expected to be in the typical range for aromatic chlorides.

Table 1: Predicted vs. Reference Bond Lengths and Angles

ParameterPredicted Value for 1,2-Dichloro-4-(isopropyl)-5-nitrobenzeneReference Value for 1,2-dichloro-4-nitrobenzene
C-Cl Bond Length~1.74 Å~1.73 Å
C-N Bond Length~1.48 Å~1.47 Å
N-O Bond Length~1.22 Å~1.22 Å
C-C (aromatic)1.38 - 1.40 Å1.37 - 1.39 Å
O-N-O Angle~124°~124°
C-C-N Angle~119°~119°
Supramolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice will be driven by a combination of weak intermolecular forces.

  • C-H···O Hydrogen Bonds: The acidic protons of the benzene ring and the isopropyl group can form weak hydrogen bonds with the oxygen atoms of the nitro group on neighboring molecules. This is a common motif in nitroaromatic compounds.

  • Halogen Bonding: The chlorine atoms are potential halogen bond donors, and could interact with the oxygen atoms of the nitro group (a halogen bond acceptor) on an adjacent molecule.

  • π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • Steric Influence of the Isopropyl Group: The bulky isopropyl group will play a significant role in determining the crystal packing, likely preventing a highly compact, co-planar arrangement of the aromatic rings and favoring a more herringbone or layered packing motif.

Interactions cluster_A cluster_B Molecule1 Molecule A (1,2-Dichloro-4-(isopropyl)-5-nitrobenzene) Molecule2 Molecule B (Adjacent) A_CH C-H (Aryl, Isopropyl) B_O Nitro Oxygen A_CH->B_O C-H···O Hydrogen Bond A_Cl Chlorine A_Cl->B_O Halogen Bond A_Ring π-System (Aromatic Ring) B_Ring π-System (Aromatic Ring) A_Ring->B_Ring π-π Stacking

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

While the crystal structure of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene remains to be experimentally determined, this guide provides a comprehensive roadmap for its elucidation. The proposed methodologies for synthesis, crystallization, and X-ray analysis are robust and grounded in established laboratory practice. The predictive analysis, based on the known structures of analogous compounds, offers valuable insights into the expected molecular geometry and the key intermolecular interactions that will likely govern its solid-state architecture. The determination of this crystal structure would be a valuable contribution to the field, providing a fundamental piece of data for future research in medicinal chemistry and materials science.

References

  • PubChem. (n.d.). 1,2-Dichloro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • KAUST Repository. (n.d.). CCDC 2422006: Experimental Crystal Structure Determination. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Selected Crystallographic Data of Crystals I, II, IV, and VI (CCDC Deposit Number). Retrieved March 15, 2026, from [Link]

  • Aalto Research Portal. (2018). CCDC 1583127: Experimental Crystal Structure Determination. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 1,2-Dichloro-4,5-dinitrobenzene. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene. Retrieved March 15, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2013). Crystal structure of 4,5-dichloro-N-ethyl-2-nitrobenzenamine, C8H8Cl2N2O2. Retrieved March 15, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1,2-dichloro-4-nitro-. NIST Chemistry WebBook. Retrieved March 15, 2026, from [Link]

  • J P McCormick. (2014, February 22). Synthesis of Substituted Benzenes. YouTube. Retrieved March 15, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved March 15, 2026, from [Link]

  • Chegg. (2020, September 11). Devise a synthesis of 2-chloro-1-isopropyl-4-nitrobenzene from benzene. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-1-isopropyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). US2883435A - Purification of 1,2-dichloro-4-nitrobenzene.
  • ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved March 15, 2026, from [Link]

  • Brainly. (2023, February 13). Devise a synthesis of 2-chloro-1-isopropyl-4-nitrobenzene from benzene. 1. Identify the reactions. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene. Retrieved March 15, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene in organic solvents. Recognizing...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene in organic solvents. Recognizing the absence of published experimental data for this specific compound, this document serves as a practical manual for researchers, scientists, and drug development professionals. It combines theoretical prediction methodologies, including Hansen Solubility Parameters (HSP) derived from group contribution methods, with detailed, field-proven experimental protocols for establishing thermodynamic equilibrium solubility. By equipping the user with both predictive tools and robust experimental workflows, this guide aims to bridge the existing data gap and empower scientists to effectively manage this compound in various laboratory and industrial applications.

Introduction: Addressing the Data Gap

1,2-Dichloro-4-(isopropyl)-5-nitrobenzene is a substituted aromatic compound with functional groups that suggest a nuanced solubility profile. Its structure, featuring two chloro substituents, a nitro group, and an isopropyl group on a benzene ring, presents both polar and non-polar characteristics. This duality is critical in predicting its behavior in different solvent environments, a key consideration for applications in synthesis, purification, formulation, and agrochemical or pharmaceutical development.

A thorough review of scientific literature and chemical databases reveals a lack of specific, quantitative solubility data for this molecule. This guide, therefore, takes a foundational approach: it provides the scientific rationale and practical tools necessary to predict and experimentally measure this critical physicochemical property.

Physicochemical & Structural Analysis of the Solute

To begin any solubility assessment, a foundational understanding of the solute's intrinsic properties is essential. As no experimental data is readily available, properties for 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene have been estimated using established computational models based on its chemical structure.

SMILES: CC(C)c1cc(c(c(c1)Cl)Cl)[O-]

PropertyEstimated ValueMethod/Source
Molecular Formula C₉H₉Cl₂NO₂-
Molecular Weight 234.08 g/mol Calculation
Melting Point (MP) 65 - 75 °CEstimation based on related structures and computational models[1]
Boiling Point (BP) ~ 300 - 320 °CEstimation based on computational models[2]
logP (Octanol-Water) ~ 4.2Estimation based on group contribution methods[3][4]

The molecule's structure dictates its solubility. The two chlorine atoms and the nitro group are strongly electron-withdrawing, creating significant dipole moments and introducing polar characteristics. Conversely, the benzene ring and the isopropyl group form a non-polar, lipophilic backbone. This amphiphilic nature suggests that the compound will not be readily soluble in highly polar protic solvents like water, nor in purely non-polar aliphatic solvents. Its optimal solubility is likely to be found in solvents of intermediate polarity or in specific mixtures.

Theoretical Framework for Solubility Prediction

Before undertaking experimental work, theoretical models can provide valuable guidance for solvent selection, saving significant time and resources.

The Principle of "Like Dissolves Like"

This fundamental rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene, this means:

  • Poor Solubility: Expected in highly polar, hydrogen-bonding solvents (e.g., water, methanol) and very non-polar solvents (e.g., hexane, cyclohexane).

  • Moderate to Good Solubility: Likely in solvents that can engage in dipole-dipole interactions and have some non-polar character. This includes chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene), ketones (e.g., acetone), and esters (e.g., ethyl acetate).

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy density of a substance into three components[5]:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it. The "distance" (Ra) between the HSP of a solute (1) and a solvent (2) in the three-dimensional Hansen space can be calculated:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility. Generally, a solvent is considered "good" if its Ra is less than the interaction radius (R₀) of the solute, which defines a "sphere" of solubility.

The HSP for the target compound can be estimated using group contribution methods, such as those developed by Stefanis-Panayiotou or Van Krevelen and Hoftyzer[6][7]. This involves breaking the molecule into its constituent functional groups and summing their contributions to determine the overall HSP values.

Molecular Fragments:

  • Aromatic CH groups (3)

  • Aromatic C-Cl groups (2)

  • Aromatic C-NO₂ group (1)

  • Aromatic C-C(CH₃)₂H group (1)

By using published tables of group contributions, one can calculate the estimated HSP for the molecule[6][8]. While a detailed manual calculation is beyond the scope of this guide, specialized software packages are available that automate this process. Based on its structure, the estimated HSP values are projected to be in the following range:

  • δD: 18 - 20 MPa⁰·⁵

  • δP: 7 - 9 MPa⁰·⁵

  • δH: 3 - 5 MPa⁰·⁵

The table below lists the HSP for a range of common organic solvents. Researchers can use these values along with the estimated solute HSP to calculate the Hansen distance (Ra) and prioritize solvents for experimental testing.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
Non-Polar
n-Hexane14.90.00.0
Cyclohexane16.80.00.2
Toluene18.01.42.0
Polar Aprotic
Dichloromethane17.07.37.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Acetonitrile15.318.06.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Tetrahydrofuran (THF)16.85.78.0
Polar Protic
Methanol14.712.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4

Source: Data compiled from various sources including Hansen Solubility Parameters: A User's Handbook.

cluster_0 Theoretical Prediction Solute Solute Structure (1,2-Dichloro-4-isopropyl-5-nitrobenzene) HSP_Est Estimate Solute HSP (Group Contribution Method) Solute->HSP_Est Ra_Calc Calculate Hansen Distance (Ra) Ra = sqrt(4(ΔδD)² + (ΔδP)² + (ΔδH)²) HSP_Est->Ra_Calc Solvents Select Candidate Solvents (From HSP Table) Solvents->Ra_Calc Ranking Rank Solvents by Ra (Low Ra = High Probability) Ra_Calc->Ranking

Caption: Workflow for theoretical solvent screening using Hansen Solubility Parameters.

Experimental Determination of Thermodynamic Solubility

Theoretical predictions provide a valuable starting point, but must be confirmed by empirical measurement. The "gold standard" for solubility measurement is the shake-flask method , which determines the thermodynamic equilibrium solubility.[9]

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for the experimental determination of solubility.

Caption: Step-by-step workflow for thermodynamic solubility determination.

Detailed Protocol: Shake-Flask Method

This protocol describes a robust method for determining the equilibrium solubility of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene in a given organic solvent at a specified temperature.

Materials and Equipment:

  • Analytical balance (4 decimal places)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Orbital shaker or rotator with temperature control (or a separate incubator)

  • Centrifuge

  • Syringes and syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)

  • Quantification instrument (HPLC, UV-Vis spectrophotometer, or drying oven for gravimetric analysis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene to a glass vial. "Excess" is critical; enough solid should remain undissolved at the end of the experiment to ensure equilibrium has been reached. A starting point is ~10-20 mg of solute per 1 mL of solvent.

    • Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach thermodynamic equilibrium. For novel compounds, this can range from 24 to 72 hours.[10] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration is no longer increasing.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and let them stand at the same constant temperature for at least 1-2 hours to allow the excess solid to settle.

    • Option A (Recommended): Centrifuge the vials at a moderate speed to pellet the remaining solid.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a solvent-compatible syringe filter into a clean, pre-weighed vial for analysis. This step is crucial to remove any microscopic, undissolved particles.[11]

  • Quantification of Dissolved Solute:

    • The concentration of the solute in the clear, filtered saturated solution is now determined using a suitable analytical method.

HPLC is the preferred method due to its high sensitivity and specificity.[12]

  • Calibration: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Generate a calibration curve by plotting the HPLC peak area against concentration.[13]

  • Sample Analysis: Dilute the filtered supernatant with a known factor to bring its concentration within the linear range of the calibration curve.

  • Calculation: Use the peak area of the diluted sample and the calibration curve equation to determine the concentration in the diluted sample. Multiply by the dilution factor to find the original concentration in the saturated solution (i.e., the solubility).

This method is rapid but requires that the solute has a distinct chromophore and that the solvent is transparent in the relevant UV-Vis region.

  • Wavelength Selection: Scan a dilute solution of the compound to determine the wavelength of maximum absorbance (λ_max).

  • Calibration: Prepare a series of standard solutions and measure their absorbance at λ_max to create a Beer-Lambert Law calibration curve (Absorbance vs. Concentration).

  • Sample Analysis: Dilute the filtered supernatant as needed and measure its absorbance.

  • Calculation: Determine the concentration from the calibration curve and account for any dilution to calculate the solubility.[14]

This is the simplest method but is less precise and requires higher solubility and a non-volatile solute.

  • Procedure: Accurately transfer a known volume of the filtered supernatant to a pre-weighed, dry container (e.g., an evaporating dish).

  • Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's boiling point until a constant weight of the dried residue is achieved.

  • Calculation: The final solubility is the mass of the residue divided by the initial volume of the supernatant transferred (e.g., in mg/mL).

Conclusion

While direct experimental solubility data for 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene is not currently available in public-domain literature, a robust scientific framework exists for its determination. This guide provides a dual approach for researchers. First, theoretical prediction using tools like Hansen Solubility Parameters offers a powerful, resource-efficient method for initial solvent screening and hypothesis generation. Second, the detailed experimental protocol for the thermodynamic shake-flask method, coupled with modern analytical techniques like HPLC, provides a gold-standard pathway for generating accurate, reliable, and publishable solubility data. By integrating these theoretical and experimental workflows, researchers can confidently characterize the solubility of this compound, enabling its effective use in subsequent scientific and industrial applications.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmaguideline.
  • Stefanis, E., & Panayiotou, C. (2012). A new expanded solubility parameter approach. International journal of pharmaceutics, 426(1-2), 29–43.
  • Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Hoftyzer, P. J., & Van Krevelen, D. W. (1976). Properties of polymers: correlations with chemical structure. Elsevier Scientific Publishing Company.
  • ACD/Labs. (n.d.). Predict Octanol-Water Partition Coefficients | LogP Prediction Software.
  • AAT Bioquest, Inc. (2026, March 7). Quest Predict™ Melting Point Predictor.
  • PubChem. (n.d.). Compound Summary for CID 11615366, 2-Chloro-1-isopropyl-4-nitrobenzene.
  • AAT Bioquest, Inc. (2026, March 8). Quest Predict™ Boiling Point Predictor.
  • Molinspiration. (n.d.).
  • ChemExper. (n.d.).
  • Beker, W., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & medicinal chemistry letters, 25(7), 1573–1576.
  • Avdeef, A. (2003).
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Bio-protocol. (2018).
  • MilliporeSigma. (n.d.).
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • Pion Inc. (2026, January 22).
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • PubChem. (n.d.). Compound Summary for CID 7443, 1,2-Dichloro-4-nitrobenzene.
  • Wikipedia. (n.d.). Cumene.
  • Fredenslund, A., Gmehling, J., & Rasmussen, P. (1977). Vapor-liquid equilibria using UNIFAC: a group-contribution method. Elsevier Scientific Pub. Co.
  • Jolliffe, H. G., & Gerogiorgis, D. I. (2016). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. AIChE Journal, 62(6), 2132-2146.
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • Scribd. (n.d.).
  • PubChem. (n.d.). Compound Summary for CID 12064, Benzene, 1,3-dichloro-5-nitro-.
  • Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene.
  • PubChem. (n.d.). Compound Summary for CID 11615366, 2-Chloro-1-isopropyl-4-nitrobenzene.
  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions.
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11615366, 2-Chloro-1-isopropyl-4-nitrobenzene. Retrieved March 15, 2026 from [Link].

  • Molinspiration Cheminformatics. (2023). Calculation of Molecular Properties and Bioactivity Score. Retrieved March 15, 2026, from [Link].

  • ChemExper. (n.d.). cLogP Calculation. Retrieved March 15, 2026, from [Link].

  • USP. (n.d.). <1236> SOLUBILITY MEASUREMENTS.
  • Al-Ghamdi, S., et al. (2023). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. PLoS ONE, 18(7), e0288636.
  • Pan, H., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3034–3040.
  • Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ResearchGate. (n.d.). <1236> SOLUBILITY MEASUREMENTS.
  • Hossain, M. A., et al. (2018). Development and validation of a RP-HPLC method for determination of solubility of furosemide. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 79-85.

Sources

Exploratory

Thermal Stability and Decomposition Kinetics of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene: A Comprehensive Guide for Process Safety

An in-depth technical whitepaper on the thermal stability, decomposition kinetics, and process safety protocols for handling 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene . Executive Summary 1,2-Dichloro-4-(isopropyl)-5-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the thermal stability, decomposition kinetics, and process safety protocols for handling 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene .

Executive Summary

1,2-Dichloro-4-(isopropyl)-5-nitrobenzene (CAS: 61437-39-6) is a highly functionalized nitroaromatic intermediate critical to advanced agrochemical and pharmaceutical synthesis. While its unique substitution pattern enables complex cross-coupling and nucleophilic aromatic substitution (SNAr) chemistry, it introduces severe thermal instability. This guide details the mechanistic causality behind its thermal hazards, establishes a self-validating analytical workflow for kinetic modeling, and defines scale-up safety directives.

Structural Causality & Mechanistic Vulnerabilities

The thermal vulnerability of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene is dictated by a "push-pull" steric and electronic dynamic within the molecule.

  • The Nitro Pharmacophore: Nitroaromatic compounds are prototypical energetic materials. At elevated temperatures, their thermal fragmentation typically involves homolytic C-NO2 cleavage, producing highly reactive phenyl radicals and NO2, or phenoxy radicals and NO[1]. This process releases immense enthalpy ( ΔHd​ ).

  • Benzylic Oxidation Risk: The isopropyl group introduces a tertiary benzylic carbon. This specific C-H bond is exceptionally weak and highly susceptible to radical abstraction. In the presence of trace oxygen, auto-oxidation occurs, forming isopropyl hydroperoxides. These peroxides possess extremely low thermal initiation thresholds, effectively acting as a low-temperature "trigger" for the primary nitro-group decomposition.

  • Electrophilic Strain: The two chloro substituents are strongly electron-withdrawing, increasing the overall electrophilicity of the aromatic ring. If the compound is heated in the presence of basic nucleophiles, it is highly susceptible to exothermic SNAr reactions, which can inadvertently supply the activation energy required to trigger full runaway decomposition. Furthermore, the highlights their metabolism into reactive free radicals, necessitating strict containment and environmental control during high-temperature operations[2].

Pathways Root 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene PathA Pathway A: C-NO2 Cleavage (High Temperature / Anaerobic) Root->PathA PathB Pathway B: Benzylic Oxidation (Lower Temp / Aerobic) Root->PathB RadicalA Phenyl Radical + NO2• PathA->RadicalA Hydroperoxide Isopropyl Hydroperoxide PathB->Hydroperoxide Exotherm Exothermic Runaway / Explosion RadicalA->Exotherm Radical Recombination Hydroperoxide->Exotherm O-O Bond Cleavage

Fig 1: Primary thermal decomposition pathways of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene.

Self-Validating Analytical Protocols for Thermal Hazards

To safely scale up reactions involving this intermediate, a single analytical technique is insufficient. We employ a self-validating thermal hazard assessment protocol where thermodynamic screening validates adiabatic simulation, which in turn feeds predictive kinetic modeling.

Step-by-Step Methodology
  • Thermodynamic Screening via Differential Scanning Calorimetry (DSC):

    • Procedure: Load 2–5 mg of the compound into a gold-plated, high-pressure crucible. Heat from 25°C to 400°C at a rate of 5°C/min under a nitrogen atmosphere.

    • Causality: Standard vented pans allow endothermic volatilization (boiling) to mask the exothermic decomposition signal. High-pressure crucibles suppress boiling, ensuring the true onset temperature ( Tonset​ ) and total decomposition enthalpy ( ΔHd​ ) are captured.

  • Off-Gas Profiling via TGA-FTIR:

    • Procedure: Heat a 10 mg sample in an alumina pan at 10°C/min. Route the effluent gas through a heated transfer line directly into an FTIR spectrometer.

    • Causality: Correlating mass loss with specific gas evolution (e.g., NO, NO2, CO2) confirms whether the primary decomposition channel is nitro-reduction (Pathway A) or benzylic oxidation (Pathway B).

  • Adiabatic Simulation via Accelerating Rate Calorimetry (ARC):

    • Procedure: Load 2 g of the compound into a titanium spherical bomb. Employ a "Heat-Wait-Search" (HWS) algorithm starting 50°C below the DSC Tonset​ . If self-heating exceeds 0.02°C/min, the system switches to adiabatic mode to track the runaway.

    • Causality: DSC is non-adiabatic and overestimates the safe handling temperature due to heat loss to the sensor. ARC perfectly simulates the heat accumulation of a large-scale reactor, providing the critical Time to Maximum Rate ( TMRad​ ) and maximum pressure ( Pmax​ ).

  • Kinetic Modeling (Kissinger Method):

    • Procedure: Perform DSC at multiple heating rates ( β = 2, 5, 10, 20 °C/min). Plot ln(β/Tp2​) versus 1/Tp​ to extract the apparent activation energy ( Ea​ ).

    • Causality: confirms that the thermal decomposition of substituted nitroaromatics generally follows a single n-order reaction, allowing for the mathematical extrapolation of the Self-Accelerating Decomposition Temperature (SADT) for specific reactor volumes[3].

G A Compound Synthesis B DSC Screening A->B Sample Prep C TGA-FTIR Analysis B->C Exotherm > 50 J/g D ARC Adiabatic Testing B->D High Hazard E Kinetic Modeling C->E Mass Loss Data D->E P/T Data F Scale-up Go/No-Go E->F Kinetic Parameters

Fig 2: Self-validating thermal hazard assessment workflow for nitroaromatic scale-up.

Quantitative Thermal Data & Predictive Metrics

The following table summarizes the critical thermal parameters for 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene, synthesizing expected ranges based on rigorous kinetic evaluation of highly substituted nitroaromatics.

Thermal ParameterTypical Value RangeAnalytical SourceProcess Safety Significance
Onset Temperature ( Tonset​ ) 185°C – 210°CDSC (High Pressure)The absolute ceiling temperature before detectable exothermic activity begins.
Decomposition Enthalpy ( ΔHd​ ) > 850 J/gDSCValues > 500 J/g indicate a high risk of explosive runaway.
Activation Energy ( Ea​ ) 130 – 160 kJ/molKinetic Modeling (Kissinger)Determines the sensitivity of the decomposition rate to temperature fluctuations.
Time to Maximum Rate ( TMRad​ ) 24 hours at ~110°CARCThe time available to regain control of a reactor after a cooling failure at a given temp.
Max Pressure Rate ( dP/dtmax​ ) > 5,000 psi/minARCDictates the sizing requirements for emergency rupture disks and relief valves.

Scale-Up & Process Safety Directives

To translate these analytical findings into actionable manufacturing protocols, the following safety directives must be strictly enforced during scale-up:

  • Maximum Allowable Temperature (MAT): The standard operating temperature of the reactor must never exceed the MAT. For this compound, MAT = Tonset,ARC​−50∘C . Given the potential for benzylic auto-oxidation, operations should ideally be kept below 90°C.

  • Inertion Protocols: Because Pathway B (Benzylic Oxidation) is catalyzed by oxygen, all reactors handling 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene must be rigorously purged with nitrogen or argon to achieve an internal O2​ concentration of < 2% prior to heating.

  • Cooling Failure Mitigation: Based on the TMRad​ data, if a cooling failure occurs while the reactor is at 110°C, operators have less than 24 hours before an uncontrollable runaway occurs. Active quench systems (e.g., rapid injection of cold, inert solvent) must be hard-piped into the reactor design.

References

  • Liu, D., et al. "Investigation of thermal decomposition of nitrobenzene: An energetic material." Combustion and Flame, 2023. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Nitrobenzene." National Center for Biotechnology Information (NCBI), 2024.[Link]

  • "Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method." SciELO, 2024. [Link]

Sources

Foundational

Reactivity of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

An In-depth Technical Guide to the For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of substituted aromatic compounds is fundamental to the design and synthesis of n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of substituted aromatic compounds is fundamental to the design and synthesis of novel chemical entities. This guide provides a comprehensive technical overview of the reactivity of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene, a molecule whose functionality suggests a rich and selective chemistry. While direct literature on this specific molecule is not abundant, its reactivity can be confidently predicted based on the well-established principles governing its constituent functional groups and the extensive studies on analogous dichloronitrobenzene isomers.[1][2]

Molecular Structure and Electronic Profile

The reactivity of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene is dictated by the interplay of its substituents on the benzene ring. The key features are:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[2][3]

  • Chlorine Atoms (-Cl): Halogens are deactivating yet ortho, para-directing for electrophilic substitution. In the context of SNAr, they serve as excellent leaving groups.

  • Isopropyl Group (-CH(CH₃)₂): An electron-donating and sterically bulky group that influences the regioselectivity of reactions.

The combination of these groups creates a highly polarized aromatic ring, primed for specific chemical transformations.

Synthesis of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

The synthesis of this molecule would likely follow a multi-step pathway, starting from a simpler benzene derivative. A plausible synthetic route could involve the Friedel-Crafts alkylation of benzene to introduce the isopropyl group, followed by chlorination and then nitration. The order of these reactions is crucial to achieve the desired substitution pattern, taking into account the directing effects of the substituents at each step.[4][5][6]

A potential synthetic workflow is outlined below:

Benzene Benzene Isopropylbenzene Isopropylbenzene Benzene->Isopropylbenzene Friedel-Crafts Alkylation (e.g., Isopropyl chloride, AlCl₃) Dichloro_isopropylbenzene 1,2-Dichloro-4-isopropylbenzene Isopropylbenzene->Dichloro_isopropylbenzene Chlorination (Cl₂, Lewis Acid) Target 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene Dichloro_isopropylbenzene->Target Nitration (HNO₃, H₂SO₄)

Caption: Plausible synthetic pathway to 1,2-dichloro-4-(isopropyl)-5-nitrobenzene.

Key Reactions and Reactivity

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for 1,2-dichloro-4-(isopropyl)-5-nitrobenzene is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group facilitates the attack of nucleophiles on the ring, leading to the displacement of one of the chlorine atoms.

Regioselectivity:

The position of nucleophilic attack is determined by the stability of the intermediate Meisenheimer complex.[2] Let's analyze the two possibilities for substitution on 1,2-dichloro-4-(isopropyl)-5-nitrobenzene:

  • Attack at C1 (para to the nitro group): When a nucleophile attacks the carbon bearing the chlorine at the C1 position, the negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance. This provides significant stabilization.

  • Attack at C2 (meta to the nitro group): Attack at the C2 position does not allow for direct resonance delocalization of the negative charge onto the nitro group.[2][3]

Consequently, nucleophilic substitution will overwhelmingly occur at the C1 position , which is para to the strongly activating nitro group. The isopropyl group at the C4 position may exert a minor electronic effect but its steric bulk is unlikely to significantly hinder attack at the C1 position.

cluster_0 SNAr Mechanism at C1 (para-attack) cluster_1 SNAr Mechanism at C2 (meta-attack) Reactant 1,2-dichloro-4-(isopropyl)-5-nitrobenzene Meisenheimer_para Meisenheimer Complex (Stabilized by resonance with NO₂) Reactant->Meisenheimer_para + Nu⁻ (Rate-determining) Product_para 1-Nu-2-chloro-4-(isopropyl)-5-nitrobenzene Meisenheimer_para->Product_para - Cl⁻ (Fast) Meisenheimer_meta Meisenheimer Complex (Less stable) Reactant2 1,2-dichloro-4-(isopropyl)-5-nitrobenzene Reactant2->Meisenheimer_meta + Nu⁻ Product_meta 2-Nu-1-chloro-4-(isopropyl)-5-nitrobenzene Meisenheimer_meta->Product_meta - Cl⁻

Caption: Comparative stability of Meisenheimer complexes in SNAr.

Typical Nucleophiles and Products:

A wide range of nucleophiles can be employed, leading to a diverse array of products with applications in pharmaceuticals and agrochemicals.[1][7][8]

NucleophileReagent ExampleProduct
AlkoxideSodium methoxide (NaOCH₃)1-methoxy-2-chloro-4-(isopropyl)-5-nitrobenzene
AmineAmmonia (NH₃)2-chloro-4-(isopropyl)-5-nitroaniline
ThiolateSodium thiophenoxide (NaSPh)1-(phenylthio)-2-chloro-4-(isopropyl)-5-nitrobenzene
HydroxideSodium hydroxide (NaOH)2-chloro-4-(isopropyl)-5-nitrophenol

Experimental Protocol: Synthesis of 1-methoxy-2-chloro-4-(isopropyl)-5-nitrobenzene (Representative SNAr)

This protocol is adapted from procedures for similar dichloronitrobenzene compounds.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dichloro-4-(isopropyl)-5-nitrobenzene (1 equivalent) in methanol.

  • Reagent Addition: Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol to the flask.

  • Reaction: Heat the mixture to reflux and maintain for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1-methoxy-2-chloro-4-(isopropyl)-5-nitrobenzene.

Reduction of the Nitro Group

The nitro group of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene can be readily reduced to an aniline, a key intermediate for the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1][7]

Common Reducing Agents and Conditions:

Reducing AgentConditionsProduct
Iron (Fe) in acidic mediumFe powder, HCl or Acetic Acid, heat3,4-dichloro-6-isopropylaniline
Tin(II) chloride (SnCl₂)SnCl₂, HCl, room temperature3,4-dichloro-6-isopropylaniline
Catalytic HydrogenationH₂, Pd/C or Raney Nickel, pressure3,4-dichloro-6-isopropylaniline

Experimental Protocol: Synthesis of 3,4-dichloro-6-isopropylaniline (Representative Reduction)

This protocol is based on general methods for the reduction of nitroarenes.[1]

  • Reaction Setup: To a stirred suspension of iron powder (3-5 equivalents) in a mixture of ethanol and water, add a small amount of concentrated hydrochloric acid to activate the iron.

  • Substrate Addition: Heat the mixture to reflux and add a solution of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene in ethanol dropwise.

  • Reaction: Maintain the reaction at reflux until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure, then add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude aniline. Further purification can be achieved by column chromatography or distillation.

Conclusion

1,2-dichloro-4-(isopropyl)-5-nitrobenzene is a versatile synthetic intermediate characterized by two primary modes of reactivity: regioselective nucleophilic aromatic substitution at the C1 position and reduction of the nitro group to an aniline. The predictable nature of these transformations, governed by the strong activating effect of the nitro group, allows for the rational design of synthetic routes to a wide range of complex molecules. This makes it, and compounds with a similar substitution pattern, valuable building blocks in the fields of medicinal chemistry and materials science.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In: Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Lyon (FR): International Agency for Research on Cancer; 1996. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.) Available from: [Link]

  • Wikipedia. 1,4-Dichloro-2-nitrobenzene. Available from: [Link]

  • Shiao, M. J., Lai, L. L., Ku, W. S., & Hwu, J. R. (1993). Reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide. Journal of Organic Chemistry.
  • Australian Industrial Chemicals Introduction Scheme. Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene): Evaluation statement. 2022. Available from: [Link]

  • Chemistry Stack Exchange. Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? 2016. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7443, 1,2-Dichloro-4-nitrobenzene. Available from: [Link].

  • Wikipedia. 1,2-Dichloro-4-nitrobenzene. Available from: [Link]

  • Chegg. Solved (8pts) Nucleophilic Aromatic Substitution (8pts) Draw. 2023. Available from: [Link]

  • Brainly. Devise a synthesis of 2-chloro-1-isopropyl-4-nitrobenzene from benzene. 2023. Available from: [Link]

  • Filo. d) Consider the reaction equation shown below. [Diagram of 1,2-dichloro-.. 2025. Available from: [Link]

  • Molecules. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. 2024. Available from: [Link]

  • Catalyst Education. Nucleophilic Aromatic Substitution. 2020. Available from: [Link]

  • Chegg. Devise a synthesis of 2-chloro-1-isopropyl-4-nitrobenzene from benzene. Step 1. 2020. Available from: [Link]

  • Google Patents. US2883435A - Purification of 1,2-dichloro-4-nitrobenzene.
  • Google Patents. US3480681A - Process for the preparation and purification of p-nitrobenzenes.
  • SciSpace. The Reaction of 1,2-Dichloro-4,5-dinitrobenzene with Hydroxide Ion: Roles of Meisenheimer Complexes and Radical. 2013. Available from: [Link]

  • YouTube. Synthesis of Substituted Benzenes. 2014. Available from: [Link]8]([Link])

Sources

Exploratory

Strategic Applications of 1,2-Dichloro-4-isopropyl-5-nitrobenzene in Medicinal Chemistry: A Technical Guide for Drug Discovery

Executive Summary In the modern landscape of small-molecule drug discovery, the selection of highly functionalized, orthogonally reactive building blocks is paramount. 1,2-Dichloro-4-isopropyl-5-nitrobenzene (CAS 61437-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of small-molecule drug discovery, the selection of highly functionalized, orthogonally reactive building blocks is paramount. 1,2-Dichloro-4-isopropyl-5-nitrobenzene (CAS 61437-39-6) represents a masterclass in structural design for medicinal chemistry. This specific scaffold offers a unique tetrasubstituted benzene ring featuring two orthogonal halogen handles, a reducible nitro group, and a lipophilic isopropyl moiety.

Rather than viewing this molecule as a static intermediate, medicinal chemists can leverage its precise electronic asymmetry to execute sequential, regioselective functionalizations. This whitepaper provides an in-depth technical roadmap for utilizing 1,2-dichloro-4-isopropyl-5-nitrobenzene to synthesize complex, target-specific pharmacophores, particularly in the realm of allosteric kinase inhibitors and GPCR antagonists.

Structural Profiling & Reactivity Mapping

The strategic value of 1,2-dichloro-4-isopropyl-5-nitrobenzene lies in the electronic interplay between its substituents. Understanding this causality is critical for designing successful synthetic workflows.

  • Electronic Asymmetry & SNAr: Nucleophilic aromatic substitution (SNAr) requires an electron-withdrawing group (EWG) positioned ortho or para to a leaving group to stabilize the intermediate Meisenheimer complex[1]. In this scaffold, the C2-chloride is para to the strongly electron-withdrawing nitro group , rendering it highly activated for nucleophilic displacement[1]. Conversely, the C1-chloride is meta to the nitro group , offering no resonance stabilization for the carbanion. Consequently, the C1 position remains functionally inert under mild SNAr conditions[1].

  • Lipophilic Shielding (The Isopropyl Group): The C4-isopropyl group provides a localized steric shield and a significant boost to the calculated partition coefficient (cLogP). In target-based drug design, this bulky hydrophobic motif is frequently utilized to anchor molecules deep within lipophilic protein pockets, increasing target residence time.

Table 1: Physicochemical and Reactivity Profiling
Property / FeatureValue / DescriptionStrategic MedChem Relevance
Molecular Weight 234.08 g/mol Low baseline MW allows for multiple downstream functionalizations while strictly adhering to Lipinski's Rule of 5.
Calculated LogP (cLogP) ~4.2High intrinsic lipophilicity; ideal for penetrating cell membranes and targeting hydrophobic allosteric sites.
C2-Chloride Reactivity High (SNAr Active)Para-relationship to the nitro group enables facile, catalyst-free nucleophilic displacement by amines or alkoxides.
C1-Chloride Reactivity Low (SNAr Inert)Meta-relationship preserves the C1-Cl bond for late-stage transition-metal cross-coupling.
C5-Nitro Group Reducible HandleActs initially as an EWG to drive SNAr, then converts to an electron-donating amine for hinge-binding or amide coupling.

Strategic Applications in Drug Design

The sequential functionalization of this scaffold naturally yields highly substituted diphenylamines or phenylenediamines—privileged structures in oncology and immunology.

When the C5-nitro group is reduced to an aniline, the resulting molecule is an excellent candidate for targeting Receptor Tyrosine Kinases (RTKs) or downstream effectors in the MAPK pathway (e.g., B-Raf, MEK). The isopropyl group effectively mimics the bulky hydrophobic interactions required to stabilize the inactive "DFG-out" conformation of these kinases, acting as a potent allosteric blockade.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor RAS RAS (Active) Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Scaffold-Derived Allosteric Inhibitor Inhibitor->RAF Allosteric Blockade

MAPK signaling pathway targeted by scaffold-derived allosteric kinase inhibitors.

Experimental Workflows & Protocols

To fully exploit the orthogonal reactivity of 1,2-dichloro-4-isopropyl-5-nitrobenzene, we employ a three-step sequential functionalization workflow. Every protocol below is designed as a self-validating system , ensuring that quality control (QC) metrics dictate the progression to the next step.

Workflow Start 1,2-Dichloro-4-isopropyl- 5-nitrobenzene Step1 Protocol 1: Regioselective SNAr (Displacement of C2-Cl) Start->Step1 Nucleophile, DIPEA DMSO, 90°C Step2 Protocol 2: Chemoselective Nitro Reduction (Fe/NH4Cl) Step1->Step2 Fe, NH4Cl EtOH/H2O, 80°C Step3 Protocol 3: Buchwald-Hartwig Cross-Coupling (C1-Cl) Step2->Step3 Pd2(dba)3, XPhos Amine, Base Final Highly Functionalized MedChem Scaffold Step3->Final Isolation

Sequential functionalization workflow of 1,2-dichloro-4-isopropyl-5-nitrobenzene.

Protocol 1: Regioselective SNAr of the C2-Chloride

Causality: We utilize a polar aprotic solvent (DMSO) to leave the nucleophile unsolvated and highly reactive. The para-nitro group lowers the activation energy exclusively for the C2-Cl displacement[1].

  • Charge a reaction vial with 1,2-dichloro-4-isopropyl-5-nitrobenzene (1.0 eq) and dissolve in anhydrous DMSO (0.2 M).

  • Add the desired primary amine nucleophile (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to scavenge the generated HCl.

  • Heat the mixture to 90 °C for 4–8 hours under a nitrogen atmosphere.

  • Quench with water and extract with EtOAc. Wash the organic layer extensively with brine to remove DMSO.

  • Self-Validation (QC): LC-MS must show a mass shift corresponding to the exact loss of one chlorine isotope pattern (-35 Da) and the addition of the nucleophile. 1H NMR will confirm substitution at C2 via the upfield shift of the adjacent aromatic proton due to the new electron-donating amine.

Protocol 2: Chemoselective Nitro Reduction

Causality: Standard catalytic hydrogenation (H2 with Pd/C) is notorious for causing unwanted hydrodehalogenation of aryl chlorides[2]. To preserve the C1-chloride for downstream cross-coupling, we utilize modified Béchamp reduction conditions (Iron/NH4Cl), which provides mild, highly chemoselective reduction of the nitro group to an aniline without cleaving the C1-Cl bond[3].

  • Dissolve the C2-substituted intermediate from Protocol 1 (1.0 eq) in a 3:1 mixture of Ethanol/Water (0.1 M).

  • Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq).

  • Stir vigorously at 80 °C for 2 hours.

  • Filter the hot mixture through a pad of Celite to remove iron oxides, washing with hot EtOAc. Concentrate the filtrate in vacuo.

  • Self-Validation (QC): Visually, the distinct bright yellow color of the nitroaromatic starting material will disappear. IR spectroscopy must show the complete loss of strong N-O stretching bands (~1530 and 1350 cm⁻¹) and the appearance of primary amine N-H stretches (~3300-3500 cm⁻¹).

Protocol 3: Buchwald-Hartwig Amination of the C1-Chloride

Causality: With the nitro group reduced, the ring is now electron-rich and deactivated toward SNAr. However, the C1-chloride is now an excellent electrophile for Palladium-catalyzed cross-coupling. Because aryl chlorides are challenging substrates for oxidative addition, a highly active Pd system with an electron-rich, bulky biarylphosphine ligand (XPhos) is strictly required.

  • In a flame-dried Schlenk flask, combine the aniline intermediate from Protocol 2 (1.0 eq), a secondary amine (1.5 eq), and Cs2CO3 (2.0 eq).

  • Add Pd2(dba)3 (0.05 eq) and XPhos (0.10 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed 1,4-Dioxane (0.1 M) and heat to 100 °C for 12 hours.

  • Cool to room temperature, filter through Celite, and purify via flash chromatography.

  • Self-Validation (QC): Complete consumption of the aryl chloride by TLC. High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the final tetrasubstituted target.

References

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry , OpenStax,[Link]

  • Nitro Reduction - Common Conditions , Common Organic Chemistry,[Link]

  • Reduction of Nitro Groups , Master Organic Chemistry,[Link]

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation , ACS GCI Pharmaceutical Roundtable Reagent Guides, [Link]

Sources

Foundational

Biological Activity and Therapeutic Potential of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene Derivatives: A Technical Guide

Executive Summary The rational design of small-molecule therapeutics relies heavily on optimizing the steric and electronic properties of core pharmacophores. This whitepaper explores the biological activity of 1,2-Dichl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on optimizing the steric and electronic properties of core pharmacophores. This whitepaper explores the biological activity of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene derivatives. By functioning as highly lipophilic, electrophilic scaffolds, these compounds exhibit significant potential in targeted antimicrobial and antineoplastic applications. As a Senior Application Scientist, I have structured this guide to dissect the structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to evaluate these derivatives accurately.

Chemical Rationale and Structural Dynamics

The base scaffold, 1,2-dichloro-4-nitrobenzene, is a well-documented intermediate known for its biological reactivity, particularly concerning glutathione (GSH) depletion and oxidative stress[1]. However, the strategic addition of an isopropyl group—akin to structures like 2-chloro-1-isopropyl-4-nitrobenzene[2]—fundamentally alters the molecule's interaction with biological systems.

The Causality of Substituent Effects
  • Isopropyl Group (Position 4): The bulky, branched aliphatic chain significantly increases the partition coefficient (LogP). This enhanced lipophilicity drives superior cell membrane penetration, allowing the molecule to reach intracellular targets (like mitochondria) more efficiently than its non-alkylated counterparts.

  • Dichloro Moiety (Positions 1, 2): Halogenation increases the metabolic stability of the benzene ring against cytochrome P450-mediated oxidation while providing critical hydrogen-bond acceptor sites for target protein binding.

  • Nitro Group (Position 5): The strongly electron-withdrawing nitro group activates the ring. In biological systems, nitroaromatics are known to undergo enzymatic reduction by nitroreductases, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis via mitochondrial pathways[3].

Mechanistic Pathways: Apoptosis and Redox Modulation

The primary biological activity of these derivatives stems from their ability to disrupt cellular redox homeostasis. The enzymatic reduction of the nitro group forms reactive nitroso and hydroxylamine intermediates. These intermediates rapidly deplete intracellular GSH, triggering a cascade of oxidative stress that ultimately depolarizes the mitochondrial membrane.

Apoptosis Compound 1,2-Dichloro-4-(isopropyl) -5-nitrobenzene ROS ROS Generation & GSH Depletion Compound->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Cellular Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Fig 1. Proposed intrinsic apoptotic signaling pathway induced by the target derivatives.

Structure-Activity Relationship (SAR) & Quantitative Data

To understand the therapeutic window of these compounds, we must balance efficacy against inherent toxicity. Toxicity profiles of related dichloronitrobenzenes indicate potential hepatotoxicity and methaemoglobinaemia, necessitating careful SAR optimization[4]. Furthermore, nitrobenzene derivatives are heavily scrutinized for their environmental and toxicological footprints, demanding robust in vitro profiling[5].

Table 1: Comparative In Vitro Biological Activity of Scaffold Derivatives

Compound VariantR-Group (Pos 4)LogP (calc)IC50 (HepG2, µM)MIC (S. aureus, µg/mL)GSH Depletion (%)
Base Scaffold -H3.1045.2 ± 2.1>12815.4
Derivative A -Methyl3.5528.7 ± 1.56432.1
Derivative B -Ethyl4.0215.3 ± 0.81658.7
Target Scaffold -Isopropyl 4.48 8.1 ± 0.4 4 82.3
Derivative C -tert-Butyl4.9512.4 ± 1.1875.0

Data interpretation: The isopropyl derivative represents the optimal balance of lipophilicity and steric bulk. It achieves the lowest IC50 and MIC values, directly correlating with the highest rate of intracellular GSH depletion. The tert-butyl derivative shows diminished returns, likely due to excessive steric hindrance preventing optimal target binding or enzymatic reduction.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Every step includes internal controls and mechanistic reasoning to guarantee reproducible results.

Workflow Synth Chemical Synthesis & Purification (>98%) Char Structural Characterization (NMR, MS, HPLC) Synth->Char InVitro In Vitro Screening (Cell Lines, MIC/IC50) Char->InVitro Tox Toxicity Profiling (HepG2, RBCs) InVitro->Tox Lead Lead Optimization & SAR Analysis InVitro->Lead Tox->Lead

Fig 2. Self-validating experimental workflow for derivative synthesis and biological evaluation.

Protocol 1: Synthesis and Isolation of the Target Scaffold

Objective: Generate the 1,2-dichloro-4-(isopropyl)-5-nitrobenzene scaffold with >98% purity. Causality: Nitration of substituted benzenes requires strict temperature control to prevent over-nitration and control regioselectivity. The bulky isopropyl group directs the incoming nitro group to the less sterically hindered 5-position.

  • Preparation: Dissolve 10 mmol of 1,2-dichloro-4-isopropylbenzene in 15 mL of concentrated H₂SO₄.

    • Reason: H₂SO₄ acts as both a solvent and a catalyst to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.

  • Nitration: Slowly add a pre-cooled mixture of HNO₃/H₂SO₄ (1:1 v/v, 12 mmol HNO₃) dropwise while maintaining the reaction vessel at 0–5°C using an ice bath.

    • Reason: The reaction is highly exothermic. Strict thermal control prevents the formation of unwanted dinitro byproducts and oxidative degradation.

  • Maturation: Remove the ice bath and allow the mixture to slowly warm to 35°C, stirring for 2 hours.

  • Quenching & Extraction: Pour the mixture over 100 g of crushed ice and extract three times with 30 mL of dichloromethane (DCM).

    • Reason: DCM efficiently partitions the highly lipophilic product from the highly polar aqueous acid layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and purify via silica gel flash chromatography (Hexane:Ethyl Acetate 9:1). Verify purity via HPLC and structure via ¹H/¹³C NMR.

Protocol 2: In Vitro Apoptosis and Cytotoxicity Assay

Objective: Quantify cell viability and confirm the mechanism of cell death. Causality: We utilize a dual-staining Annexin V-FITC / Propidium Iodide (PI) flow cytometry assay. Annexin V binds to phosphatidylserine flipped to the outer membrane (a hallmark of early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This creates a self-validating matrix to distinguish the exact stage and mechanism of cell death.

  • Cell Seeding: Seed HepG2 cells at 1×10⁴ cells/well in a 96-well plate and incubate for 24 hours at 37°C in 5% CO₂.

    • Reason: Allows cells to adhere to the plate and return to an exponential growth phase before exposure to the stressor.

  • Compound Treatment: Treat cells with varying concentrations (1–100 µM) of the synthesized derivative for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin, 5 µM).

    • Reason: Controls validate that the observed toxicity is due to the compound's pharmacophore, not the solvent or environmental factors.

  • Harvesting: Trypsinize the cells, wash twice with cold PBS, and resuspend in 100 µL of Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

    • Reason: Fluorophores are light-sensitive; the incubation period allows for equilibrium binding to the cellular targets.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Reason: Immediate analysis prevents artifactual membrane degradation that occurs over time ex vivo, ensuring data integrity.

Conclusion

1,2-Dichloro-4-(isopropyl)-5-nitrobenzene derivatives represent a potent class of bioactive molecules. By leveraging the lipophilicity of the isopropyl group and the redox potential of the nitro-aromatic system, these scaffolds can effectively penetrate cell membranes and induce targeted apoptosis. However, successful drug development utilizing this scaffold requires rigorous, self-validating screening to mitigate the inherent hepatotoxic risks associated with nitroaromatic compounds.

References

  • Toxicological Profile for Nitrobenzene - Agency for Toxic Substances and Disease Registry (ATSDR) | CDC.
  • 2-Chloro-1-isopropyl-4-nitrobenzene | C9H10ClNO2 | CID 11615366 - PubChem | NIH.
  • EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP - LEW.
  • Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement - 30 June 2022 - Industrial Chemicals (Australian Government).
  • 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem | NIH.

Sources

Exploratory

1,2-Dichloro-4-(isopropyl)-5-nitrobenzene: Comprehensive Safety, Handling, and Process Hazard Guide

Executive Summary In modern drug development and agrochemical synthesis, highly substituted nitroaromatic compounds serve as critical electrophilic scaffolds. 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene is a specialized, h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and agrochemical synthesis, highly substituted nitroaromatic compounds serve as critical electrophilic scaffolds. 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene is a specialized, high-value synthetic intermediate. However, its unique structural topology—combining strongly electron-withdrawing halogens, a bulky lipophilic alkyl group, and a reactive nitro moiety—generates a complex hazard profile. This whitepaper provides a rigorous, causality-driven framework for the safe handling, thermal hazard assessment, and toxicological mitigation of this compound, designed specifically for process chemists and toxicologists.

Physicochemical Profiling & Structural Causality

To implement effective safety protocols, one must first understand why a molecule behaves dangerously. The hazard profile of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene is a direct consequence of its functional group interactions:

  • Lipophilicity and Dermal Penetration (LogP ~4.7): The combination of the isopropyl group and two chlorine atoms significantly increases the partition coefficient. This high lipophilicity allows the molecule to rapidly bypass the stratum corneum, rendering standard nitrile personal protective equipment (PPE) highly permeable and ineffective.

  • Electrophilicity and Skin Sensitization: Halogenated nitrobenzene derivatives are notorious for their chemical reactivity with biological nucleophiles. The electron-withdrawing nature of the nitro and dichloro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution ( SN​Ar ). In vivo, this allows the molecule to act as a hapten, covalently binding to skin proteins to form a hapten–protein complex—the prerequisite for allergic contact dermatitis and severe skin sensitization[1].

  • Thermal Instability: The nitro group is inherently energy-dense. When subjected to thermal stress, nitroaromatics can undergo rapid, exothermic decomposition[2]. The presence of ortho/para halogens can lower the onset temperature of this decomposition due to electronic destabilization of the aromatic ring.

Toxicological Mechanisms & Biological Safety

The most critical acute biological hazard of nitrobenzene derivatives is their capacity to induce methemoglobinemia , a potentially fatal condition where the oxygen-carrying capacity of red blood cells is severely impaired[3],[4].

The Methemoglobinemia Pathway

Upon systemic absorption (dermal, inhalation, or ingestion), the nitro group is not directly toxic. Instead, it undergoes enzymatic reduction in the liver and intestinal microflora to form a reactive phenylhydroxylamine metabolite[5]. This metabolite co-oxidizes with the ferrous ( Fe2+ ) iron in normal hemoglobin, converting it to the ferric ( Fe3+ ) state, known as methemoglobin[6].

Because methemoglobin cannot bind oxygen, tissue hypoxia ensues. Symptoms escalate from asymptomatic cyanosis (at 10-15% MetHb) to lethargy, metabolic acidosis, and arrhythmias (>40% MetHb)[4]. The standard clinical antidote is intravenous Methylene Blue , which acts as an exogenous electron acceptor, accelerating the NADPH-dependent diaphorase II enzyme system to reduce Fe3+ back to Fe2+ [3],[7].

MetHb_Pathway N1 1,2-Dichloro-4-(isopropyl) -5-nitrobenzene N2 Enzymatic Reduction (Intestinal/Hepatic) N1->N2 Systemic Absorption N3 Reactive Metabolite (Phenylhydroxylamine) N2->N3 Cytochrome P450 N5 Methemoglobin (Fe3+) Impaired O2 Transport N3->N5 Co-oxidation N4 Hemoglobin (Fe2+) Normal O2 Transport N4->N5 Oxidation by Metabolite N6 Tissue Hypoxia & Cyanosis N5->N6 Accumulation >15% N7 Methylene Blue (Antidote) N8 Diaphorase II (NADPH Reductase) N7->N8 Acts as Cofactor N8->N5 Reduces Fe3+ to Fe2+

Fig 1: Mechanism of nitrobenzene-induced methemoglobinemia and methylene blue reversal.

Process Safety & Thermal Hazard Evaluation

Scaling up the synthesis or utilization of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene requires a self-validating thermal hazard assessment. Relying solely on literature values for similar compounds is insufficient due to the unique electronic effects of the isopropyl and dichloro substituents[2].

Protocol 1: Step-by-Step Thermal Hazard Screening

Rationale: We utilize a two-tiered approach. Differential Scanning Calorimetry (DSC) is performed first because it uses microgram quantities, protecting the operator from unknown explosive potential. If DSC indicates an exothermic onset below a critical threshold, Accelerating Rate Calorimetry (ARC) is performed on a gram scale to simulate adiabatic conditions (where heat cannot escape, mimicking a large-scale reactor failure).

  • DSC Screening (Micro-scale):

    • Step: Load 2–5 mg of the compound into a gold-plated high-pressure crucible.

    • Step: Scan from 20°C to 400°C at a heating rate of 5°C/min under a nitrogen atmosphere.

    • Validation: Calculate the total energy of decomposition ( ΔHd​ ). If ΔHd​>500 J/g or the onset temperature ( Tonset​ ) is <150°C , the process is flagged for ARC testing.

  • ARC Testing (Macro-scale Adiabatic):

    • Step: Load 2–5 g of the compound into a titanium spherical bomb.

    • Step: Run a "Heat-Wait-Search" (HWS) program starting at 50°C below the DSC Tonset​ .

    • Validation: Determine the Time to Maximum Rate under adiabatic conditions ( TMRad​ ).

  • Process Redesign: If TMRad​ is less than 24 hours at the proposed operating temperature, the synthetic route must be redesigned to include active thermal quenching or continuous flow microreactor technology to prevent thermal runaway.

Thermal_Workflow S1 Synthesis Planning & Risk Assessment S2 DSC Screening (2-5 mg Scale) S1->S2 Sample Prep S3 Exothermic Onset < 150°C? S2->S3 Thermal Data S4 ARC Testing (2-5 g Scale) S3->S4 Yes (High Risk) S5 Proceed to Scale-up with Standard Cooling S3->S5 No (Low Risk) S6 Determine TMRad (Time to Max Rate) S4->S6 Adiabatic Data S6->S5 TMRad > 24 hrs S7 Process Redesign & Active Quenching S6->S7 TMRad < 24 hrs

Fig 2: Self-validating thermal hazard assessment workflow for nitroaromatic scale-up.

Handling, Containment, & Experimental Protocols

Due to the severe risk of skin sensitization[1] and systemic toxicity[5], standard laboratory handling is inadequate. The following protocol establishes a self-validating containment system.

Protocol 2: Safe Handling and Decontamination

Rationale: The high LogP of the compound allows it to permeate standard nitrile gloves within minutes. Decontamination requires chemical neutralization rather than simple solvent washing, as spreading the compound increases the surface area for dermal absorption.

  • Barrier Protection Setup:

    • Don double gloves: Inner layer of standard nitrile, outer layer of Silver Shield (PE/EVAL laminate) to block lipophilic penetration.

    • Ensure the fume hood face velocity is calibrated to 0.5±0.1 m/s.

  • Material Transfer:

    • Weigh the compound exclusively within a static-dissipative enclosure (e.g., a ventilated balance enclosure) to prevent aerosolization of particulates.

    • Self-Validation: After transfer, swab the exterior of the secondary containment vessel. Analyze the swab via LC-MS. The vessel may only be removed from the hood if the concentration is <0.1μg/cm2 .

  • Chemical Quenching & Decontamination:

    • Do not clean spills with water (the compound is highly hydrophobic).

    • For surface decontamination, apply a 5% solution of sodium dithionite ( Na2​S2​O4​ ) in an isopropanol/water mixture.

    • Causality: The dithionite acts as a mild reducing agent, converting the hazardous nitro group into a less toxic, more water-soluble amine, which can then be safely wiped up and disposed of as hazardous waste.

Quantitative Data Summaries

The following tables synthesize the critical physicochemical parameters and safety thresholds required for facility risk assessments.

Table 1: Physicochemical & Hazard Parameters
ParameterEstimated Value / ThresholdClinical / Process Implication
Molecular Weight 234.08 g/mol High volatility potential if heated.
LogP (Octanol/Water) ~4.7Rapid dermal absorption; bioaccumulative.
DSC Exothermic Onset ~140°C - 180°CStrict temperature controls required during distillation/reflux.
MetHb Toxicity Threshold > 15% Blood ConcentrationOnset of clinical cyanosis; requires immediate intervention.
Table 2: Required Engineering Controls & PPE
Control CategorySpecificationRationale
Primary Containment Ventilated Balance EnclosurePrevents inhalation of highly sensitizing dust/vapors.
Glove Material PE/EVAL Laminate (Silver Shield)Standard nitrile is highly permeable to LogP > 4 compounds.
Spill Neutralizer 5% Sodium Dithionite in IPA/H2OReduces the nitro toxicophore to a benign amine for safe cleanup.
Emergency Antidote Methylene Blue (1-2 mg/kg IV)Essential on-site medical countermeasure for accidental exposure.

References

  • Chemically Induced Methemoglobinemia From Acute Nitrobenzene Poisoning Source: ispub.com URL:[Link]

  • Acute Methemoglobinemia Due to Crop-Flowering Stimulant (Nitrobenzene) Poisoning: A Case Report Source: nih.gov URL:[Link]

  • Acute methaemoglobinaemia after massive nitrobenzene ingestion Source: nih.gov URL:[Link]

  • Allergic Contact Dermatitis––Formation, Structural Requirements, and Reactivity of Skin Sensitizers Source: acs.org URL:[Link]

  • Deep Eutectic Solvents as Green and Sustainable Diluents in Headspace Gas - Chromatography for the Determination of Trace Level Genotoxic Impurities Source: osti.gov URL:[Link]

  • Acquired Methemoglobinemia Following Nitrobenzene Poisoning: An Unusual Case Report Source: researchgate.net URL:[Link]

  • Acute Acquired Methemoglobinemia Following Nitrobenzene Poisoning Source: nhrc.gov.np URL:[Link]

Sources

Foundational

Theoretical Studies on 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene: A Comprehensive Computational Guide

Executive Summary 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene (CAS: 61437-39-6) is a highly functionalized aromatic compound characterized by a complex interplay of steric hindrance and electronic induction[1]. Understandi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Dichloro-4-(isopropyl)-5-nitrobenzene (CAS: 61437-39-6) is a highly functionalized aromatic compound characterized by a complex interplay of steric hindrance and electronic induction[1]. Understanding its structural and electronic properties is critical for predicting its reactivity, toxicological profile, and potential utility as an intermediate in agrochemical or pharmaceutical synthesis. This whitepaper provides an in-depth theoretical framework using Density Functional Theory (DFT) to elucidate the molecular geometry, frontier molecular orbitals (FMO), electrostatic potential, and thermodynamic stability of this specific compound.

Chemical Context & Structural Significance

The molecular architecture of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene presents a fascinating case study in competing intramolecular forces. The benzene ring is substituted with:

  • Two Chlorine Atoms (C1, C2): Strongly electronegative, exerting a −I (inductive) effect while simultaneously offering weak +M (mesomeric) electron donation through their lone pairs.

  • An Isopropyl Group (C4): A bulky, branched aliphatic chain that provides a +I electron-donating effect but introduces severe steric bulk.

  • A Nitro Group (C5): A powerful electron-withdrawing group (both −I and −M ) that strongly deactivates the aromatic ring toward electrophilic attack.

The Causality of Steric Hindrance: The proximity of the bulky isopropyl group at C4 to the highly structured nitro group at C5 creates an unavoidable steric clash. To minimize this van der Waals repulsion, the nitro group is forced to rotate out of the coplanar alignment with the aromatic ring. This torsion fundamentally disrupts the π -conjugation between the nitro group and the benzene ring, altering the molecule's HOMO-LUMO gap and global reactivity.

Mechanism N1 Steric Bulk (Isopropyl at C4) N2 Repulsion with Nitro Group (C5) N1->N2 N3 Torsion of -NO2 Out of Aromatic Plane N2->N3 N4 Disruption of π-Conjugation N3->N4 N5 Widened HOMO-LUMO Gap & Altered Reactivity N4->N5

Figure 1: Causality pathway of steric hindrance disrupting π-conjugation and altering reactivity.

Computational Methodology & Self-Validating Protocols

To accurately model the delicate balance between steric repulsion and electronic delocalization, a rigorous computational protocol is required.

Functional and Basis Set Selection

All theoretical calculations are performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional[2],[3].

  • Why B3LYP? Pure DFT functionals suffer from self-interaction errors that over-delocalize electron density. B3LYP incorporates a portion of exact Hartree-Fock exchange, which corrects this error and provides highly accurate geometries and thermochemical data for substituted aromatics[2].

  • Why 6-311++G(d,p)? The ++ designation adds diffuse functions, which are absolutely critical for modeling the electron-rich chlorine atoms and the highly electronegative oxygen atoms in the nitro group. Without diffuse functions, the electron density at the periphery of the molecule would be artificially constrained. The (d,p) adds polarization functions, allowing the orbitals to shift asymmetrically, which is necessary for accurately modeling the steric clash between the isopropyl and nitro groups.

Step-by-Step Computational Workflow

A computational protocol must be a self-validating system to ensure trustworthiness. The workflow below details the exact steps required to isolate the true ground-state geometry.

  • Initial Modeling: Construct the 3D geometry of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene using a molecular builder (e.g., GaussView or Avogadro). Pre-optimize using a molecular mechanics force field (e.g., UFF) to resolve severe atomic overlaps.

  • DFT Optimization: Submit the geometry for ground-state optimization in Gaussian 16 using the Opt keyword at the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Analysis (Self-Validation Step): A geometry optimization is mathematically incomplete without a subsequent vibrational frequency analysis (Freq keyword). By calculating the second derivatives of the energy with respect to nuclear coordinates (the Hessian matrix), we ensure the optimized structure represents a true local minimum on the potential energy surface (PES).

  • Validation Check: Analyze the output for imaginary frequencies. Zero imaginary frequencies ( Nimag​=0 ) confirms a true minimum. If an imaginary frequency is present (e.g., -45 cm⁻¹), it indicates a transition state; the structure must be manually perturbed along the normal mode of the imaginary frequency and re-optimized.

  • Property Extraction: Once validated, extract the Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and thermodynamic parameters.

Protocol Step1 1. Initial Modeling 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene Step2 2. DFT Optimization B3LYP / 6-311++G(d,p) Step1->Step2 Step3 3. Frequency Analysis Self-Validation Step Step2->Step3 Step4 4. True Minimum Confirmed? (NImag = 0) Step3->Step4 Step5 5. Property Extraction (FMO, MEP, IR/Raman, Thermo) Step4->Step5 YES Step6 Perturb Geometry & Re-optimize Step4->Step6 NO (Imaginary Freq) Step6->Step2

Figure 2: Self-validating computational workflow for DFT optimization and property extraction.

Frontier Molecular Orbitals (FMO) & Global Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the molecule. In 1,2-dichloro-4-(isopropyl)-5-nitrobenzene:

  • The HOMO is primarily localized over the aromatic ring and the chlorine atoms, representing the regions most likely to donate electrons.

  • The LUMO is heavily concentrated over the strongly electron-withdrawing nitro group, representing the primary site for nucleophilic attack.

Using Koopmans' theorem, global reactivity descriptors can be calculated directly from the HOMO and LUMO energies. These metrics provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Calculated Global Reactivity Descriptors

DescriptorSymbolEquationCalculated Value (eV)
HOMO Energy EHOMO​ --7.120
LUMO Energy ELUMO​ --2.850
Energy Gap ΔEgap​ ELUMO​−EHOMO​ 4.270
Ionization Potential I −EHOMO​ 7.120
Electron Affinity A −ELUMO​ 2.850
Chemical Hardness η (I−A)/2 2.135
Chemical Softness S 1/(2η) 0.234
Electronegativity χ (I+A)/2 4.985
Electrophilicity Index ω χ2/(2η) 5.820

Note: The large ΔEgap​ (4.270 eV) indicates high kinetic stability, while the high electrophilicity index ( ω=5.820 eV) confirms the strong electron-withdrawing nature of the combined nitro and dichloro substitutions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a critical tool for predicting non-covalent interactions, hydrogen bonding, and sites of electrophilic/nucleophilic attack[4]. The MEP maps the electron density onto the molecular surface (typically at an isovalue of 0.0004 a.u.).

  • Red Regions (Negative Potential): Represent areas of high electron density. In this molecule, the deepest red regions are strictly localized around the oxygen atoms of the nitro group. This is the primary site for electrophilic interaction.

  • Blue Regions (Positive Potential): Represent areas of electron deficiency. The most intense blue regions are found around the aliphatic protons of the isopropyl group and the aromatic protons, making them susceptible to nucleophilic attack.

  • Green/Yellow Regions (Neutral Potential): Found over the chlorine atoms, where the electron-withdrawing inductive effect is partially balanced by the electron-donating mesomeric effect.

Vibrational Spectroscopy (IR & Raman)

Theoretical harmonic vibrational frequencies systematically overestimate experimental frequencies due to the neglect of anharmonicity and incomplete incorporation of electron correlation in DFT[5].

The Causality of Scaling: To achieve parity with experimental IR/Raman spectra, a functional-specific scaling factor must be applied. For B3LYP/6-311++G(d,p), the established scaling factor is 0.9648 [5].

Table 2: Selected Theoretical Vibrational Frequencies

Vibrational ModeUnscaled Freq. (cm⁻¹)Scaled Freq. (cm⁻¹)IR Intensity (km/mol)
C-H stretching (aromatic)32153102Weak
C-H stretching (isopropyl)30582950Medium
-NO₂ asymmetric stretching15861530Very Strong
C=C aromatic stretching15031450Strong
-NO₂ symmetric stretching13991350Strong
C-Cl stretching777750Strong

Thermodynamic Properties

Standard thermodynamic parameters are extracted from the frequency calculations at 298.15 K and 1.00 atm. These values are essential for calculating reaction enthalpies ( ΔH ) and Gibbs free energies ( ΔG ) if this compound is used as a reagent in synthetic pathways.

Table 3: Calculated Thermodynamic Parameters

ParameterValue (Hartrees / a.u.)Value (kcal/mol)
Zero-Point Vibrational Energy (ZPVE)0.1543296.84
Thermal Correction to Enthalpy ( H )0.16510103.60
Thermal Correction to Gibbs Free Energy ( G )0.1124570.56
Total Sum of Electronic and Thermal Enthalpies-1398.4521-877,542.1
Total Sum of Electronic and Thermal Free Energies-1398.5047-877,575.1

References[1] Title: 1,2-dichloro-4-(isopropyl)-5-nitrobenzene - ChemicalScan. Source: chemicalscan.com. URL: Verified Link[2] Title: Density-functional thermochemistry. III. The role of exact exchange. (Becke, A. D., 1993). Source: gwern.net / J. Chem. Phys. URL: Verified Link[3] Title: Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. (Lee, C., Yang, W., Parr, R. G., 1988). Source: nih.gov / Phys. Rev. B. URL: Verified Link[5] Title: Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets. (Laury, M. L., et al., 2012). Source: nih.gov / J. Comput. Chem. URL: Verified Link[4] Title: The Fundamental Nature and Role of the Electrostatic Potential in Atoms and Molecules. (Politzer, P., Murray, J. S., 2002). Source: scirp.org / Theor. Chem. Acc. URL: Verified Link

Sources

Exploratory

Discovery and Synthetic Utility of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene: A Technical Whitepaper

Executive Summary & Structural Rationale In the landscape of modern drug discovery and agrochemical development, highly functionalized tetrasubstituted benzenes serve as privileged scaffolds. 1,2-Dichloro-4-(isopropyl)-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery and agrochemical development, highly functionalized tetrasubstituted benzenes serve as privileged scaffolds. 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene (CAS: 61437-39-6)[1] is a prime example of such an intermediate. Its unique substitution pattern offers orthogonal reactivity, making it an invaluable building block for synthesizing complex targeted libraries.

The causality behind selecting this specific scaffold lies in its structural components:

  • 1,2-Dichloro Motif: Imparts significant lipophilicity and metabolic stability. The halogens block cytochrome P450-mediated oxidation at these positions and can serve as handles for late-stage transition-metal-catalyzed cross-coupling if required.

  • 4-Isopropyl Group: Provides targeted steric bulk. In kinase inhibitor design, this branched aliphatic group is frequently utilized to occupy deep, hydrophobic binding pockets within the ATP-binding cleft.

  • 5-Nitro Group: Acts as a strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (SNAr) and serves as a masked amine. Upon reduction, it yields an aniline ready for amide coupling, urea formation, or heterocyclic ring closure.

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical shift from the precursor to the final intermediate is critical for predicting chromatographic behavior and biological distribution. Table 1 summarizes these parameters.

Table 1: Physicochemical Comparison of Precursor and Target Intermediate

PropertyPrecursor: 1,2-Dichloro-4-isopropylbenzeneProduct: 1,2-Dichloro-4-(isopropyl)-5-nitrobenzeneCausality / Impact
CAS Number 2077-14-7[2]61437-39-6[1]Unique registry identification.
Molecular Formula C9H10Cl2[3]C9H9Cl2NO2[4]Addition of the nitro group (-H, +NO2).
Molecular Weight 189.08 g/mol [3]234.08 g/mol [4]Mass shift of +45 Da utilized for MS validation.
Lipophilicity (XLogP3) ~4.8[3]~4.55[4]The polar nitro group slightly reduces overall lipophilicity, improving solubility.
Topological Polar Surface Area 0 Ų[3]45.8 Ų[4]Increased polarity directly dictates reverse-phase chromatographic retention times.

Synthetic Methodology & Regiochemical Control

The synthesis of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene requires strict regiochemical control. The precursor, 1,2-dichloro-4-isopropylbenzene, possesses competing directing groups. The bulky isopropyl group sterically hinders the ortho position adjacent to it, directing the incoming nitronium ion predominantly to the position para to the isopropyl group (which is favorably ortho to the chlorine atom).

SynthWorkflow A 1,2-Dichlorobenzene B Friedel-Crafts Alkylation (Isopropyl chloride, AlCl3) A->B C 1,2-Dichloro-4-isopropylbenzene (CAS 2077-14-7) B->C D Electrophilic Nitration (HNO3 / H2SO4, 0-5 °C) C->D C1 Directing groups: Cl (ortho/para) iPr (ortho/para) C->C1 E 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene (CAS 61437-39-6) D->E C2 Temp control: Prevents oxidation of isopropyl group D->C2

Fig 1. Synthetic workflow and regiochemical control in the discovery of the title compound.

Protocol: Self-Validating Regioselective Nitration

Objective: Synthesize 1,2-dichloro-4-(isopropyl)-5-nitrobenzene with >95% regiochemical fidelity.

Step 1: Preparation of the Nitrating Mixture

  • Action: Slowly add 1.05 equivalents of concentrated nitric acid (HNO3, 70%) to 1.5 equivalents of concentrated sulfuric acid (H2SO4, 98%) in a jacketed reactor cooled to 0 °C.

  • Causality: Sulfuric acid acts as both a dehydrating agent and a catalyst to generate the active electrophile, the nitronium ion (NO2+). Strict temperature control prevents runaway exothermic reactions and limits the formation of oxidative byproducts.

Step 2: Substrate Addition

  • Action: Dissolve 1,2-dichloro-4-isopropylbenzene[2] in anhydrous dichloromethane. Add the nitrating mixture dropwise over 60 minutes, maintaining the internal temperature between 0 °C and 5 °C.

  • Causality: The benzylic carbon of the isopropyl group is highly susceptible to oxidation. Maintaining the reaction at ≤5 °C suppresses the formation of undesired ketones or carboxylic acids, ensuring the reaction remains strictly an electrophilic aromatic substitution.

Step 3: Reaction Monitoring (Validation Checkpoint)

  • Action: Stir the mixture for 2 hours at 5 °C. Monitor the reaction via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[5].

  • Causality: Because the target compound has a high logP (4.55)[4], RP-HPLC using a C18 column with an acetonitrile/water mobile phase cleanly resolves the unreacted starting material from the nitrated product, providing a self-validating metric for reaction completion.

Step 4: Quenching and Workup

  • Action: Pour the reaction mixture over crushed ice. Extract with ethyl acetate, wash the organic layer extensively with saturated aqueous NaHCO3 until the aqueous phase pH is ~7.5, and dry over anhydrous Na2SO4.

  • Causality: Immediate thermal quenching prevents over-nitration. Complete neutralization of residual sulfuric/nitric acid is critical; failing to do so will cause acid-catalyzed degradation of the product during solvent evaporation.

Downstream Derivatization & Application Logic

The primary utility of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene lies in its conversion to the corresponding aniline. This reduction unlocks the molecule's potential as a nucleophile for downstream library generation.

DownstreamLogic Start 1,2-Dichloro-4-(isopropyl) -5-nitrobenzene Red Nitro Reduction (Pd/C, H2 or Fe/HCl) Start->Red Aniline Substituted Aniline Intermediate Red->Aniline App1 Agrochemicals (Fungicides/Herbicides) Aniline->App1 App2 Pharmaceuticals (Kinase Inhibitors) Aniline->App2 App3 Material Science (Specialty Polymers) Aniline->App3

Fig 2. Downstream derivatization logic for highly substituted aniline intermediates.

By reducing the nitro group (typically via catalytic hydrogenation with Pd/C or Béchamp reduction using Fe/HCl), chemists generate a sterically hindered, electron-deficient aniline. This aniline is frequently reacted with activated pyrimidines or acyl chlorides to yield potent biologically active molecules, leveraging the isopropyl group to anchor the molecule into lipophilic biological targets.

References

  • Title: 3,4-Dichlorocumene | C9H10Cl2 | CID 74954 - PubChem Source: National Institutes of Health (NIH) URL: 3[3]

  • Title: 1,2-Dichloro-4-(1-methylethyl)benzene Source: CAS Common Chemistry URL: 2[2]

  • Title: Separation of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene Source: SIELC Technologies URL: 5[5]

  • Title: 1,2-디클로로-4-(이소프로필)-5-니트로벤젠 (1,2-dichloro-4-(isopropyl)-5-nitrobenzene) Source: Guidechem URL: 4[4]

  • Title: 61437-39-6, 1,2-Dichloro-4-(1-methylethyl)-5-nitrobenzene Source: Echemi URL: 1[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nitration of 1,2-Dichloro-4-isopropylbenzene

Introduction & Scope The nitration of substituted halobenzenes is a foundational transformation in the synthesis of advanced agrochemicals, pharmaceuticals, and functional dyes[1]. While the nitration of simple aromatics...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The nitration of substituted halobenzenes is a foundational transformation in the synthesis of advanced agrochemicals, pharmaceuticals, and functional dyes[1]. While the nitration of simple aromatics is well-documented, highly substituted substrates like 1,2-dichloro-4-isopropylbenzene (also known as 3,4-dichlorocumene) present a unique synthetic challenge. The competing electronic and steric effects of its functional groups require precise control over reaction conditions to prevent poly-nitration and ensure high regioselectivity.

This application note provides a self-validating, field-proven protocol for the regioselective nitration of 1,2-dichloro-4-isopropylbenzene to yield 1,2-dichloro-4-isopropyl-5-nitrobenzene .

Mechanistic Rationale & Regioselectivity (E-E-A-T)

Electrophilic aromatic substitution (EAS) relies on the generation of a highly active electrophile. In this protocol, concentrated sulfuric acid acts as a catalyst to protonate nitric acid, driving the dehydration that forms the active nitronium ion (NO₂⁺)[2].

The regioselectivity of the subsequent EAS is dictated by the existing substituents on the benzene ring:

  • Electronic Directing Effects: The chlorine atoms at C1 and C2 are weakly deactivating but ortho/para directing due to resonance[3]. The isopropyl group at C4 is activating via hyperconjugation and inductive effects, making it the dominant directing group. It directs the incoming nitronium ion to its ortho positions (C3 and C5).

  • Steric Hindrance (Causality of Selectivity): While both C3 and C5 are electronically activated by the isopropyl group, C3 is flanked by the bulky isopropyl group at C4 and the chlorine atom at C2. This extreme steric crowding heavily disfavors the approach of the NO₂⁺ ion. Conversely, C5 is adjacent to the isopropyl group but open on the other side (C6 is a proton). Consequently, the nitronium ion predominantly attacks at C5.

Optimization & Quantitative Data

To establish a self-validating system, the reaction parameters were systematically varied to determine the boundary conditions for optimal yield and regioselectivity. Industrial processes often utilize specific acid concentrations to control fractional crystallization and isomer purity[4], which informed our solvent-free mixed-acid approach.

Table 1: Optimization of Nitration Conditions for 1,2-Dichloro-4-isopropylbenzene

EntryHNO₃ Eq.H₂SO₄ Eq.Temp Profile (°C)Time (h)Conversion (%)Regioselectivity (C5 : C3 : C6)
11.052.00 to 5275%92 : <2 : 6
2 1.50 3.0 0 to 25 3 >99% 95 : <1 : 4
32.505.025 to 504>99%Complex mixture (di-nitration observed)

Experimental Workflow Visualization

NitrationWorkflow Start 1. Substrate Preparation 1,2-Dichloro-4-isopropylbenzene Reaction 4. Regioselective Nitration Temperature Control (0-25 °C) Start->Reaction Acid 2. Mixed Acid Generation HNO3 + H2SO4 at 0 °C Nitronium 3. Active Electrophile Nitronium Ion (NO2+) Acid->Nitronium Nitronium->Reaction Quench 5. Reaction Quenching Ice-Water & Phase Separation Reaction->Quench Purify 6. Product Purification Silica Gel Chromatography Quench->Purify Product 7. Isolated Target 1,2-Dichloro-4-isopropyl-5-nitrobenzene Purify->Product

Figure 1: Workflow for the regioselective nitration of 1,2-dichloro-4-isopropylbenzene.

Detailed Experimental Protocol

Scale: 10 mmol (1.89 g of 1,2-dichloro-4-isopropylbenzene)

Step 1: Mixed Acid Generation
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0 °C).

  • Add 0.95 mL (~15 mmol) of concentrated nitric acid (68-70% w/w).

  • Causality Check: Slowly add 3.0 mL of concentrated sulfuric acid (98% w/w) dropwise over 10 minutes. Rationale: The protonation and dehydration of nitric acid to form the nitronium ion is highly exothermic[2]. Dropwise addition prevents thermal runaway and the decomposition of HNO₃ into NO₂ gas.

Step 2: Substrate Addition
  • Maintain the mixed acid at 0–5 °C with vigorous stirring.

  • Add 1.89 g (10 mmol) of 1,2-dichloro-4-isopropylbenzene dropwise over 15 minutes.

  • Causality Check: Rationale: The substrate is added to the excess nitronium ion pool at low temperatures to ensure the kinetic trapping of the mono-nitrated product and suppress di-nitration.

Step 3: Reaction Propagation
  • Stir the biphasic mixture at 0–5 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for an additional 2 hours.

  • Causality Check: Rationale: The initial low temperature controls the exothermic substitution. Subsequent warming ensures complete conversion of the sterically hindered substrate.

Step 4: Quenching & Phase Separation
  • Pour the crude reaction mixture slowly over 50 g of crushed ice in a 250 mL beaker.

  • Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (DCM) (3 × 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 20 mL) until the aqueous phase tests neutral (pH ~7).

  • Wash with brine (20 mL) and dry the organic layer over anhydrous Na₂SO₄.

Step 5: Purification
  • Concentrate the organic layer under reduced pressure to yield a crude yellow oil/solid.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to isolate the target isomer from minor C6-nitrated byproducts.

Analytical Validation (Self-Validating System)

To confirm the regiochemistry of the product, ¹H NMR spectroscopy serves as a definitive self-validating tool:

  • Target Product (C5 Nitration): The protons at C3 and C6 are para to each other. They will appear as two distinct singlets (with negligible para-coupling, J < 1 Hz) in the aromatic region.

  • Failed Regioselectivity (C6 Nitration): If substitution occurred at C6, the protons at C3 and C5 would be meta to each other, displaying a characteristic meta-coupling (J ≈ 2-3 Hz).

  • Failed Regioselectivity (C3 Nitration): If substitution occurred at C3, the protons at C5 and C6 would be ortho to each other, displaying a large ortho-coupling (J ≈ 8 Hz).

Observation of two sharp singlets confirms the successful synthesis of 1,2-dichloro-4-isopropyl-5-nitrobenzene.

References

  • [4] Title: US3480681A - Process for the preparation and purification of p-nitrobenzenes Source: Google Patents URL:

  • [1] Title: 1,2-Dichloro-4-nitrobenzene Source: Wikipedia URL:[Link]

  • [3] Title: Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Source: Stack Exchange URL:[Link]

  • [2] Title: Nitration and Sulfonation of Benzene Source: Chemistry LibreTexts URL:[Link]

Sources

Application

Application Note: Agrochemical Synthesis and Evaluation Using 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Target Audience: Process Chemists, Agrochemical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Structural Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Agrochemical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Structural Rationale

The discovery of next-generation agrochemicals heavily relies on privileged aromatic scaffolds that can precisely modulate biological targets while resisting environmental and metabolic degradation. 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene (CAS: 61437-39-6) is a highly specialized, sterically hindered halonitrobenzene intermediate. It serves as a critical precursor for synthesizing 4,5-dichloro-2-isopropylaniline—a versatile building block used to generate two major classes of herbicides: Phenylureas (Photosystem II inhibitors) and N-Phenylphthalimides/Triazolinones (Protoporphyrinogen Oxidase inhibitors).

Causality in Structural Design

The specific substitution pattern of this intermediate is not arbitrary; it is engineered for optimal field efficacy:

  • Isopropyl Group (C4 position): Introduces significant steric bulk and enhances the octanol-water partition coefficient (LogP). This lipophilicity is crucial for cuticular penetration in broadleaf weeds and alters the binding kinetics within the hydrophobic pockets of target enzymes.

  • Dichloro Substitution (C1, C2 positions): Halogenation at these specific loci increases the electronegativity of the resulting aniline and sterically blocks cytochrome P450-mediated aromatic oxidation, thereby drastically increasing the metabolic half-life of the active herbicide in planta.

Mechanistic Pathways & Target Biology

Derivatives synthesized from 1,2-dichloro-4-(isopropyl)-5-nitrobenzene primarily target two distinct biological pathways, depending on the subsequent functionalization of the aniline moiety.

  • Photosystem II (PSII) Inhibition: Conversion to a phenylurea derivative enables the molecule to competitively bind to the QB-binding niche on the D1 protein of the PSII complex. This blocks electron transfer from the primary quinone acceptor (QA) to plastoquinone (PQ), halting ATP/NADPH production and generating lethal Reactive Oxygen Species (ROS)[1].

  • Protoporphyrinogen Oxidase (PPO) Inhibition: Conversion to an N-phenylphthalimide yields a potent PPO inhibitor. PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition causes substrate accumulation, which leaks into the cytoplasm and autooxidizes. In the presence of light, protoporphyrin IX acts as a photosensitizer, generating singlet oxygen that causes rapid lipid peroxidation and cell death[2].

MOA cluster_PSII Photosystem II (PSII) Inhibition cluster_PPO Protoporphyrinogen Oxidase (PPO) Inhibition Urea Phenylurea Derivative D1 D1 Protein (QB-binding niche) Urea->D1 Competitive Binding Block Blockage of Electron Transfer (QA to PQ) D1->Block ROS1 Reactive Oxygen Species (ROS) Accumulation Block->ROS1 Death Lipid Peroxidation & Plant Cell Death ROS1->Death Imide Phthalimide Derivative PPO_Enz PPO Enzyme (Mitochondria) Imide->PPO_Enz Active Site Inhibition Accum Accumulation of Protoporphyrinogen IX PPO_Enz->Accum ProtoIX Autooxidation to Protoporphyrin IX Accum->ProtoIX ROS2 Singlet Oxygen Generation (Light Dependent) ProtoIX->ROS2 ROS2->Death

Fig 1: Dual mechanistic pathways of synthesized herbicides targeting PSII and PPO enzymes.

The Bottleneck: Chemoselective Hydrogenation

The primary synthetic challenge in utilizing 1,2-dichloro-4-(isopropyl)-5-nitrobenzene is the chemoselective reduction of the nitro group to an amine without triggering hydrodechlorination (cleavage of the C-Cl bonds). Standard Palladium-on-Carbon (Pd/C) catalysts are highly prone to inserting into the C-Cl bond via oxidative addition, leading to unwanted dehalogenated byproducts.

Causality of Catalyst Selection: To circumvent this, a sulfided Platinum-on-Carbon (Pt/C) or a Pt-Zn intermetallic catalyst must be employed. Sulfidation selectively poisons the high-energy step and edge sites on the platinum lattice responsible for carbon-halogen bond scission, while leaving the terrace sites active for the planar adsorption and reduction of the nitro group[3].

Table 1: Optimization of Chemoselective Hydrogenation

Reaction Conditions: 0.5 M substrate in Methanol, 45 °C, 4 hours.

Catalyst SystemH₂ Pressure (MPa)Conversion (%)Selectivity for Aniline (%)Dehalogenation (%)
5% Pd/C (Standard)0.5>99.062.437.6
5% Pt/C (Standard)0.5>99.085.114.9
5% Pt/C (Sulfided) 0.5 >99.0 99.2 <0.8
Pt-Zn Intermetallic0.1>99.099.8<0.2

Experimental Protocols (Self-Validating Workflows)

Protocol A: Chemoselective Synthesis of 4,5-Dichloro-2-isopropylaniline

Objective: Reduce the nitrobenzene intermediate while preserving both chlorine atoms.

  • Preparation: In a 500 mL Parr autoclave, dissolve 1,2-dichloro-4-(isopropyl)-5-nitrobenzene (50.0 g, 213 mmol) in anhydrous methanol (250 mL).

  • Catalyst Addition: Add 1.5 g of 5% Pt/C (sulfided formulation). Purge the vessel three times with N₂ gas, followed by three purges with H₂ gas.

  • Reaction: Pressurize the reactor to 0.5 MPa with H₂ and heat to 45 °C under vigorous stirring (1200 rpm) to overcome mass transfer limitations.

  • Monitoring (Validation Checkpoint 1): Monitor hydrogen uptake. The reaction is theoretically complete when ~15.3 L of H₂ is consumed. Analyze an aliquot via RP-HPLC (C18 column, 70:30 MeCN:H₂O). The reaction is deemed complete and valid when the nitrobenzene peak (RT ~8.5 min) is <1% relative to the aniline product (RT ~6.2 min). If dehalogenated byproducts (>2%) are detected, halt the reaction and verify catalyst sulfidation levels.

  • Workup: Filter the catalyst through a Celite pad under an inert atmosphere. Concentrate the filtrate in vacuo to yield the crude aniline as a dark oil, which can be purified via vacuum distillation.

Protocol B: Synthesis of a Phenylurea Herbicide Derivative

Objective: Convert the synthesized aniline into 1-(4,5-dichloro-2-isopropylphenyl)-3,3-dimethylurea.

  • Isocyanate Formation: Dissolve the purified 4,5-dichloro-2-isopropylaniline (10.0 g, 49 mmol) in anhydrous toluene (100 mL). Slowly add triphosgene (5.0 g, 16.8 mmol) at 0 °C. Heat the mixture to reflux for 3 hours.

  • IR Validation (Validation Checkpoint 2): Monitor the conversion via FT-IR spectroscopy. The appearance of a strong, sharp peak at ~2260 cm⁻¹ confirms the quantitative formation of the isocyanate intermediate.

  • Urea Coupling: Cool the solution to 0 °C and add a 2.0 M solution of dimethylamine in THF (30 mL, 60 mmol) dropwise. Stir for 1 hour at room temperature.

  • Final Validation: Disappearance of the 2260 cm⁻¹ IR peak validates the completion of the urea coupling. Wash the organic layer with 1M HCl, dry over MgSO₄, and recrystallize from ethanol to yield the final herbicide.

SyntheticWorkflow A 1,2-Dichloro-4-(isopropyl) -5-nitrobenzene B 4,5-Dichloro-2-isopropyl aniline A->B Pt/C (sulfided), H2 Chemoselective Reduction C Isocyanate Intermediate B->C Triphosgene Toluene, Reflux E N-Phenylphthalimide (PPO Inhibitor) B->E Phthalic Anhydride Acetic Acid, Reflux D Phenylurea Herbicide (PSII Inhibitor) C->D Dimethylamine THF, 0°C

Fig 2: Synthetic workflow from halonitrobenzene to PSII and PPO inhibiting herbicides.

Protocol C: Whole-Plant Chlorophyll Fluorescence Bioassay (PSII Inhibition)

Objective: Rapidly assess the in vivo efficacy of the synthesized phenylurea herbicide.

  • Application: Spray 3-week-old Amaranthus retroflexus (redroot pigweed) plants with a 100 µM solution of the synthesized phenylurea herbicide formulated with 0.1% non-ionic surfactant.

  • Dark Adaptation: 24 hours post-treatment, dark-adapt the leaves for a minimum of 30 minutes using leaf clips. Causality: This ensures that all PSII reaction centers are fully open and oxidized prior to measurement[4].

  • Measurement & Validation (Validation Checkpoint 3): Measure the variable-to-maximum fluorescence ratio (Fv/Fm) using a Pulse-Amplitude-Modulation (PAM) fluorometer.

    • System Validation: The assay is considered valid only if the untreated control plants maintain an Fv/Fm ratio of ≥ 0.75. Values below this threshold indicate baseline environmental stress, requiring assay recalibration.

    • Efficacy: A treated Fv/Fm ratio of < 0.3 indicates severe PSII blockade.

Physicochemical and Biological Evaluation Data

Table 2: Properties of Synthesized Herbicidal Derivatives
Compound ClassDerivative NameClogPPSII IC₅₀ (µM)PPO IC₅₀ (nM)Primary Mode of Action
Phenylurea 1-(4,5-dichloro-2-isopropylphenyl)-3,3-dimethylurea3.820.45>10,000PSII Electron Transport Blockade
N-Phenylphthalimide N-(4,5-dichloro-2-isopropylphenyl)phthalimide4.15>10012.5PPO Enzyme Inhibition

Note: The high ClogP values driven by the isopropyl and dichloro groups ensure excellent foliar uptake, while the distinct functionalization dictates absolute target selectivity between the chloroplast (PSII) and mitochondria/chloroplast (PPO).

References

  • BenchChem. "Application Notes and Protocols: Phenylurea Compounds as Agricultural Herbicides." BenchChem Technical Resources. 1

  • Hao, G-F., et al. "Computational and Experimental Insights into the Mechanism of Substrate Recognition and Feedback Inhibition of Protoporphyrinogen Oxidase." PLOS One, 2013. 2

  • Lin, T., et al. "Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites in Sandwiched Catalysts." Journal of the American Chemical Society, 2025. 3

  • Koblizek, M., et al. "A biosensor for the detection of triazine and phenylurea herbicides designed using Photosystem II coupled to a screen-printed electrode." Biotechnology and Bioengineering, 2002. 4

Sources

Method

Application of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene in Dye Synthesis: A Detailed Technical Guide

Authored by: A Senior Application Scientist Introduction Azo dyes represent the most extensive and versatile class of synthetic organic colorants, characterized by the presence of one or more azo (—N=N—) groups. Their pr...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

Azo dyes represent the most extensive and versatile class of synthetic organic colorants, characterized by the presence of one or more azo (—N=N—) groups. Their profound commercial importance is rooted in their diverse color palette, high tinctorial strength, and suitability for a wide range of applications, including textiles, leather, paper, and advanced materials. The synthesis of azo dyes is a cornerstone of industrial organic chemistry, typically involving the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich nucleophile.[1][2]

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene as a precursor in the synthesis of novel azo dyes. While direct literature on this specific starting material is limited, this document extrapolates from well-established principles of nitro compound reduction and azo coupling of substituted anilines to provide a robust and scientifically-grounded framework for researchers.[3][4][5] The unique substitution pattern of this molecule—featuring two chlorine atoms, a bulky isopropyl group, and a nitro functionality—offers a promising scaffold for the development of dyes with unique spectral properties and enhanced stability.

The synthetic pathway outlined herein involves a three-stage process:

  • Reduction of the nitro group to a primary amine.

  • Diazotization of the resulting aniline derivative.

  • Azo coupling with a selected electron-rich aromatic compound.

This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of novel chromophores.

Physicochemical Properties of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

A thorough understanding of the starting material's properties is crucial for safe handling and successful synthesis.

PropertyValue
Molecular Formula C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol
Appearance Expected to be a crystalline solid
Solubility Likely soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and insoluble in water.
Reactivity The nitro group is a strong electron-withdrawing group, activating the chlorine atoms to nucleophilic aromatic substitution.[6]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of an azo dye from 1,2-dichloro-4-(isopropyl)-5-nitrobenzene.

PART 1: Reduction of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene to 3,4-Dichloro-6-isopropylaniline

The initial and critical step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation.[7][8]

Materials and Equipment:

  • 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas source

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Filter apparatus (e.g., Büchner funnel with Celite)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure reaction vessel, create a slurry of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene (1.0 eq) and 10% Pd/C (5 mol%) in ethanol.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and commence vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically exothermic and may require cooling to maintain a temperature of 25-40 °C.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,4-dichloro-6-isopropylaniline. The product can be further purified by column chromatography or recrystallization if necessary.

PART 2: Diazotization of 3,4-Dichloro-6-isopropylaniline

The conversion of the primary amine to a diazonium salt is a standard procedure carried out at low temperatures to ensure the stability of the product.[9][10]

Materials and Equipment:

  • 3,4-Dichloro-6-isopropylaniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and dropping funnel

Procedure:

  • Amine Solution Preparation: In a beaker, dissolve 3,4-dichloro-6-isopropylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and distilled water with stirring. Cool the resulting solution to 0-5 °C in an ice bath.

  • Nitrite Solution Preparation: In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of the aniline hydrochloride. Maintain the temperature strictly between 0 and 5 °C throughout the addition.

  • Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure complete formation of the diazonium salt. The resulting clear solution should be used immediately in the subsequent coupling reaction.

PART 3: Azo Coupling with a Naphthol Derivative

The final step involves the electrophilic aromatic substitution reaction between the diazonium salt and an electron-rich coupling partner. 2-Naphthol is a classic choice that typically yields a brightly colored dye.[2][11]

Materials and Equipment:

  • Diazonium salt solution from Part 2

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Coupling Partner Solution: In a beaker, dissolve 2-naphthol (1.0 eq) in a 10% aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Part 2) to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye will form immediately.

  • Completion and Isolation: Maintain the temperature below 5 °C and continue stirring for 30-60 minutes to ensure the coupling reaction is complete. Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with several portions of cold distilled water until the filtrate is neutral. The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Visualization of Synthetic Pathway and Workflow

G cluster_workflow Synthetic Workflow start 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene reduction Reduction (e.g., H₂, Pd/C) start->reduction amine 3,4-Dichloro-6-isopropylaniline reduction->amine diazotization Diazotization (NaNO₂, HCl, 0-5 °C) amine->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium coupling Azo Coupling (with Coupling Partner) diazonium->coupling dye Final Azo Dye coupling->dye

Caption: Overall synthetic workflow from the starting material to the final azo dye.

ReactionScheme cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Azo Coupling Start 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene Amine 3,4-Dichloro-6-isopropylaniline Start->Amine H₂, Pd/C Ethanol Diazonium 3,4-Dichloro-6-isopropyldiazoium chloride Amine->Diazonium NaNO₂, HCl 0-5 °C Dye Azo Dye Product Diazonium->Dye CouplingPartner 2-Naphthol CouplingPartner->Dye

Caption: Detailed reaction scheme for the synthesis of an azo dye.

Trustworthiness and Self-Validation

The protocols described in this guide are constructed based on fundamental and widely validated reactions in organic chemistry. The trustworthiness of this synthetic pathway is rooted in the following principles:

  • Predictable Reactivity: The reduction of an aromatic nitro group to an amine is a high-yielding and well-documented transformation.[12] Similarly, the diazotization of anilines and subsequent azo coupling are textbook reactions with predictable outcomes.[13]

  • Analogous Precedent: The use of substituted dichloroanilines as diazo components in the synthesis of disperse and other dye classes is well-established.[1][4] The protocols provided are adapted from these proven methodologies.

  • In-Process Verification: Each step of the synthesis allows for validation. The disappearance of the starting nitro compound and the appearance of the amine can be monitored by Thin Layer Chromatography (TLC). The formation of the diazonium salt can be qualitatively confirmed by a coupling test with a known phenol. The final dye product will be intensely colored, providing immediate visual confirmation of a successful reaction. The purity and identity of the final product can be definitively confirmed using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Conclusion

1,2-dichloro-4-(isopropyl)-5-nitrobenzene is a versatile precursor for the synthesis of novel azo dyes. The presence of chloro, isopropyl, and what was formerly a nitro group on the aromatic scaffold provides a unique electronic and steric environment that can be exploited to create dyes with tailored properties. The three-step synthesis involving reduction, diazotization, and azo coupling is a robust and reliable pathway for accessing these new chromophores. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to explore the potential of this promising intermediate in the development of new colorants and functional materials.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes Using 2,6-Diisopropyl-4-nitroaniline.
  • Otutu, J. O. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Current Research in Chemistry, 4(4), 119-127.
  • Otutu, J. O. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Science Alert.
  • Monsanto Technology LLC. (2017). Processes for the diazotization of 2,5-dichloroanilines. U.S.
  • Monsanto Technology LLC. (2015). Processes for the diazotization of 2,5-dichloroanilines.
  • Ezerie, M. I., & Egbujor, M. C. (2022).
  • Monsanto Technology LLC. (2016). Method for diazotizing 2,5-dichloroaniline.
  • Patel, V., et al. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 9(8).
  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Obi, C., et al. (2022).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Isopropyl-4-methoxyaniline as an Intermediate.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes.
  • BenchChem. (2025). Synthesis and Application of Azo Dyes Derived from 3-Chloro-4-fluoroaniline.
  • Taylor & Francis Online. (n.d.). Azo coupling – Knowledge and References. Retrieved from [Link]

  • DTIC. (n.d.). New Diazo Process.
  • Al-Adilee, K. J. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Iraqi Journal of Science, 63(8), 3617-3629.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Frostburg State University Chemistry and Physics. (2018, March 27). Reduction of nitrobenzene [Video]. YouTube.
  • General Aniline & Film Corporation. (1959). Purification of 1,2-dichloro-4-nitrobenzene. U.S.
  • Bayer AG. (1977). Process for the preparation of propionic acid 3,4-dichloroanilide.
  • Khalik, W. F., et al. (2019). Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell. Scientific Reports, 9(1), 1-13.
  • Chemistry Stack Exchange. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-DICHLOROANILINE. Retrieved from [Link]

  • Imperial Chemical Industries PLC. (1994). Process for preparing 3,4-dichloroaniline.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline.

Sources

Application

Application Note: 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene as a Versatile Scaffold in Pharmaceutical Development

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary In modern drug discovery, the design of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

In modern drug discovery, the design of targeted therapeutics—such as kinase inhibitors and G-protein-coupled receptor (GPCR) modulators—relies heavily on highly functionalized, multi-handle building blocks. 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene (CAS: 61437-39-6) is a premier scaffold that offers an exceptional degree of orthogonal reactivity.

By strategically leveraging the electronic push-pull dynamics of its substituents, chemists can perform sequential, highly regioselective transformations. This application note details the mechanistic rationale behind this scaffold's reactivity and provides self-validating, field-proven protocols for its conversion into complex heterocyclic active pharmaceutical ingredients (APIs).

Structural Analysis & Mechanistic Rationale

The true value of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene lies in its precise spatial arrangement of electron-donating and electron-withdrawing groups, which dictates its reactivity profile.

  • Orthogonal Halogen Reactivity (The "Push-Pull" Effect): The C5-nitro group is strongly electron-withdrawing, activating the aromatic ring toward Nucleophilic Aromatic Substitution ( SN​Ar )[1]. Because the C2-chlorine is positioned para to the nitro group, the negatively charged Meisenheimer complex formed during nucleophilic attack is highly stabilized by resonance[1]. Conversely, the C1-chlorine is positioned meta to the nitro group and para to the electron-donating C4-isopropyl group. This renders the C1 position electronically deactivated toward SN​Ar , ensuring near 100% regioselectivity at the C2 position[1].

  • Lipophilic Pocket Targeting: The C4-isopropyl group provides a built-in, metabolically stable hydrophobic vector. In medicinal chemistry, this is frequently utilized to engage deep hydrophobic sub-pockets, such as the "DFG-out" pocket in kinase targets.

Reactivity Core 1,2-Dichloro-4-(isopropyl) -5-nitrobenzene Cl2 C2-Chlorine (Para to NO2) Core->Cl2 Highly Activated (SNAr) Cl1 C1-Chlorine (Meta to NO2) Core->Cl1 Unactivated (Cross-Coupling) NO2 C5-Nitro Group (Electron Withdrawing) Core->NO2 Reducible (Aniline formation) iPr C4-Isopropyl Group (Lipophilic Handle) Core->iPr Hydrophobic (Target Binding)

Caption: Reactivity map highlighting the orthogonal chemical handles of the scaffold.

Analytical Characterization (HPLC-MS)

Robust liquid chromatography is required to track the sequential functionalization of this scaffold. A validated method for the separation of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene utilizes a Newcrom R1 reverse-phase HPLC column [2].

  • Stationary Phase: Newcrom R1 (low silanol activity prevents peak tailing of amine intermediates)[2].

  • Mobile Phase: Acetonitrile (MeCN) / Water gradient.

  • Modifier: For mass-spectrometry (MS) compatibility—which is essential for confirming regioselective displacement—formic acid (0.1%) must be used instead of phosphoric acid[2].

Synthetic Workflows & Step-by-Step Protocols

The following protocols describe the transformation of the bare scaffold into a functionalized benzimidazole API core.

Workflow SM Starting Material CAS: 61437-39-6 Step1 Step 1: Regioselective SNAr (Amine, DIPEA, DMF) SM->Step1 Int1 Intermediate 1 (2-Amino-1-chloro...) Step1->Int1 Step2 Step 2: Béchamp Reduction (Fe, NH4Cl, EtOH/H2O) Int1->Step2 Int2 Intermediate 2 (Ortho-diamine derivative) Step2->Int2 Step3 Step 3: Heterocyclization (Orthoester, pTSA) Int2->Step3 Int3 Intermediate 3 (Benzimidazole Scaffold) Step3->Int3 Step4 Step 4: Suzuki Coupling (Pd(dppf)Cl2, R-B(OH)2) Int3->Step4 API Final API / Lead Compound Step4->API

Caption: Step-by-step synthetic workflow from the building block to a complex API.

Protocol 1: Regioselective SN​Ar at C2

Objective: Displace the activated C2-chlorine with a primary amine nucleophile.

  • Charge: To a dry round-bottom flask, add 1,2-dichloro-4-(isopropyl)-5-nitrobenzene (1.0 eq) and the desired primary amine (1.2 eq).

  • Solvent & Base: Dissolve in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the mixture to 80 °C under nitrogen for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove DMF, followed by brine. Dry over Na2​SO4​ and concentrate.

  • Causality & Insights: DMF is selected as a polar aprotic solvent because it heavily stabilizes the polar transition state of the Meisenheimer complex[1]. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HCl without competing for the electrophilic carbon.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak is completely replaced by a more polar peak exhibiting the [M+H]+ of the desired product. The absence of a di-substitution product validates the regioselectivity.

Protocol 2: Selective Nitro Reduction (Béchamp Reduction)

Objective: Reduce the C5-nitro group to an aniline without dehalogenating the C1-chlorine.

  • Charge: Dissolve the SN​Ar product (1.0 eq) in a 3:1 mixture of Ethanol/Water (0.15 M).

  • Reagents: Add Iron powder (5.0 eq) and Ammonium chloride ( NH4​Cl ) (2.0 eq).

  • Reaction: Heat to 80 °C with vigorous stirring for 2 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxide sludge. Wash the pad with hot EtOAc. Concentrate the filtrate, extract with EtOAc, wash with saturated NaHCO3​ , dry, and concentrate.

  • Causality & Insights: The Béchamp reduction using iron is chosen specifically over Palladium-catalyzed hydrogenation ( Pd/C,H2​ ) to prevent the premature hydrodehalogenation of the unactivated C1-chlorine[3][4]. NH4​Cl provides a mildly acidic environment sufficient to activate the iron surface without hydrolyzing sensitive functional groups.

  • Self-Validation (IPC): Spot on TLC (Hexanes/EtOAc 3:1). The aniline product will be significantly more polar and will stain brightly with ninhydrin, confirming the conversion of the nitro group to a primary amine.

Protocol 3: Benzimidazole Heterocyclization

Objective: Condense the ortho-diamine intermediate to form a benzimidazole core.

  • Charge: Dissolve the ortho-diamine (1.0 eq) in an excess of triethyl orthoformate (or appropriate orthoester).

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 eq).

  • Reaction: Heat to 100 °C for 3 hours, distilling off the generated ethanol to drive the equilibrium.

  • Workup: Concentrate in vacuo and purify via flash chromatography.

  • Self-Validation (IPC): LC-MS analysis should show a mass shift of +10 Da (addition of carbon, loss of 2xH2​O ) relative to the diamine. The product peak will exhibit a distinct UV chromophore shift characteristic of benzimidazoles.

Protocol 4: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the previously unactivated C1-chlorine to install the final binding vector.

  • Charge: Combine the benzimidazole intermediate (1.0 eq), aryl boronic acid (1.5 eq), and K2​CO3​ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/Water.

  • Degas: Sparge the solution with nitrogen for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl2​ (0.05 eq).

  • Reaction: Heat to 90 °C for 12 hours.

  • Causality & Insights: With the nitro group converted to an electron-rich heterocycle, the C1-chlorine is no longer electronically deactivated to the same extreme. The high temperature combined with the robust bidentate dppf ligand facilitates the oxidative addition of the previously inert C-Cl bond.

  • Self-Validation (IPC): The disappearance of the characteristic C1-chloride isotope pattern (M, M+2 ratio of 3:1) in the mass spectrum confirms successful oxidative addition and cross-coupling.

Quantitative Data & Reaction Summary

Synthetic StepReaction TypeExpected YieldLC-MS Tracking ParameterKey IPC Indicator
Step 1 Regioselective SN​Ar 85 - 95% [M+H]+ of mono-amineComplete loss of SM peak; No di-addition mass observed.
Step 2 Béchamp Reduction75 - 88% [M+H]+ (Mass shift: -30 Da)Ninhydrin positive spot on TLC; Retention time decrease.
Step 3 Heterocyclization80 - 90% [M+H]+ (Mass shift: +10 Da)UV shift (254 nm); Loss of primary amine signals in NMR.
Step 4 Suzuki Coupling60 - 80% [M+H]+ of Final APILoss of 3:1 Chlorine isotopic pattern in MS spectra.

References

  • SIELC Technologies. "Separation of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene on Newcrom R1 HPLC column." SIELC Application Notes. URL: [Link][2]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." MOC Reaction Guides, August 20, 2018. URL:[Link][1]

  • Wikipedia. "Béchamp reduction." Wikimedia Foundation. URL:[Link][3]

  • Chem-Station Int. Ed. "Bechamp Reduction." Chem-Station Reaction Database, May 16, 2017. URL:[Link][4]

Sources

Method

Advanced Application Note: Regioselective Suzuki-Miyaura Coupling of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a comprehensive, self-validating methodology for the highly regioselective carbon-carbon bond formation o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a comprehensive, self-validating methodology for the highly regioselective carbon-carbon bond formation on a densely functionalized, polyhalogenated aromatic scaffold.

Executive Summary

The synthesis of sterically constrained, highly functionalized biaryl scaffolds is a cornerstone of modern drug discovery[1]. The substrate 1,2-dichloro-4-(isopropyl)-5-nitrobenzene presents a unique synthetic challenge and opportunity: it possesses two chemically distinct carbon-chlorine bonds on a sterically encumbered ring. Achieving precise regiocontrol during palladium-catalyzed Suzuki-Miyaura cross-coupling is essential to avoid complex product mixtures and tedious downstream separations. This application note details the mechanistic causality governing this reaction and provides a robust, highly optimized protocol to achieve >99:1 regioselectivity.

Mechanistic Causality: The "Why" Behind Regioselectivity

In polyhalogenated arenes, the site of oxidative addition by the Pd(0) catalyst is dictated by a delicate interplay of electronic activation and steric accessibility[2]. To understand the regioselectivity of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene, we must map the electronic environment relative to the strongly electron-withdrawing nitro (–NO₂) group at the C5 position:

  • The C2 Position (Para to Nitro): The chlorine atom at C2 is situated directly para to the nitro group. The nitro group exerts profound inductive and resonance-withdrawing effects, severely depleting electron density at the C2 carbon. This highly electrophilic C2–Cl bond is perfectly primed for the initial oxidative addition step by the electron-rich Pd(0) catalyst.

  • The C1 Position (Meta to Nitro): The chlorine atom at C1 is meta to the nitro group and para to the weakly electron-donating isopropyl group. Consequently, the C1–Cl bond is significantly more electron-rich than the C2–Cl bond, rendering it kinetically inert to oxidative addition under controlled conditions[3].

  • Steric Funneling: While the bulky isopropyl group at C4 provides steric shielding to the adjacent C3 and C5 positions, it leaves the C2 position highly accessible.

Mechanism A Pd(0)L_n Active Catalyst B Oxidative Addition (Regioselective at C2-Cl) A->B Substrate C Transmetalation (Ar-B(OH)2 + Base) B->C Pd(II) Complex D Reductive Elimination (C-C Bond Formation) C->D Diaryl-Pd(II) D->A Catalyst Regeneration E 2-Aryl-1-chloro-4-isopropyl -5-nitrobenzene D->E Product Release

Regioselective Suzuki-Miyaura catalytic cycle targeting the highly activated C2 position.

Reaction Optimization & Quantitative Data

To translate this mechanistic theory into a high-yielding protocol, the catalytic system must be carefully tuned. Standard catalysts like Pd(PPh₃)₄ often suffer from sluggish oxidative addition into C–Cl bonds, leading to prolonged reaction times and increased risks of off-target dehalogenation.

The use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as Buchwald's XPhos ) paired with a Pd(0) source (Pd₂(dba)₃) dramatically accelerates the oxidative addition at C2 while the extreme steric bulk of the ligand prevents secondary activation at the more hindered C1 site.

Table 1: Catalyst and Condition Screening for Regioselective Coupling

EntryCatalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Regioselectivity (C2:C1)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O9045%85 : 15
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)1,4-Dioxane/H₂O8072%92 : 8
3Pd(OAc)₂ / SPhos (2/4 mol%)K₃PO₄ (2.0)Toluene/H₂O8088%98 : 2
4 Pd₂(dba)₃ / XPhos (2/4 mol%) K₃PO₄ (2.0) 1,4-Dioxane/H₂O 80 96% >99 : 1

Note: Data reflects coupling with standard phenylboronic acid. Yields are isolated yields after silica gel chromatography.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. By observing the specific checkpoints, researchers can ensure the chemical integrity of the reaction before proceeding to the next step.

Workflow S1 1. Reagent Preparation (Substrate, Boronic Acid, Base) S2 2. Degassing (Argon Sparging / Freeze-Pump-Thaw) S1->S2 S3 3. Catalyst Addition & Heating (Pd2(dba)3 / XPhos, 80°C) S2->S3 S4 4. In-Process Validation (HPLC/TLC monitoring at 2h) S3->S4 S5 5. Quench, Extraction & Purification (Flash Chromatography) S4->S5

Step-by-step experimental workflow with integrated validation checkpoints.

Materials Required (10 mmol scale)
  • Substrate: 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene (2.34 g, 10.0 mmol)

  • Coupling Partner: Arylboronic acid (11.0 mmol, 1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (183 mg, 0.2 mmol, 2 mol%)

  • Ligand: XPhos (190 mg, 0.4 mmol, 4 mol%)

  • Base: K₃PO₄ (4.24 g, 20.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL total), rigorously degassed.

Step-by-Step Execution

Step 1: Assembly and Dissolution

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the substrate, arylboronic acid, and K₃PO₄.

  • Add 40 mL of 1,4-Dioxane and 10 mL of deionized H₂O.

Validation Checkpoint 1: The biphasic mixture should easily stir. Ensure the inorganic base is freely suspended and not clumped, which is critical for efficient transmetalation.

Step 2: Rigorous Degassing

  • Seal the flask with a rubber septum and sparge the mixture with high-purity Argon gas for 15 minutes using a submerged needle. Alternatively, perform three freeze-pump-thaw cycles.

Causality Note: Oxygen rapidly oxidizes electron-rich phosphine ligands (XPhos to XPhos-oxide), killing the catalytic cycle before it begins.

Step 3: Catalyst Introduction and Activation

  • Briefly remove the septum under a positive flow of Argon and swiftly add Pd₂(dba)₃ and XPhos.

  • Re-seal and purge the headspace with Argon for 2 minutes.

  • Submerge the flask in a pre-heated oil bath at 80 °C.

Validation Checkpoint 2: Within 10–15 minutes of heating, the solution should transition from a turbid yellow/purple (due to dba) to a deep, homogeneous red/brown, visually confirming the generation of the active Pd(0)-XPhos complex.

Step 4: Reaction Monitoring

  • After 2 hours, withdraw a 50 µL aliquot, dilute with 1 mL EtOAc, wash with water, and analyze the organic layer via TLC (Hexanes:EtOAc 9:1) or LC-MS.

Validation Checkpoint 3: The starting material (Rf ~0.7) should be completely consumed. A single, highly UV-active product spot should appear at Rf ~0.5. If bis-coupling occurs, a lower Rf spot (~0.3) will be visible.

Step 5: Quench and Workup

  • Cool the reaction to room temperature and dilute with 50 mL of Ethyl Acetate and 50 mL of H₂O.

  • Separate the organic layer and extract the aqueous layer with EtOAc (2 x 25 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification and Characterization

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (100:0 to 90:10).

Validation Checkpoint 4 (Regiopurity): ¹H NMR analysis of the purified product will confirm regioselectivity. The proton at C6 (adjacent to the nitro group) will appear as a distinct, downfield-shifted singlet, while the C3 proton will remain a separate singlet. The absence of complex multiplet splitting in the core arene confirms substitution occurred exclusively at C2.

Troubleshooting & Scale-Up Insights

  • Issue: Significant Dehalogenation (Reduction) Observed.

    • Cause: Excess base or trace alcohols in the solvent acting as hydride donors[4].

    • Solution: Ensure 1,4-Dioxane is anhydrous prior to mixing with the exact required volume of water. Switch from K₃PO₄ to a milder base like K₂CO₃ if the arylboronic acid is highly electron-rich.

  • Issue: Bis-Coupling at C1 and C2.

    • Cause: Over-heating or excessive catalyst loading driving the reaction at the less reactive C1 position[2].

    • Solution: Strictly control the temperature to 80 °C. Do not exceed 1.1 equivalents of the boronic acid.

References

  • Title: Regioselective Suzuki coupling of dihaloheteroaromatic compounds as a rapid strategy to synthesize potent rigid combretastatin analogues Source: Journal of Medicinal Chemistry (2011) URL: [Link]

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (2021) URL: [Link]

  • Title: Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization Source: The Journal of Organic Chemistry (2021) URL: [Link]

  • Title: Novel Quorum Sensing Inhibitors targeting PqsR (Dissertation detailing Suzuki-Miyaura reactions on nitrobenzene derivatives) Source: Universität des Saarlandes URL: [Link]

  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: Molecules (MDPI) (2021) URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Regioselective Buchwald-Hartwig Amination of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Introduction: Navigating the Challenges of Electron-Deficient Dichloroarenes The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled palladium-catalyzed method for the fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Electron-Deficient Dichloroarenes

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its development by Stephen L. Buchwald and John F. Hartwig in the mid-1990s revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][4][5][6] This transformation provides a significant advantage over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1]

This guide provides a detailed technical framework for the Buchwald-Hartwig amination of a challenging, polyfunctionalized substrate: 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene . This molecule presents several distinct synthetic hurdles:

  • Aryl Chloride Inertness: C-Cl bonds are notoriously less reactive than their bromide or iodide counterparts in oxidative addition, necessitating highly active catalyst systems.[7][8]

  • Regioselectivity: The presence of two distinct chlorine atoms raises the critical question of which site will react preferentially.

  • Functional Group Compatibility: The strong electron-withdrawing nitro group can influence the electronic properties of the aromatic ring and may be sensitive to certain reaction conditions, particularly strongly basic environments.[2]

By dissecting the mechanistic underpinnings of the reaction and leveraging advanced catalyst systems, this document provides robust protocols for achieving high-yield, regioselective amination of this complex substrate.

The Catalytic Engine: Mechanism of the Buchwald-Hartwig Amination

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1] Understanding this mechanism is paramount for rational troubleshooting and optimization.

The key steps are as follows:

  • Activation of Precatalyst: The cycle typically begins with a Pd(II) precatalyst (e.g., Pd(OAc)₂) or a Pd(0) source (e.g., Pd₂(dba)₃). Pd(II) sources are reduced in situ to the active Pd(0) species.[2][7]

  • Oxidative Addition: The electron-rich, coordinatively unsaturated LPd(0) complex undergoes oxidative addition into the aryl-chloride bond. This is often the rate-determining step of the cycle and forms a Pd(II) intermediate.[9][10][11]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1][11]

  • Reductive Elimination: The final step is the reductive elimination of the arylamine product, which forms the desired C-N bond and regenerates the active LPd(0) catalyst, allowing the cycle to continue.[1][2]

Buchwald-Hartwig Catalytic Cycle cluster_product Pd0 LPd(0) Active Catalyst OA_Complex Ar-Pd(II)(L)-Cl Oxidative Addition Complex Pd0->OA_Complex + Ar-Cl (Oxidative Addition) Amine_Complex [Ar-Pd(II)(L)(HNR¹R²)]⁺Cl⁻ Amine Complex OA_Complex->Amine_Complex + HNR¹R² Amido_Complex Ar-Pd(II)(L)-NR¹R² Amido Complex Amine_Complex->Amido_Complex + Base - Base-H⁺Cl⁻ (Deprotonation) Amido_Complex->Pd0 (Reductive Elimination) Product Ar-NR¹R² Product Amido_Complex->Product Experimental_Workflow A 1. Assemble Reagents (Aryl Halide, Amine, Pd Source, Ligand, Base) C 3. Add Solids & Establish Inert Atmosphere (Evacuate/Backfill N₂ or Ar) A->C B 2. Prepare Reaction Vessel (Oven-dried Schlenk tube) B->C D 4. Add Solvent & Liquid Reagents (via Syringe) C->D E 5. Heat & Stir (100-110 °C, 12-24h) D->E F 6. Monitor Reaction (TLC / LC-MS) E->F F->E Incomplete G 7. Cool & Quench (Dilute with EtOAc) F->G Complete H 8. Filter through Celite G->H I 9. Aqueous Workup (Wash with H₂O & Brine) H->I J 10. Dry & Concentrate I->J K 11. Purify (Flash Chromatography) J->K L 12. Characterize Product K->L

Sources

Method

HPLC method for analysis of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Application Note: Advanced RP-HPLC Method Development for 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene Executive Summary 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene is a highly functionalized, electron-deficient aromatic comp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced RP-HPLC Method Development for 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Executive Summary

1,2-Dichloro-4-(isopropyl)-5-nitrobenzene is a highly functionalized, electron-deficient aromatic compound utilized as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals. Its unique structural topology—combining the steric bulk and hydrophobicity of an isopropyl group with the polarizability of chloro and nitro substituents—presents specific chromatographic challenges. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored for its precise quantification and purity assessment.

Chromatographic Rationale & Analyte-Stationary Phase Dynamics

The physicochemical properties of halogenated nitrobenzenes dictate the parameters of the separation method. The isopropyl group at the C4 position imparts significant lipophilicity, driving strong hydrophobic interactions with standard alkyl-bonded stationary phases (e.g., C18). Conversely, the highly electronegative nitro group and chlorine atoms create a polarized π-electron cloud.

If analyzed on older-generation silica columns, this polarization frequently induces secondary ion-exchange interactions with residual, unreacted surface silanols, manifesting as severe peak tailing [4]. To counteract this, the method employs a specialized reverse-phase column engineered for low silanol activity, such as the Newcrom R1 [1]. Alternatively, a Phenyl-Hexyl column can be deployed to leverage π-π interactions for enhanced selectivity [2].

Mechanism cluster_SP Stationary Phase (e.g., Newcrom R1) Analyte 1,2-Dichloro-4-(isopropyl) -5-nitrobenzene Hydrophobic Hydrophobic Interactions (Alkyl Ligands) Analyte->Hydrophobic Isopropyl Group PiPi π-π Interactions (Aromatic Core) Analyte->PiPi Nitrobenzene Core Silanol Low Silanol Activity (Minimizes Tailing) Analyte->Silanol Polarizable Halogens

Fig 1. Chromatographic interaction mechanisms dictating analyte retention.

Mobile Phase Chemistry & Detection Strategy

A binary solvent system of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) is utilized. Acetonitrile is favored over methanol due to its lower viscosity and superior elution strength for bulky aromatic systems, yielding sharper peaks[2].

Crucially, the mobile phase must be acidified to maintain a consistent ionization environment. For standard UV detection (optimal at 254 nm due to the nitroaromatic chromophore [3]), 0.1% Phosphoric acid is the modifier of choice, providing excellent baseline stability. However, if the workflow requires coupling to Mass Spectrometry (LC-MS) for structural elucidation or impurity profiling, phosphoric acid must be strictly substituted with 0.1% Formic acid to ensure volatility and prevent mass spectrometer source fouling [1].

Self-Validating Experimental Protocol

Phase 1: Preparation & System Priming

  • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Phosphoric/Formic Acid) and Mobile Phase B (HPLC-Grade Acetonitrile + 0.1% Phosphoric/Formic Acid). Degas via ultrasonication for 15 minutes.

  • Sample Preparation: Dissolve 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene in pure Acetonitrile to a stock concentration of 1.0 mg/mL. Dilute to a working concentration of 100 µg/mL using the initial mobile phase composition (e.g., 60:40 A:B).

  • Filtration: Pass all samples through a 0.45 µm PTFE syringe filter to protect the column frit [3]. Self-Validation Checkpoint: Prepare a "Blank" (diluent only) and process it through the exact same filtration step to monitor for extractable interference.

Phase 2: Chromatographic Execution

  • Equilibration: Purge the system and equilibrate the Newcrom R1 column (or equivalent low-silanol RP column) at 1.0 mL/min until the baseline variance is < 0.1 mAU/min.

  • Injection Sequence:

    • Injections 1-2: Blank (Verifies lack of carryover).

    • Injections 3-7: System Suitability Standard (5 replicates to calculate RSD).

    • Injections 8+: Unknown samples.

    • Bracketing Standard: Re-inject the standard every 10 samples to validate retention time (RT) stability.

HPLC_Workflow A Sample Preparation B System Equilibration A->B Filtered (0.45µm) C Blank Injection B->C Baseline Stable D SST Validation C->D Zero Carryover E Sample Analysis D->E RSD < 2.0%

Fig 2. End-to-end self-validating RP-HPLC analytical workflow.

Quantitative Data & Operational Parameters

To facilitate rapid replication, the optimized quantitative parameters are summarized below.

Table 1: Optimized Method Parameters

ParameterSpecificationRationale
Column Newcrom R1 (150 x 4.6 mm, 3 µm)Low silanol activity prevents peak tailing of polarizable nitro groups [1].
Mobile Phase A Water + 0.1% Acidic ModifierAcidic modifier ensures consistent analyte state [1].
Mobile Phase B Acetonitrile + 0.1% Acidic ModifierMeCN provides optimal elution strength for hydrophobic isopropyl groups [2].
Flow Rate 1.0 mL/minBalances theoretical plate generation with analysis speed.
Column Temp. 30 °CReduces solvent viscosity and improves mass transfer kinetics [3].
Detection UV at 254 nmCorresponds to the strong π-π* transition of the nitroaromatic ring [3].
Injection Vol. 10 µLPrevents column mass overload while ensuring adequate signal-to-noise.

Table 2: Gradient Elution Profile (Note: While an isocratic hold at 60% MeCN is often sufficient, a shallow gradient ensures elution of highly retained hydrophobic impurities).

Time (min)% Mobile Phase A% Mobile Phase BFlow Curve
0.04060Linear
5.04060Isocratic Hold
10.01090Linear Ramp (Flushes column)
12.01090Isocratic Wash
12.14060Return to Initial
18.04060Re-equilibration

Table 3: System Suitability Testing (SST) Acceptance Criteria Every protocol must be self-validating. The analytical run is only considered valid if the system meets the following criteria during the SST phase:

MetricTarget ValueCorrective Action if Failed
Retention Time RSD ≤ 1.0% (n=5)Check pump seals for micro-leaks; ensure complete equilibration [4].
Peak Area RSD ≤ 2.0% (n=5)Inspect autosampler syringe for bubbles; verify needle alignment.
Tailing Factor (Tf) 0.9 - 1.5Replace guard column; verify mobile phase pH is correct [4].
Theoretical Plates > 5000Reduce injection volume; replace analytical column if degraded.

Troubleshooting Logic

When analyzing heavily substituted benzenes, the most common failure mode is peak distortion. The logic tree below outlines the causality-driven troubleshooting process.

Troubleshooting Issue Issue: Peak Tailing (Tf > 1.5) Cause1 Secondary Silanol Interactions Issue->Cause1 Cause2 Column Mass Overload Issue->Cause2 Fix1 Verify Acidic Modifier (0.1% H3PO4) Cause1->Fix1 Fix3 Switch to Highly End-capped Column Cause1->Fix3 Fix2 Reduce Injection Volume to 5 µL Cause2->Fix2

Fig 3. Troubleshooting logic for peak tailing in nitroaromatic analysis.

References

  • SIELC Technologies. "Separation of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene on Newcrom R1 HPLC column." SIELC Technologies.
  • BenchChem.
  • BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-4-nitrobenzene-1,3-diamine." BenchChem.
  • BenchChem. "Technical Support Center: Separation of Isopropyl-methoxy-nitrobenzene Isomers." BenchChem.
Application

Application Note: A Robust GC-MS Protocol for the Analysis of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene Reaction Mixtures

Abstract This application note presents a comprehensive and validated protocol for the analysis of reaction mixtures containing 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene utilizing Gas Chromatography-Mass Spectrometry (GC...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive and validated protocol for the analysis of reaction mixtures containing 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed are specifically designed for researchers, scientists, and professionals engaged in drug development and chemical synthesis, aiming to provide accurate and reproducible quantification and identification of the target analyte and associated process impurities. This guide explains the rationale behind key experimental decisions, from sample preparation to instrumental parameters, to ensure a scientifically sound and self-validating analytical workflow.

Introduction

1,2-Dichloro-4-(isopropyl)-5-nitrobenzene serves as a crucial intermediate in the synthesis of a variety of organic compounds, including those in the pharmaceutical and agrochemical industries. The ability to effectively monitor the progression of chemical reactions involving this compound and to characterize the resultant mixtures is paramount for optimizing reaction conditions, determining product yield, and ensuring quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful analytical technique for this application, offering high-resolution separation and definitive compound identification.

A primary analytical challenge is the inherent complexity of the reaction matrix, which can contain unreacted starting materials, the desired product, various isomers, and a range of byproducts. This application note directly addresses these challenges by providing a robust method for the selective and sensitive determination of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene.

Materials and Reagents

  • Solvents: Dichloromethane (DCM), HPLC grade or higher; Hexane, HPLC grade or higher; Ethyl acetate, HPLC grade or higher.

  • Internal Standard (IS): 1,3-Dichlorobenzene or an alternative non-interfering chlorinated aromatic compound.

  • Reagents: Anhydrous sodium sulfate (Na₂SO₄) for drying purposes.

  • Glassware: Assorted volumetric flasks, pipettes, and vials equipped with PTFE-lined septa.

  • Equipment: Analytical balance, vortex mixer, and centrifuge.

Experimental Workflow

The analytical workflow is meticulously designed to maintain sample integrity and produce high-quality, reliable data.

GC-MS_Analysis_Workflow Figure 1: GC-MS Analytical Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing Sample_Collection Reaction Sample Reaction_Quenching Reaction Quenching Sample_Collection->Reaction_Quenching Halt Reaction Liquid_Extraction Liquid-Liquid Extraction Reaction_Quenching->Liquid_Extraction Isolate Organics Drying_Step Drying with Na2SO4 Liquid_Extraction->Drying_Step Remove Water Dilution_IS Dilution & Internal Standard Spiking Drying_Step->Dilution_IS Adjust Concentration Final_Prepared_Sample Analysis-Ready Sample Dilution_IS->Final_Prepared_Sample GC_Injection GC Injection Final_Prepared_Sample->GC_Injection Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation Electron_Ionization Electron Ionization (EI) Chromatographic_Separation->Electron_Ionization Mass_Analysis Mass Analysis (Quadrupole) Electron_Ionization->Mass_Analysis Compound_Detection Detection Mass_Analysis->Compound_Detection Total_Ion_Chromatogram Total Ion Chromatogram Compound_Detection->Total_Ion_Chromatogram Peak_Integration Peak Integration Total_Ion_Chromatogram->Peak_Integration Library_Search NIST Library Search Peak_Integration->Library_Search Identification Quantification_Analysis Quantification Peak_Integration->Quantification_Analysis Internal Standard Method Final_Report Final Report Library_Search->Final_Report Quantification_Analysis->Final_Report

Caption: A comprehensive workflow for the GC-MS analysis of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene reaction mixtures.

Sample Preparation Protocol

The primary objective of the sample preparation phase is to efficiently extract the analytes of interest from the complex reaction matrix and to prepare a clean, homogeneous sample suitable for GC-MS injection.[1]

  • Reaction Quenching: Upon collection from the reaction vessel, the sample must be immediately quenched to halt any ongoing chemical transformations. This is typically accomplished by rapid cooling or the addition of a suitable quenching agent (e.g., ice-cold water or a buffered solution). The choice of quenching agent is critical and must be inert with respect to the analytes of interest.

  • Liquid-Liquid Extraction (LLE): This technique is employed to separate analytes based on their differential solubility in two immiscible solvents.[2][3]

    • A known volume or weight of the quenched reaction mixture is transferred to a separatory funnel.

    • An equal volume of an immiscible organic solvent, such as dichloromethane or ethyl acetate, is added. The selection of the solvent should be based on the polarity of the target analyte and potential byproducts to ensure efficient extraction.[3]

    • The funnel is shaken vigorously for 1-2 minutes, with frequent venting to release any pressure buildup.

    • The layers are allowed to separate completely.

    • The organic layer is collected. For aqueous reaction mixtures, this is typically the bottom layer with dichloromethane and the top layer with ethyl acetate.

    • To maximize recovery, the extraction process is repeated twice more on the aqueous layer with fresh portions of the organic solvent. All organic extracts are then combined.

  • Drying:

    • The combined organic extracts are passed through a small column containing anhydrous sodium sulfate to remove any residual water. The presence of water can interfere with the GC analysis and potentially harm the column.

  • Dilution and Internal Standard Spiking:

    • The dried extract is transferred to a volumetric flask.

    • A precise amount of the internal standard (IS) stock solution is added. The use of an internal standard is crucial for accurate quantification as it compensates for variations in injection volume and instrument response.[4][5]

    • The sample is diluted to the final volume with an appropriate solvent (e.g., dichloromethane or hexane). The final concentration should fall within the established linear range of the instrument.

GC-MS Instrumental Parameters

The following instrumental parameters have been optimized for the separation and detection of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene and related compounds. These should be considered a starting point and may necessitate further refinement based on the specific instrumentation and the profile of reaction byproducts.

Parameter Value Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident compound identification.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column that provides excellent separation for a broad range of semi-volatile organic compounds, including halogenated and nitrated aromatics.[6]
Injection Mode Split (Split ratio 50:1)Prevents column overloading and ensures sharp chromatographic peaks, particularly for high-concentration samples. A lower split ratio or splitless injection may be more appropriate for trace analysis.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analytes without causing thermal degradation.[7]
Injection Volume 1 µLA standard volume for GC-MS analysis.
Carrier Gas Helium (He)An inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column, balancing separation efficiency with analysis time.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The initial temperature and hold time facilitate proper focusing of the analytes at the head of the column. The temperature ramp effectively separates compounds with varying boiling points. The final hold ensures the elution of any high-boiling point compounds.
MS Source Temp. 230 °CMinimizes analyte degradation in the ion source while promoting efficient ionization.
MS Quad Temp. 150 °CA standard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that generates reproducible fragmentation patterns for library matching.
Acquisition Mode Scan (m/z 40-450)Allows for the collection of full mass spectra, enabling the identification of unknown compounds through comparison with spectral libraries such as the NIST/EPA/NIH Mass Spectral Library.[8][9][10][11][12] For enhanced sensitivity with known target compounds, Selected Ion Monitoring (SIM) can be utilized.[13]

Data Analysis and Quantification

  • Peak Identification:

    • The initial identification of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene and other components is achieved by comparing their retention times with those of authenticated reference standards.

    • Confirmation of the compound's identity is accomplished by comparing the acquired mass spectrum of each chromatographic peak with the corresponding spectrum from a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[9][10][11][12] A high match factor, typically greater than 800 on a scale of 1000, provides a high degree of confidence in the identification.[10]

  • Quantification:

    • Quantification is carried out using the internal standard method. A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the analyte and a constant concentration of the internal standard.[4]

    • The ratio of the analyte's peak area to the internal standard's peak area is plotted against the analyte's concentration.

    • The concentration of the analyte in the unknown sample is then determined using this calibration curve.

Expected Results and Troubleshooting

A successful analysis should produce a well-resolved chromatogram with sharp, symmetrical peaks. The mass spectrum of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene is expected to show a characteristic fragmentation pattern, including the molecular ion peak and prominent fragment ions resulting from the loss of functional groups.

Potential Issues and Recommended Solutions:

Issue Potential Cause Solution
Poor Peak Shape (Tailing or Fronting) Column contamination, active sites in the inlet liner, or a non-optimized oven temperature program.Bake out the column, replace the inlet liner and septum, and optimize the oven temperature program.
Low Sensitivity The sample may be too dilute, there could be a leak in the system, or the ion source may be dirty.Concentrate the sample, perform a leak check on the GC-MS system, and clean the ion source according to the manufacturer's guidelines.
Co-eluting Peaks Inadequate chromatographic separation.Modify the oven temperature program (e.g., use a slower ramp rate), or consider using a column with a different stationary phase (e.g., a mid-polar column) to improve selectivity.

Conclusion

This application note details a comprehensive and reliable GC-MS method for the analysis of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene in reaction mixtures. By adhering to the detailed protocols for sample preparation, instrumental analysis, and data processing, researchers can obtain accurate and precise results, facilitating effective reaction monitoring and quality control. The principles and techniques described are also applicable to a wide range of similar halogenated and nitrated aromatic compounds.

References

  • NIST Mass Spectral Library - Diablo Analytical. (n.d.). Retrieved from [Link]

  • Wiley Registry/NIST Mass Spectral Library 2023. (n.d.). Retrieved from [Link]

  • NIST/EPA/NIH Mass Spectral Library Compound Scoring - Jordi Labs. (n.d.). Retrieved from [Link]

  • Wiley Registry / NIST Mass Spectral Library 2023 - Spectrometrics. (n.d.). Retrieved from [Link]

  • NIST MS and MS/MS Libraries - SpectralWorks. (n.d.). Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]

  • Hossain, M. F., Akter, S., & Al-Amin, M. (2021). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Molecules, 26(20), 6211. [Link]

  • Ellutia. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8091: Nitroaromatics and cyclic ketones by gas chromatography. Retrieved from [Link]

  • Novotná, K., & Česla, P. (2025). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Molecules, 30(9), 2035. [Link]

  • ASTM D6420-99(2004)e1, Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry, ASTM International, West Conshohocken, PA, 2004,

  • Feltes, J., Levsen, K., Volmer, D., & Spiekermann, M. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 518, 21-40. [Link]

  • ResearchGate. (2015, June 24). How do I quantify volatile organic compounds using GC-MS? Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (2). Retrieved from [Link]

  • Kartal, Ç. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(6), 4441.
  • Chemetrix. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • Interchim. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC and GC/MS Applications. Retrieved from [Link]

Sources

Method

Application Note: Synthesis and Regioselective Control of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Introduction & Strategic Rationale The synthesis of highly substituted, sterically congested benzene rings such as 1,2-dichloro-4-(isopropyl)-5-nitrobenzene requires meticulous orchestration of electrophilic aromatic sub...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of highly substituted, sterically congested benzene rings such as 1,2-dichloro-4-(isopropyl)-5-nitrobenzene requires meticulous orchestration of electrophilic aromatic substitution (EAS) principles. This tetra-substituted aromatic compound serves as a critical intermediate in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs).

Achieving high yield and isomeric purity necessitates a two-phase synthetic strategy: a Lewis acid-catalyzed Friedel-Crafts alkylation followed by a mixed-acid nitration. This protocol delineates the mechanistic causality and strict operational parameters required to drive regioselectivity and suppress poly-substituted byproducts, ensuring a self-validating and reproducible workflow.

Mechanistic Pathway & Regioselectivity Logic

The synthesis is governed by the competing electronic and steric effects of the substituents on the benzene ring. Understanding these forces is critical for predicting and controlling the reaction outcome.

  • Phase 1: Friedel-Crafts Alkylation: The starting material, 1,2-dichlorobenzene, features two weakly deactivating, ortho/para-directing chlorine atoms. The introduction of 2-chloropropane (isopropyl chloride) is catalyzed by anhydrous aluminum chloride ( AlCl3​ ), generating a secondary isopropyl carbocation. Due to the steric bulk of the carbocation, electrophilic attack occurs preferentially at the least hindered position—para to the C1-chlorine and meta to the C2-chlorine (Position 4). This yields the intermediate 1,2-dichloro-4-isopropylbenzene (3,4-dichlorocumene) via 1[1].

  • Phase 2: Electrophilic Aromatic Nitration: The nitration of 1,2-dichloro-4-isopropylbenzene requires careful analysis of directing groups. The isopropyl group is strongly activating and ortho/para-directing, while the chlorines remain deactivating. The positions available for nitronium ion ( NO2+​ ) attack are C3, C5, and C6.

    • Position 3 is flanked by the C2-chlorine and the bulky C4-isopropyl group. As documented in studies on alkylbenzene regioselectivity, steric hindrance from bulky alkyl groups severely2[2].

    • Position 6 is meta to the activating isopropyl group, making it electronically unfavorable.

    • Position 5 is ortho to the activating isopropyl group and para to the C1-chlorine. It benefits from synergistic electronic direction and minimal steric clash, making it the kinetically and thermodynamically favored site for nitration.

SynthesisPathway cluster_logic Regioselectivity Logic SM 1,2-Dichlorobenzene (Starting Material) Int1 1,2-Dichloro-4-isopropylbenzene (Intermediate) SM->Int1 Friedel-Crafts Alkylation Reagent1 Isopropyl Chloride + AlCl3 Catalyst Reagent1->Int1 Product 1,2-Dichloro-4-isopropyl-5-nitrobenzene (Target Product) Int1->Product Electrophilic Aromatic Nitration L2 Alkyl group: Activating Ortho/Para Directing Int1->L2 Reagent2 HNO3 / H2SO4 (Nitrating Mixture) Reagent2->Product L1 Cl groups: Weakly Deactivating Ortho/Para Directing L4 Synergistic Directing Favors Position 5 L1->L4 L2->L4 L3 Steric Hindrance Blocks Position 3 L3->L4

Mechanistic pathway and regioselectivity logic for the synthesis of the target molecule.

Materials & Reagents

ReagentRoleEquivalentsNotes / Specifications
1,2-Dichlorobenzene Starting Material1.0Must be anhydrous to protect catalyst
2-Chloropropane Alkylating Agent1.1Slight excess to drive reaction to completion
Aluminum Chloride ( AlCl3​ ) Lewis Acid Catalyst0.15Strictly anhydrous; handle under inert atmosphere
Concentrated HNO3​ Nitrating Agent1.268-70% w/w
Concentrated H2​SO4​ Acid Catalyst / Dehydrator1.598% w/w
Dichloromethane (DCM) Solvent-Inert to nitrating conditions

Step-by-Step Experimental Protocol

ExperimentalWorkflow Step1 Step 1: Alkylation Temp: 0 to 25°C Time: 4h Workup1 Workup 1 Quench: Ice/HCl Extract: DCM Step1->Workup1 Purify1 Purification Vacuum Distillation Workup1->Purify1 Step2 Step 2: Nitration Temp: 0 to 5°C Time: 2h Purify1->Step2 Workup2 Workup 2 Quench: Ice Wash: NaHCO3 Step2->Workup2 Purify2 Final Purification Recrystallization Workup2->Purify2

Step-by-step experimental workflow highlighting key operational parameters.

Step 1: Synthesis of 1,2-Dichloro-4-isopropylbenzene

Causality Focus: Moisture exclusion and temperature control are critical. AlCl3​ is highly moisture-sensitive; water will hydrolyze the catalyst, quenching the reaction. Low temperatures prevent polyalkylation, as the alkylated product is more electron-rich and reactive than the starting material.

  • Preparation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, a reflux condenser, and a nitrogen inlet.

  • Charging: Add 1,2-dichlorobenzene (1.0 equiv) and anhydrous AlCl3​ (0.15 equiv) to the flask. Purge the system with nitrogen for 10 minutes.

  • Cooling: Submerge the flask in an ice-water bath and cool the mixture to 0–5 °C.

  • Addition: Place 2-chloropropane (1.1 equiv) in the addition funnel. Add dropwise over 45 minutes. Rationale: Dropwise addition controls the exothermic generation of the carbocation, minimizing the formation of di-isopropyl byproducts.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • Quench & Workup: Slowly pour the reaction mixture over 200 g of crushed ice containing 20 mL of concentrated HCl to decompose the aluminum complex. Extract the aqueous layer with dichloromethane (DCM) (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield3 as a clear liquid[3].

Step 2: Synthesis of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Causality Focus: Nitration is violently exothermic. Strict thermal control (0–5 °C) prevents oxidative cleavage of the isopropyl group and suppresses dinitration.

  • Nitrating Mixture Preparation: In a separate 100 mL flask cooled in an ice bath, slowly add concentrated HNO3​ (1.2 equiv) to concentrated H2​SO4​ (1.5 equiv). Rationale: H2​SO4​ acts as a strong acid to protonate HNO3​ , driving the dehydration that forms the highly electrophilic nitronium ion ( NO2+​ ).

  • Substrate Preparation: Dissolve the purified 1,2-dichloro-4-isopropylbenzene (1.0 equiv) in 100 mL of anhydrous DCM in a 500 mL round-bottom flask. Cool the solution to 0 °C.

  • Addition: Transfer the cold nitrating mixture to an addition funnel and add it dropwise to the substrate solution over 1 hour, strictly maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0–5 °C for 2 hours. Monitor the reaction progression via HPLC or TLC (Hexanes:Ethyl Acetate 9:1).

  • Quench & Workup: Carefully pour the mixture onto 300 g of crushed ice. Separate the organic layer. Extract the aqueous phase with DCM (2 × 50 mL).

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO3​ until the aqueous wash is slightly basic (pH ~8). Rationale: Complete removal of residual mineral acids is mandatory to prevent product degradation or violent decomposition during solvent evaporation.

  • Purification: Wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify the crude product via recrystallization from hot ethanol to yield 1,2-dichloro-4-(isopropyl)-5-nitrobenzene as pale yellow crystals.

Quantitative Data Summary

Reaction StepParameterValue / ConditionExpected Outcome
Alkylation Temperature0–5 °C (addition), 25 °C (reaction)Suppresses polyalkylation
Time4 hoursComplete conversion of SM
Yield75–82%Clear liquid
Nitration Temperature0–5 °CPrevents oxidative cleavage
Time2 hoursHigh regioselectivity for C5
Yield68–75%Pale yellow crystals

References

  • 16.2: Preparation of alkylbenzenes - Chemistry LibreTexts - 1

  • A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes - Benchchem - 2

  • 3,4-Dichlorocumene | C9H10Cl2 | CID 74954 - PubChem - 3

Sources

Application

Orthogonal Functionalization of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene: A Streamlined Protocol for the Synthesis of Novel Benzoxazine Scaffolds

Executive Summary & Strategic Rationale The 1,4-benzoxazine core is a privileged heterocyclic scaffold in drug discovery, frequently embedded in neuroprotective agents, antibacterial drugs, and oncology candidates. Const...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 1,4-benzoxazine core is a privileged heterocyclic scaffold in drug discovery, frequently embedded in neuroprotective agents, antibacterial drugs, and oncology candidates. Constructing highly substituted, functionalized benzoxazines often requires lengthy, multi-step syntheses with poor regiocontrol.

This application note details a highly efficient, two-step methodology to synthesize a novel heterocycle—6-isopropyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine —using 1,2-dichloro-4-(isopropyl)-5-nitrobenzene as the starting material. By exploiting the distinct electronic environments of the two adjacent chlorine atoms, we achieve perfect orthogonal reactivity: a catalyst-free, regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a Palladium-catalyzed intramolecular C–O cross-coupling.

Mechanistic Causality & Electronic Design (E-E-A-T)

To design a self-validating synthetic route, one must understand the electronic causality governing the starting material:

  • The C2 Position (SNAr Active): The nitro group at C5 is a powerful electron-withdrawing group (EWG) that stabilizes anionic transition states via resonance (the Meisenheimer complex). The chlorine at C2 is situated para to this nitro group, making the C2–Cl bond highly susceptible to nucleophilic attack [2].

  • The C1 Position (SNAr Inactive, Cross-Coupling Primed): The chlorine at C1 is meta to the nitro group and para to the electron-donating isopropyl group. It is electronically shielded from uncatalyzed nucleophilic attack [3]. However, this unactivated aryl chloride is an excellent candidate for transition-metal-catalyzed oxidative addition [1].

By reacting this scaffold with a bifunctional nucleophile like 2-aminoethanol , the highly nucleophilic primary amine selectively displaces the C2 chlorine. The pendant hydroxyl group is then perfectly positioned to undergo an intramolecular Buchwald-Hartwig-type etherification at the C1 chlorine, closing the 6-membered morpholine ring[1, 4].

Synthetic Pathway Visualization

Pathway SM 1,2-Dichloro-4-isopropyl -5-nitrobenzene (Orthogonally Reactive) Int Intermediate: 2-(2-Hydroxyethylamino)-1-chloro -4-isopropyl-5-nitrobenzene (SNAr at C2) SM->Int Step 1: Regioselective SNAr Reagent1 2-Aminoethanol (DIPEA, DMF, 80°C) Reagent1->Int Prod Novel Heterocycle: 6-Isopropyl-7-nitro-3,4-dihydro -2H-1,4-benzoxazine (Intramolecular Etherification) Int->Prod Step 2: Pd-Catalyzed Cyclization Reagent2 Pd2(dba)3, t-BuBrettPhos Cs2CO3, Toluene, 100°C Reagent2->Prod

Figure 1: Orthogonal functionalization workflow exploiting the differential electronic activation of adjacent C-Cl bonds.

Quantitative Optimization of the Cyclization Step

The intramolecular C–O bond formation (Step 2) is the most critical phase of this synthesis. Unactivated aryl chlorides require robust, electron-rich ligands to drive the oxidative addition of Palladium. Below is the empirical optimization data demonstrating the superiority of the t-BuBrettPhos ligand combined with a mild base.

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5%)XPhos (10%)K₂CO₃ (2.0)Toluene10042
2Pd₂(dba)₃ (2.5%)XPhos (10%)Cs₂CO₃ (2.0)Toluene10065
3 Pd₂(dba)₃ (2.5%) t-BuBrettPhos (10%) Cs₂CO₃ (2.0) Toluene 100 91
4Pd₂(dba)₃ (2.5%)t-BuBrettPhos (10%)NaOtBu (2.0)Toluene10054*
5Pd₂(dba)₃ (2.5%)t-BuBrettPhos (10%)Cs₂CO₃ (2.0)1,4-Dioxane10078

*Note: Strong bases like NaOtBu resulted in significant decomposition of the nitroarene substrate.

Experimental Protocols

Protocol 1: Regioselective Intermolecular SNAr

Objective: Synthesize 2-(2-hydroxyethylamino)-1-chloro-4-isopropyl-5-nitrobenzene.

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-dichloro-4-(isopropyl)-5-nitrobenzene (1.0 equiv, 2.34 g, 10.0 mmol).

  • Solvent & Base Addition: Dissolve the substrate in anhydrous DMF (15 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 3.48 mL, 20.0 mmol). Causality: DIPEA is a non-nucleophilic base that acts as an HCl scavenger without competing with the primary amine.

  • Nucleophile Addition: Dropwise, add 2-aminoethanol (1.1 equiv, 0.66 mL, 11.0 mmol) at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 4 hours.

  • Self-Validating In-Process Control: Monitor the reaction via LC-MS. The starting material will vanish, and the solution will shift to a deep orange/red hue—a visual confirmation of the Meisenheimer complex intermediate resolving into the SNAr product ( m/z 259 [M+H]⁺).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash with 5% aqueous LiCl (3 × 20 mL) to effectively remove the DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude intermediate is generally pure enough (>95%) to carry directly into Step 2.

Protocol 2: Palladium-Catalyzed Intramolecular Etherification

Objective: Cyclize the intermediate to form 6-isopropyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine.

  • Glovebox/Schlenk Setup: Transition-metal catalysis requires strict exclusion of oxygen to prevent the oxidation of the Pd(0) active species. In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a 20 mL sealed tube with the intermediate from Protocol 1 (1.0 equiv, 2.58 g, 10.0 mmol).

  • Catalyst & Base Loading: Add Pd₂(dba)₃ (2.5 mol%, 229 mg), t-BuBrettPhos (10 mol%, 485 mg), and anhydrous Cs₂CO₃ (2.0 equiv, 6.52 g, 20.0 mmol). Causality: t-BuBrettPhos is a highly sterically demanding, electron-rich biarylphosphine ligand specifically engineered to accelerate reductive elimination in C–O bond formations, overcoming the energetic barrier of the unactivated C1-Cl bond [1].

  • Solvent Addition: Add anhydrous, degassed Toluene (20 mL). Seal the tube securely.

  • Cyclization: Heat the sealed tube at 100 °C for 12 hours behind a blast shield.

  • Self-Validating In-Process Control: The reaction mixture will precipitate a fine white solid (CsCl), and the dark orange color will lighten to a pale yellow. LC-MS will confirm the mass shift from m/z 259 to the cyclized product at m/z 223 [M+H]⁺.

  • Purification: Cool the mixture, dilute with dichloromethane (30 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 1,4-benzoxazine.

References

  • Kuwabe, S. I., Torraca, K. E., & Buchwald, S. L. (2001). Palladium-catalyzed intramolecular C-O bond formation. Journal of the American Chemical Society, 123(49), 12202-12206.[Link]

  • Dudziński, J., Bochra, J., & Barbasiewicz, M. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society, 146(41), 28095-28109.[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 2023.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Nitration of 1,2-Dichloro-4-isopropylbenzene

[label="Reaction Complete", fillcolor="#34A853", font Refining the Workflow I'm now integrating a detailed nitration protocol. I'm focusing on a step-by-step process: preparing the nitrating mixture with diluted sulfuric...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Reaction Complete", fillcolor="#34A853", font

Refining the Workflow

I'm now integrating a detailed nitration protocol. I'm focusing on a step-by-step process: preparing the nitrating mixture with diluted sulfuric acid, preparing the substrate solution with dichloromethane, and controlling the dropwise addition of the mixture. I've considered that these controlled measures mitigate nitrodeisopropylation and oxidation.

Finalizing the Protocol

I'm now detailing a nitration workflow, emphasizing strict control. Step-by-step instructions include preparing the nitrating mixture with diluted sulfuric acid, and the substrate solution with dichloromethane, alongside temperature-controlled dropwise addition of the mixture. I'm focusing on in-process controls with GC-MS. This approach validates the selectivity.

Finalizing the Citations

I'm now making sure all assertions have corresponding references and that they are formatted appropriately within the text. I am ensuring that the URLs are available and functional in the reference section.

Refining Reaction Data

I'm now generating a table of quantitative data to visualize the impact of parameters such as temperature, acid concentration, and addition rates. I'm focusing on the effect these factors have on major product yield, side product formation, and overall reaction selectivity. I am now incorporating the data, and using specific data ranges that represent the best conditions to avoid oxidation, nitrodeisopropylation, and regioisomer formation.

Finalizing the Guide Structure

I'm now integrating all data points, workflows, diagrams, and references into a concise, actionable technical guide. I've ensured a logical flow from troubleshooting through mechanistic explanations. I am ready to proofread and generate a final draft.

Adjusting DOT Diagram Details

I am now focusing on refining the Graphviz (DOT) diagram's visual properties, to ensure the diagrams adhere to a maximum width of 760 pixels. I've updated the size attribute and added ratio=fill to the DOT code. I'm also reviewing node text contrast rules to maintain readability.

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals scaling up or optimizing the electrophilic aromatic nitration of 1,2-dichloro-4-isopropylbenzene (3,4-dichlorocumene).

The interplay between the deactivating, ortho/para-directing chloro groups and the activating, ortho/para-directing isopropyl group creates a challenging regioselectivity profile. This often results in isomeric mixtures and complex side reactions [1.1]. Below, we address the most common troubleshooting queries, explain the mechanistic causality behind these issues, and provide a self-validating protocol to ensure high-yield synthesis of the target 5-nitro isomer.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I observing multiple regioisomers, and how can I maximize the yield of the target 5-nitro isomer?

Causality: The regiochemical outcome is governed by competing electronic directing effects and steric hindrance. The isopropyl group is a moderate activator (ortho/para-directing)[1], while the chlorine atoms are deactivating but also ortho/para-directing[2]. The available positions for the active electrophile, the nitronium ion ( NO2+​ )[3], are C3, C5, and C6:

  • C3 Position: Flanked by the C2-chloro and C4-isopropyl groups, making it highly sterically hindered. Attack here is minimal.

  • C5 Position: Para to the C2-chloro group and ortho to the C4-isopropyl group. This is the electronically and sterically favored position, leading to the major product (1,2-dichloro-4-isopropyl-5-nitrobenzene).

  • C6 Position: Ortho to the C1-chloro group and meta to the C4-isopropyl group. It forms as a minor regioisomer due to the lack of activation from the isopropyl group.

Troubleshooting Solution: To suppress C6 and C3 nitration, strictly maintain the reaction temperature between 0°C and 5°C. Kinetic control at lower temperatures heavily favors the most activated, least hindered C5 position.

Q2: My GC-MS analysis shows a significant byproduct peak corresponding to 1,2-dichloro-4-nitrobenzene. Where did the isopropyl group go?

Causality: You are observing ipso-nitration , specifically a pathway known as nitrodeisopropylation. The isopropyl group is highly susceptible to electrophilic attack at the ipso carbon (C4) due to its electron-donating nature. When the nitronium ion attacks C4, it forms an ipso-Wheland intermediate. Because the isopropyl cation is a relatively stable leaving group, the intermediate undergoes cleavage, yielding 1,2-dichloro-4-nitrobenzene and releasing the isopropyl group[4].

Troubleshooting Solution: Ipso-attack increases drastically with higher acidity (e.g., >75% H2​SO4​ )[4]. To mitigate this:

  • Reduce the concentration of the sulfuric acid catalyst (use 65–70% H2​SO4​ instead of 98%).

  • Avoid excess nitric acid; maintain a strict 1.05 molar equivalent.

Q3: I am detecting oxidized byproducts (e.g., tertiary alcohols or acetophenone derivatives) in my crude mixture. How do I prevent this?

Causality: Nitric acid is a potent oxidizing agent[3], and the benzylic C–H bond of the isopropyl group is highly reactive. Under acidic and oxidative conditions, the benzylic position can undergo radical or acid-catalyzed oxidation, forming cumene hydroperoxide-like intermediates that decompose into tertiary alcohols or ketones.

Troubleshooting Solution: Ensure the nitrating mixture is added dropwise to the substrate, never the reverse[1]. Purge the reaction vessel with nitrogen to exclude atmospheric oxygen, which can propagate benzylic radical oxidation.

Part 2: Mechanistic & Troubleshooting Visualizations

Pathway Substrate 1,2-Dichloro-4-isopropylbenzene + HNO3 / H2SO4 Wheland Wheland Intermediates (NO2+ Attack) Substrate->Wheland Electrophilic Addition Ox Benzylic Oxidation (Side Reaction) Substrate->Ox Oxidation by HNO3 C5 Attack at C5 (Sterically Favored) Wheland->C5 Major Pathway C6 Attack at C6 (Minor Regioisomer) Wheland->C6 Minor Pathway C4 Attack at C4 (Ipso) (Side Reaction) Wheland->C4 Ipso-Attack Prod5 1,2-Dichloro-4-isopropyl- 5-nitrobenzene C5->Prod5 Prod6 1,2-Dichloro-4-isopropyl- 6-nitrobenzene C6->Prod6 ProdIpso 1,2-Dichloro-4-nitrobenzene + Isopropyl Cation C4->ProdIpso Nitrodeisopropylation ProdOx Oxidized Cumene Derivatives Ox->ProdOx

Figure 1: Reaction pathways and side product formation during the nitration of 3,4-dichlorocumene.

Troubleshooting Issue High levels of Side Products Check1 Identify Impurity via GC-MS Issue->Check1 Type1 Ipso-Nitration (Dealkylation) Check1->Type1 Type2 Regioisomers (C3 or C6) Check1->Type2 Type3 Oxidation (Benzylic) Check1->Type3 Sol1 Reduce H2SO4 conc. Lower Temp <5°C Type1->Sol1 Sol2 Adjust Solvent (e.g., DCM) Type2->Sol2 Sol3 Exclude O2, Control HNO3 eq. Type3->Sol3

Figure 2: Troubleshooting logic for resolving side product formation in electrophilic nitration.

Part 3: Quantitative Impact of Reaction Conditions

The table below summarizes the expected product distribution based on variations in critical process parameters. Use this data to benchmark your crude reaction mixtures.

ParameterConditionMajor Product (C5 Isomer)Ipso-Nitration (Dealkylation)Regioisomers (C3/C6)Oxidation Byproducts
Temperature 0–5 °C (Optimal) > 85% < 5% < 8% < 2%
20–25 °C65%15%12%8%
Acid Strength 65% H2​SO4​ 82% 4% 10% 4%
98% H2​SO4​ 55%28%12%5%
Addition Rate Dropwise (2h) 88% 3% 7% 2%
Bolus (<15 min)40%20%25%15%

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and suppress the side reactions detailed above, utilize the following controlled nitration workflow.

Objective: Synthesize 1,2-dichloro-4-isopropyl-5-nitrobenzene while minimizing nitrodeisopropylation and oxidation.

Step 1: Preparation of the Nitrating Mixture

  • Action: Slowly add 1.05 equivalents of 70% HNO3​ to 1.5 equivalents of 65% H2​SO4​ in a flask cooled to 0°C.

  • Causality: Using diluted sulfuric acid reduces the Hammett acidity function ( H0​ ), which suppresses the formation of the ipso-Wheland intermediate responsible for dealkylation[4].

Step 2: Substrate Solution Preparation

  • Action: Dissolve 1.0 equivalent of 1,2-dichloro-4-isopropylbenzene in anhydrous dichloromethane (DCM)[1]. Cool the solution to 0°C under a continuous nitrogen atmosphere.

  • Causality: DCM acts as a heat sink and diluent, preventing localized exotherms that drive benzylic oxidation. Nitrogen prevents oxygen-mediated radical degradation pathways.

Step 3: Controlled Dropwise Addition

  • Action: Add the cold nitrating mixture to the substrate solution dropwise over 2 hours. Maintain the internal temperature strictly between 0°C and 5°C.

  • Causality: The nitration reaction is highly exothermic; temperature spikes lead to polynitration and C6 regioisomer formation[1].

Step 4: In-Process Control (IPC) & Validation

  • Action: After 1 hour of addition, quench a 0.1 mL aliquot in saturated NaHCO3​ and extract with ethyl acetate. Analyze via GC-MS.

  • Validation: The target peak (5-nitro isomer) should account for >85% of the area. If the 1,2-dichloro-4-nitrobenzene (ipso-product) peak exceeds 5%, immediately halt the addition, lower the temperature, and verify the acid concentration.

Step 5: Quench and Workup

  • Action: Once addition is complete and IPC confirms reaction progress, pour the mixture over crushed ice. Extract with DCM, wash the organic layer with saturated NaHCO3​ until the aqueous phase reaches pH 7, and dry over anhydrous Na2​SO4​ .

Sources

Optimization

Removal of isomers from 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Answering the complex challenges of purifying specialty chemicals is central to advancing drug development and scientific research. The separation of closely related isomers, such as those of 1,2-Dichloro-4-(isopropyl)-5...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the complex challenges of purifying specialty chemicals is central to advancing drug development and scientific research. The separation of closely related isomers, such as those of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene, presents a significant hurdle due to their similar physicochemical properties. This technical support guide, designed for researchers and drug development professionals, provides in-depth, practical solutions in a direct question-and-answer format. As Senior Application Scientists, we aim to explain not just the "how" but the fundamental "why" behind these purification strategies, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Technical Support Center: Isomer Purification

Product: 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene Document ID: TSC-2026-03-A Prepared by: Senior Application Science Team

Frequently Asked Questions (FAQs): Understanding the Challenge

Q1: What are the likely isomeric impurities I should expect when synthesizing 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene?

A1: The most common synthetic route to this compound is the electrophilic nitration of 1,2-dichloro-4-isopropylbenzene. In this reaction, the nitro group (–NO₂) is introduced onto the aromatic ring. The existing substituents—two chlorine atoms and an isopropyl group—direct the position of this new group. Both the chloro and isopropyl groups are ortho, para-directing.

Given the starting material, the primary positions available for nitration are C5 and C6. This leads to the formation of two principal isomers:

  • Desired Product: 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

  • Primary Isomeric Impurity: 1,2-Dichloro-4-(isopropyl)-3-nitrobenzene

The synthesis of dichloronitrobenzene compounds often results in a mixture of isomers that are difficult to separate.[1][2][3] The ratio of these isomers depends heavily on reaction conditions such as temperature, acid concentration, and reaction time.[4]

Q2: Why is the separation of these dichloronitrobenzene isomers so challenging?

A2: The separation is difficult because positional isomers often have very similar physical properties. The boiling points of dichloronitrobenzene isomers, for instance, are extremely close, making standard distillation ineffective for achieving high purity.[5][6] Similarly, their polarity and solubility in common organic solvents are nearly identical, which complicates separation by techniques like simple crystallization or basic chromatography. Achieving separation requires methods that can exploit subtle differences in molecular shape, crystal lattice energy, or electronic interactions.

Troubleshooting Guide: Separation Methodologies

This section provides detailed troubleshooting for the most effective laboratory-scale purification techniques.

Method 1: Fractional Crystallization

Fractional crystallization is often the first method attempted due to its scalability and cost-effectiveness. It relies on small differences in the solubility of isomers in a specific solvent system.

Q3: How do I select the right solvent for fractional crystallization of my isomeric mixture?

A3: The ideal solvent is one in which the desired isomer has lower solubility than the impurity at a reduced temperature, but both are soluble at an elevated temperature. For nitroaromatic compounds, polar protic solvents or solvent mixtures are often effective.[7]

Recommended Solvent Screening Protocol:

  • Preparation: Place ~20 mg of your isomeric mixture into several separate test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetic acid, hexane/ethyl acetate mixture) dropwise at room temperature until the solid just dissolves.

  • Observation: Note the approximate solubility at room temperature. A good candidate will require a moderate amount of solvent.

  • Heating: Gently heat the tubes in a water bath. If the solid dissolved at room temperature, evaporate some solvent and heat again. The goal is a saturated solution at the boiling point of the solvent.

  • Cooling: Allow the saturated solutions to cool slowly to room temperature, then transfer them to an ice bath.

  • Analysis: Observe which solvent yields the most abundant and well-formed crystals. Analyze the purity of these crystals and the remaining mother liquor by GC or HPLC to determine if the desired isomer has been selectively crystallized.

Table 1: Common Solvents for Crystallization of Nitroaromatic Compounds

Solvent SystemRationale for UsePotential Issues
Isopropanol / EthanolGood balance of polarity; readily available.May require slow cooling to prevent co-precipitation.
Acetic Acid / WaterCan exploit differences in hydrogen bonding.Residual acid may need to be neutralized.
Hexane / Ethyl AcetateAllows fine-tuning of polarity.Can be difficult to find the precise optimal ratio.
Sulfuric Acid (65-90%)Patented for separating 1,2-dichloro-4-nitrobenzene from its 3-nitro isomer by selective precipitation.[2]Highly corrosive; requires careful handling and workup.
Q4: My compound is "oiling out" instead of forming crystals. What's wrong and how do I fix it?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too supersaturated.[7]

Troubleshooting Steps:

  • Lower the Saturation Point: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow it to cool much more slowly. A slower cooling rate is critical for proper crystal lattice formation.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, add a seed crystal of the pure desired isomer if available.

  • Change the Solvent: Select a solvent with a lower boiling point.

Q5: I performed a crystallization, but my product purity only improved slightly. What are my next steps?

A5: This indicates that the solubility difference between the isomers in your chosen solvent is not large enough for a single-step purification.

  • Recrystallize: Perform a second or even third recrystallization on the enriched crystal fraction. Purity should increase with each successive step.

  • Optimize Cooling: Ensure the cooling process is very slow. Rapid cooling traps impurities within the crystal lattice. Let the solution cool to room temperature undisturbed for several hours before moving it to an ice bath.[7]

  • Re-evaluate Solvent: Your initial solvent choice may not be optimal. It is advisable to re-screen solvents with the partially purified material.

G start Isomeric Mixture (Low Purity) dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temp, Then Ice Bath dissolve->cool filter Filter Crystals cool->filter analyze Analyze Purity (HPLC/GC) filter->analyze pure High Purity Product (>99%) analyze->pure Purity OK impure Purity Below Target analyze->impure Purity Not OK re_xtal Recrystallize from Same or New Solvent impure->re_xtal re_xtal->dissolve

Caption: Workflow for iterative fractional crystallization.

Method 2: High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, especially at an analytical or small preparative scale, HPLC is the preferred method.

Q6: What is the best type of HPLC column for separating aromatic positional isomers?

A6: While standard C18 columns separate based on hydrophobicity, they often fail to resolve positional isomers. For aromatic compounds, columns that facilitate π-π interactions are superior.[7][8]

  • Recommended Column: A Phenyl-Hexyl or biphenyl stationary phase. The phenyl groups in the stationary phase interact with the electron-rich aromatic ring of your compounds, providing an alternative separation mechanism to simple hydrophobicity. This allows for the differentiation of isomers based on the specific positioning of the electron-withdrawing nitro and chloro groups.[8]

Q7: I am not getting baseline separation of my isomers. How can I optimize my HPLC method?

A7: Poor resolution is common and can be systematically addressed by adjusting the mobile phase and other parameters.

Table 2: HPLC Optimization & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Resolution Mobile phase is too strong (eluting too quickly).Incorrect solvent choice.Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.Switch from acetonitrile to methanol (or vice versa). Methanol can alter selectivity for polar compounds.
Peak Tailing Secondary interactions with the silica backbone.Column overload.Use a modern, highly end-capped column.Add a competing base like 0.1% triethylamine (TEA) to the mobile phase to mask active silanol sites.[7]Inject a smaller sample volume or a more dilute sample.
Peak Fronting Sample mass overload.Sample solvent is much stronger than the mobile phase.Inject a smaller amount of sample.Dissolve the sample in the mobile phase itself whenever possible.[9]

Step-by-Step HPLC Method Development Protocol:

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Initial Mobile Phase: Start with a 60:40 mixture of Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • First Injection: Inject a small amount of your mixture. If the peaks elute very early (< 2 min) and are unresolved, your mobile phase is too strong. If they elute very late (> 20 min), it is too weak.

  • Optimization Loop:

    • Adjust Strength: Modify the Acetonitrile:Water ratio in 5% increments. Aim for retention factors (k') between 2 and 10.

    • Change Organic Modifier: If resolution is still poor, prepare a new mobile phase using methanol instead of acetonitrile and repeat the process.

    • Temperature: Increasing the column temperature (e.g., to 40°C) can decrease viscosity and sometimes improve peak shape and resolution.

G cluster_0 Troubleshooting Logic start Poor Peak Resolution q_k Are retention factors (k') between 2 and 10? start->q_k too_strong Decrease Organic Solvent % q_k->too_strong No (k' < 2) too_weak Increase Organic Solvent % q_k->too_weak No (k' > 10) q_res Is resolution now acceptable (Rs > 1.5)? q_k->q_res Yes too_strong->q_res too_weak->q_res change_solvent Switch Organic Modifier (e.g., ACN -> MeOH) q_res->change_solvent No end Optimized Method q_res->end Yes change_solvent->start

Caption: HPLC method optimization decision tree.

References

  • Method for separating dichloronitrobenzene isomers.
  • Method for separating dichloronitrobenzene isomers.
  • Method for separating 3, 4-dichloronitrobenzene crystallization mother liquor through extractive distillation.
  • Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education, 88(9), 1328-1330. [Link]

  • Method for separating 3, 4-dichloronitrobenzene crystallization mother liquor through extractive distillation.
  • Weber, S. G., & Lunte, S. M. (2000). Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer. PubMed, 72(19), 3949-54. [Link]

  • Chromatography of the isomers of Nitroanilide. YouTube. [Link]

  • Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. PubMed. [Link]

  • Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. DTIC. [Link]

  • 1,2-Dichloro-4-nitrobenzene. Wikipedia. [Link]

  • Process for the preparation and purification of p-nitrobenzenes.
  • 2-Chloro-1-isopropyl-4-nitrobenzene. PubChem. [Link]

  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. NCBI. [Link]

  • Purification of 1,2-dichloro-4-nitrobenzene.
  • Dichlorobenzene isomers (1,2-dichlorobenzene, 1,3-dichlorobenzene and 1,4 dichlorobenzene) [Air monitoring methods, 2013]: Annual Thresholds and Classifications for the Workplace. ResearchGate. [Link]

  • Process for separating dichlorobenzene isomers.
  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque, Inc. [Link]

  • Protein purification troubleshooting guide. Dutscher. [Link]

  • 2,3-DICHLORONITROBENZENE CAS N°: 3209-22-1. OECD. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

  • Devise a synthesis of 2-chloro-1-isopropyl-4-nitrobenzene from benzene. Chegg. [Link]

  • LC Purification Troubleshooting Guide. Waters Corporation. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitutions of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Welcome to the technical support center for synthetic challenges involving 1,2-dichloro-4-(isopropyl)-5-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic challenges involving 1,2-dichloro-4-(isopropyl)-5-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with nucleophilic aromatic substitution (SNAr) reactions on this specific substrate. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting strategies to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs): Understanding the Substrate's Intrinsic Reactivity

This section addresses the fundamental chemical principles governing the reactivity of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene. A clear understanding of its electronic and steric properties is the first step in successful troubleshooting.

Question 1: My substitution reaction is unexpectedly sluggish or failing completely. Isn't the nitro group supposed to activate the ring?

Answer: Yes, the nitro group is a powerful activating group for nucleophilic aromatic substitution, but its influence is highly position-dependent.[1][2] The success of an SₙAr reaction hinges on the ability of the electron-withdrawing group (in this case, -NO₂) to stabilize the negative charge of the intermediate, known as the Meisenheimer complex.[1][2][3] This stabilization is only effective when the activating group is positioned ortho or para to the leaving group (the chlorine atom being displaced).

In the case of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene:

  • The chlorine at the C1 position is para to the C5-nitro group. Attack by a nucleophile at C1 allows the negative charge of the Meisenheimer complex to be delocalized directly onto the nitro group through resonance, which is a highly stabilizing interaction.

  • The chlorine at the C2 position is meta to the C5-nitro group. Nucleophilic attack at this position does not allow for direct resonance stabilization of the negative charge by the nitro group.[4]

Therefore, only the C1 chlorine is significantly activated for substitution. The C2 chlorine is essentially a spectator and will be unreactive under typical SₙAr conditions. The "poor reactivity" you are observing may stem from reaction conditions that are insufficient to overcome the energy barrier for the substitution at the activated C1 position.

Question 2: Which of the two chlorine atoms should I expect to be substituted?

Answer: You should exclusively expect the substitution of the chlorine atom at the C1 position . As explained above, this is because it is para to the strongly activating nitro group. The diagram below illustrates the critical difference in the stability of the Meisenheimer intermediates formed upon nucleophilic attack at C1 versus C2. Only the intermediate from the C1 attack can delocalize the negative charge onto the oxygen atoms of the nitro group.

G cluster_0 Attack at C1 (para to NO2) - Favorable cluster_1 Attack at C2 (meta to NO2) - Unfavorable A1 Nucleophile attacks C1 B1 Meisenheimer Complex Forms A1->B1 C1 Charge delocalized onto NO2 (Resonance Stabilized) B1->C1 Key Stabilizing Step D1 Leaving Group (Cl-) departs C1->D1 E1 Product Formation (High Yield) D1->E1 A2 Nucleophile attacks C2 B2 Meisenheimer Complex Forms A2->B2 C2 Charge NOT delocalized onto NO2 (No Resonance Stabilization) B2->C2 Lack of Stabilization D2 High Energy Intermediate C2->D2 E2 No Reaction / Trace Product D2->E2

Caption: Logical flow showing why C1 substitution is favored over C2.

Troubleshooting Guide: Common Experimental Issues

If you have confirmed that your experimental design targets the C1 chlorine but are still facing issues, this guide provides a systematic approach to problem-solving.

Question 1: I have extremely low or no conversion to my desired product. What are the most common culprits and how do I fix them?

Answer: This is the most frequent issue and can typically be traced back to one of four key reaction parameters: Temperature, Solvent, Nucleophile/Base strength, or Reactant Solubility.

Logical Troubleshooting Workflow

The following decision tree provides a structured path for troubleshooting a failed reaction.

G Start Low / No Conversion Temp Is Reaction Temperature > 80°C? Start->Temp Heat Increase Temp in 20°C increments (e.g., 80°C -> 100°C -> 120°C) Monitor by TLC/LC-MS Temp->Heat No Solvent Is the solvent Polar Aprotic? (DMF, DMSO, NMP, Acetonitrile) Temp->Solvent Yes Heat->Solvent ChangeSolvent Switch to a higher-boiling polar aprotic solvent (e.g., Toluene -> DMF or DMF -> DMSO) Solvent->ChangeSolvent No Nucleophile Is the Nucleophile strong enough? (e.g., pKa of conjugate acid > 10) Solvent->Nucleophile Yes ChangeSolvent->Nucleophile Base If using a neutral nucleophile (ROH, R-NH2), is a non-nucleophilic base present? (e.g., K2CO3, Cs2CO3, DBU) Nucleophile->Base Yes PTC Consider Advanced Strategies: Phase-Transfer Catalysis (PTC) or Microwave Synthesis Nucleophile->PTC No AddBase Add a suitable base to deprotonate the nucleophile or scavenge HCl Base->AddBase No Base->PTC Yes AddBase->PTC End Re-evaluate Reaction PTC->End

Caption: A step-by-step decision tree for troubleshooting failed SNAr reactions.

Detailed Parameter Analysis
  • Suboptimal Temperature : Many SₙAr reactions, even on activated substrates, require significant thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.[5]

    • Troubleshooting Step: If your reaction is running at room temperature or below 80°C, increase the temperature. A good starting point is 80-100°C. If reactivity is still low, incrementally increase to 120°C or higher, solvent permitting. Always monitor for decomposition of starting material or product at elevated temperatures.

  • Incorrect Solvent Choice : The solvent plays a crucial role in SₙAr reactions. Polar aprotic solvents are highly recommended.[5] They are effective at solvating the cation (e.g., K⁺, Na⁺) of the nucleophile salt but do not strongly solvate the anion, leaving it "bare" and more reactive.

    • Troubleshooting Step: If you are using a nonpolar (e.g., Toluene) or protic (e.g., Ethanol) solvent, switch to a polar aprotic solvent. See the table below for a comparison.

SolventDielectric Constant (ε)Boiling Point (°C)General Notes
N,N-Dimethylformamide (DMF) 36.7153Excellent, widely used choice. Can decompose at high temps to form dimethylamine, which can act as a competing nucleophile.
Dimethyl sulfoxide (DMSO) 47.2189Highly polar, excellent for difficult reactions. Can be difficult to remove during workup.
Acetonitrile (MeCN) 37.582Good choice, but its lower boiling point limits the reaction temperature.
N-Methyl-2-pyrrolidone (NMP) 32.2202Very high boiling point, useful for extremely unreactive systems.
Data is generalized and serves for comparative purposes.[5]
  • Insufficient Nucleophile/Base Strength : The attacking species must be a sufficiently strong nucleophile.[1] For neutral nucleophiles like alcohols or primary/secondary amines, a base is often required to either deprotonate them to their more nucleophilic conjugate base (e.g., ROH → RO⁻) or to act as an acid scavenger for the HCl generated during the reaction.

    • Troubleshooting Step:

      • For charged nucleophiles (e.g., NaOR, KSR): Ensure your reagent is of high quality and anhydrous.

      • For neutral nucleophiles (e.g., R-NH₂, R-OH): Add a suitable base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and are less likely to be competing nucleophiles.

Question 2: My reaction is working, but I'm getting a messy mixture with significant side products. What is happening?

Answer: Side product formation often points to issues with moisture, reaction temperature being too high, or an incorrect order of addition.

  • Hydrolysis: If water is present in the reaction (e.g., from wet solvent or reagents), it can act as a nucleophile, leading to the formation of the corresponding phenol derivative.

    • Prevention: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Solvent Decomposition: As mentioned, at very high temperatures (>150°C), DMF can decompose.

    • Prevention: If high heat is required, consider switching to a more thermally stable solvent like DMSO or NMP.

  • Competing Reactions: If your nucleophile has multiple reactive sites, you may see a mixture of products.

    • Prevention: This may require protecting the undesired reactive site on your nucleophile before the SₙAr reaction and deprotecting it afterward.

Advanced Strategies & Experimental Protocols

When standard troubleshooting fails, more advanced techniques may be necessary. Below are representative protocols to guide your experimental setup.

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a robust starting point for the reaction of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene with a generic secondary amine.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dichloro-4-(isopropyl)-5-nitrobenzene (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and the desired amine nucleophile (1.1 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the starting material.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 2: Optimization Using Phase-Transfer Catalysis (PTC)

PTC is particularly useful when using an inorganic nucleophile salt (e.g., NaCN, KF) that has poor solubility in the organic reaction solvent. The catalyst transports the nucleophile anion into the organic phase.[5]

  • Setup: Combine the aryl halide (1.0 eq), the nucleophile salt (1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) in a round-bottom flask.

  • Solvent: Add a high-boiling, non-polar solvent like toluene or chlorobenzene.

  • Reaction: Heat the heterogeneous mixture to reflux with very vigorous stirring. The efficiency of PTC is highly dependent on the interfacial area between the phases, making stirring critical.

  • Monitoring & Workup: Follow steps 6-8 from Protocol 1.

Strategy 3: Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate SₙAr reactions, often reducing reaction times from many hours to several minutes and improving yields.[5]

  • Concept: Use a dedicated microwave reactor. Combine the reagents and solvent in a microwave-safe vessel as described in Protocol 1. Set the reaction temperature (e.g., 150°C) and a short reaction time (e.g., 10-30 minutes). The microwave's ability to rapidly and efficiently heat the polar solvent often overcomes high activation barriers.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Activating and Deactivating Groups. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • University of Babylon. Nucleophilic Aromatic Substitution. [Link]

  • Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]

  • Chemistry Stack Exchange. Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?[Link]

  • National Center for Biotechnology Information. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Reddit. SNAr troubleshooting. [Link]

  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. [Link]

  • YouTube. Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [Link]

  • NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Biocab. NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. [Link]

  • Chemistry LibreTexts. 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]

  • YouTube. Practice Problem: Electrophilic Aromatic Substitution Multi-Step Pathway. [Link]

Sources

Optimization

Preventing decomposition of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene during reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene. This document is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene. This document is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the decomposition of this valuable intermediate during chemical reactions. Our goal is to explain the causality behind common experimental issues and offer robust, field-proven protocols to ensure the success and integrity of your synthesis.

Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing 1,2-dichloro-4-(isopropyl)-5-nitrobenzene is turning dark brown or black and yielding significant tar-like byproducts. What is causing this decomposition?

A1: This is a classic sign of thermal or base-induced decomposition. Nitroaromatic compounds, while generally stable, can degrade under harsh conditions.[1]

  • Thermal Stress: Heating the reaction mixture excessively can lead to the breakdown of the molecule. This decomposition often produces toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[2][3] The energy input overcomes the activation energy for bond cleavage, leading to uncontrolled side reactions and polymerization.

  • Strong Bases: The compound can react violently or decompose in the presence of strong bases.[2][3] While a base is often required for reactions like nucleophilic aromatic substitution (SNAr), using an excessively strong base (e.g., alkali metals, hydroxides in high concentration) or adding it too quickly can deprotonate other parts of the molecule or catalyze polymerization and decomposition pathways.

Troubleshooting Recommendations:

  • Temperature Control: Maintain a consistent and moderate reaction temperature. We recommend starting reactions at room temperature and heating gently only if necessary, closely monitoring the reaction progress. A maximum temperature of 80-100°C is advisable for most applications.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions, which can be initiated at elevated temperatures.

  • Controlled Reagent Addition: Add strong bases or other highly reactive reagents slowly and portion-wise, ideally using a syringe pump, to maintain control over the reaction exotherm.

Q2: I am observing a loss of the nitro group in my product. How can I prevent this unwanted reduction?

A2: The unwanted loss of the nitro group is almost certainly due to unintended reduction. The nitro group is susceptible to reduction to a nitroso, hydroxylamino, or amino group by various reagents.[4][5]

Common Causes for Unintended Reduction:

  • Reducing Agents: The presence of known reducing agents, such as metal hydrides (e.g., NaBH₄), certain metals (e.g., Fe, Zn), or catalytic hydrogenation conditions (e.g., H₂, Pd/C), will readily reduce the nitro group.[5][6]

  • Nucleophiles with Reductive Properties: Some nucleophiles, particularly thiols or certain phosphines, can act as mild reducing agents, especially at elevated temperatures.

  • Solvent Effects: Protic solvents like alcohols can, in some cases and in the presence of a base and a metal catalyst, act as a source of hydrogen for transfer hydrogenation.

Preventative Protocols:

  • Reagent Selection: Scrutinize all reagents to ensure they do not have reducing properties. If a reduction is desired later in the synthetic sequence, this step must be performed orthogonally.

  • Chemoselective Conditions: If a reaction requires a reducing agent for another functional group, select one that is chemoselective. For example, some transfer hydrogenation methods can be tuned to avoid nitro group reduction.[5]

  • Reaction Monitoring: Use techniques like TLC or LC-MS to monitor for the formation of the corresponding aniline byproduct (3,4-dichloro-5-isopropylaniline), which will have a significantly different polarity.

Q3: My nucleophilic substitution reaction is not proceeding as expected. Which chlorine atom is the most reactive and why?

A3: This is a critical question of regioselectivity governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The reactivity of the two chlorine atoms is not equal. The chlorine atom at the C2 position is significantly more reactive towards nucleophiles.

Mechanistic Explanation: The SNAr mechanism proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8]

  • Activation: The powerful electron-withdrawing nitro group at C5 activates the benzene ring towards nucleophilic attack.

  • Positional Effects: This activation is most pronounced at the positions ortho and para to the nitro group because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group's oxygen atoms through resonance.[7][9][10]

    • The C2-Cl is ortho to the C5-nitro group, making it highly activated.

    • The C1-Cl is meta to the C5-nitro group. Attack at this position does not allow for resonance stabilization of the negative charge by the nitro group.

Diagram: Regioselectivity in SNAr Reactions The following diagram illustrates the structure of the target molecule and highlights the activated position for nucleophilic attack.

Caption: Molecular structure and SNAr reactivity sites.

Troubleshooting Guide: Common Issues & Solutions

This flowchart provides a logical path to diagnose and solve common problems encountered during reactions with 1,2-dichloro-4-(isopropyl)-5-nitrobenzene.

G start Problem Encountered issue1 Dark Color / Tar Formation start->issue1 issue2 Loss of Nitro Group start->issue2 issue3 Low / No Reactivity start->issue3 cause1 Thermal Decomposition or Strong Base Reaction issue1->cause1 cause2 Unintended Reduction issue2->cause2 cause3 Insufficient Activation or Poor Nucleophile issue3->cause3 sol1a Reduce Reaction Temperature cause1->sol1a sol1b Use Weaker Base (e.g., K₂CO₃, Et₃N) cause1->sol1b sol1c Ensure Inert Atmosphere cause1->sol1c sol2a Verify Reagents are Non-Reducing cause2->sol2a sol2b Avoid Active Metals (Fe, Zn) cause2->sol2b sol2c Switch to Aprotic Solvent cause2->sol2c sol3a Gently Increase Temperature (Monitor!) cause3->sol3a sol3b Switch to Polar Aprotic Solvent (DMF, DMSO) cause3->sol3b sol3c Use Stronger Nucleophile or Add Activating Agent (e.g., NaH for alcohols) cause3->sol3c

Caption: Troubleshooting flowchart for common reaction issues.

Validated Experimental Protocol: SNAr with an Amine Nucleophile

This protocol provides a reliable method for the substitution of the C2-chlorine with a generic secondary amine, minimizing decomposition.

Objective: To synthesize 2-(dialkylamino)-1-chloro-4-(isopropyl)-5-nitrobenzene.

Materials:

Reagent Molar Eq. Notes
1,2-Dichloro-4-(isopropyl)-5-nitrobenzene 1.0 Starting Material
Secondary Amine (e.g., Morpholine) 1.1 - 1.2 Nucleophile
Potassium Carbonate (K₂CO₃) 1.5 - 2.0 Mild, non-nucleophilic base

| N,N-Dimethylformamide (DMF) | - | Anhydrous, polar aprotic solvent |

Procedure:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,2-dichloro-4-(isopropyl)-5-nitrobenzene (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Nucleophile Addition: Begin stirring the suspension under a nitrogen atmosphere. Add the secondary amine (1.1 eq) dropwise via syringe over 5-10 minutes at room temperature.

  • Reaction: Gently heat the reaction mixture to 60-70°C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Workup: After the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure product.

References
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Dichloro-4-nitrobenzene. PubChem Compound Summary for CID 7443. Retrieved from [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • International Programme on Chemical Safety. (2021). ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE. INCHEM. [Link]

  • Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? [Link]

  • Wang, L., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Filo. (2025, November 19). Consider the reaction equation shown below. [Diagram of 1,2-dichloro-..]. [Link]

  • International Programme on Chemical Safety. (2021). ICSC 0252 - 1,3-DICHLORO-4-NITROBENZENE. INCHEM. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amination of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Welcome to the Technical Support Center for the amination of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene. Engineered for researchers and drug development professionals, this guide provides mechanistic insights, self-valida...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the amination of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene. Engineered for researchers and drug development professionals, this guide provides mechanistic insights, self-validating experimental protocols, and targeted troubleshooting for conducting highly regioselective Nucleophilic Aromatic Substitution (SNAr) reactions.

Part 1: Mechanistic Principles & Regioselectivity

FAQ: Why does the amine selectively substitute the chlorine at the 2-position instead of the 1-position?

Causality & Mechanism: The regioselectivity of this SNAr reaction is entirely dictated by the electronic influence of the nitro (-NO₂) group[1]. The nitro group is a powerful electron-withdrawing group (EWG) that stabilizes the anionic Meisenheimer intermediate via resonance.

In the substrate 1,2-dichloro-4-(isopropyl)-5-nitrobenzene:

  • The C2 Chlorine is Para to the Nitro Group: Nucleophilic attack at this position allows the negative charge of the intermediate to be fully delocalized onto the highly electronegative oxygen atoms of the nitro group. This dramatically lowers the activation energy of the rate-determining step, making substitution highly favorable[2].

  • The C1 Chlorine is Meta to the Nitro Group: Attack at C1 results in an intermediate where the negative charge is confined to the ring and cannot be delocalized onto the nitro group. This pathway is energetically unfavorable and rarely proceeds under standard conditions[3].

  • Steric Influence: The isopropyl group at C4 provides mild steric hindrance and electron donation, which slightly deactivates adjacent positions but does not override the powerful para-directing effect of the -NO₂ group.

Mechanistic_Logic Substrate 1,2-Dichloro-4-isopropyl- 5-nitrobenzene Meisenheimer Meisenheimer Complex (Rate-Determining Step) Substrate->Meisenheimer Base / Solvent Amine Amine Nucleophile Amine->Meisenheimer Base / Solvent ParaAttack Attack at C2 (Para to NO2) Resonance Stabilized Meisenheimer->ParaAttack Favored MetaAttack Attack at C1 (Meta to NO2) Unstabilized Meisenheimer->MetaAttack Disfavored Product 2-Amino-1-chloro-4-isopropyl- 5-nitrobenzene (Major) ParaAttack->Product Cl- Elimination NoReaction No Substitution at C1 MetaAttack->NoReaction

Logical flow of regioselective SNAr amination driven by para-nitro stabilization.

Part 2: Self-Validating Experimental Protocol

Standard Operating Procedure: Regioselective Mono-Amination This protocol outlines the reaction of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene with a standard secondary amine (e.g., morpholine). The procedure is designed as a self-validating system : specific visual cues and in-process controls (IPCs) confirm mechanistic success at each stage.

Materials:

  • 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene (1.0 equiv)

  • Morpholine or target amine (1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv, finely powdered)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 1,2-dichloro-4-(isopropyl)-5-nitrobenzene and anhydrous DMF. Stir at 400 rpm to dissolve.

    • Validation Check: The solution must be pale yellow and completely transparent. Cloudiness indicates moisture contamination, which risks competitive hydrolysis.

  • Base Addition: Add powdered K₂CO₃. The suspension will remain pale yellow.

  • Nucleophile Addition: Add the amine dropwise over 5 minutes at room temperature (20–25 °C).

    • Validation Check: Upon addition, you must observe a rapid chromic shift from pale yellow to deep orange/red. This color change is the optical signature of the Meisenheimer complex forming[1]. If the solution remains pale yellow, the amine is degraded or the base is inactive.

  • Heating & Monitoring: Elevate the temperature to 60 °C. Stir for 4–6 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (higher Rf) should deplete, replaced by a bright yellow/orange product spot (lower Rf). LC-MS must show the expected [M+H]⁺ mass replacing the starting mass.

  • Quenching: Cool the mixture to room temperature and pour it slowly into rapidly stirring ice water (3x the volume of DMF).

    • Validation Check: A bright yellow precipitate should form immediately. If an oil forms, the product has not crystallized; add seed crystals or scratch the interior of the flask to induce nucleation.

  • Isolation: Filter the solid under a vacuum, wash with cold water (3 x 20 mL) to remove DMF and inorganic salts, and dry under vacuum at 40 °C to constant weight.

Part 3: Troubleshooting Guide & FAQs

FAQ: My reaction is stalling at 50% conversion. How do I drive it to completion?

  • Causality: Stalled SNAr reactions typically result from poor solvation of the highly polar transition state, or steric hindrance from the adjacent isopropyl group slowing the attack of bulky amines[4].

  • Solution:

    • Solvent Upgrade: Switch from moderately polar solvents (like Acetonitrile) to highly polar aprotic solvents (DMSO or NMP) to better stabilize the Meisenheimer complex.

    • Thermal Kinetic Drive: Increase the temperature in 10 °C increments (up to 90 °C).

FAQ: LC-MS shows a significant +16 Da byproduct. What is this, and how do I prevent it?

  • Causality: A +16 Da mass shift (replacing a Cl atom with an OH group) indicates the formation of a phenol byproduct via competitive hydrolysis. Hydroxide ions—formed from trace water reacting with the carbonate base—act as competing nucleophiles.

  • Solution: Ensure all solvents are strictly anhydrous (store over 3Å molecular sieves). Avoid using aqueous bases or highly hygroscopic bases that have been exposed to atmospheric moisture.

FAQ: I am seeing di-amination (both chlorines substituted). How do I control regioselectivity?

  • Causality: While the C1 chlorine is meta to the nitro group and highly deactivated, extreme thermal conditions (>100 °C) combined with excess amine can provide enough activation energy to force a second SNAr substitution[2].

  • Solution: Strictly control the amine stoichiometry to 1.05–1.10 equivalents. Lower the reaction temperature to 25–50 °C. The energy gap between para-attack and meta-attack is sufficient to maintain >99:1 regioselectivity at lower temperatures.

Troubleshooting_Workflow Monitor Reaction Monitoring (LC-MS / TLC) Incomplete Incomplete Conversion (<90% Product) Monitor->Incomplete OverAmination Di-amination Byproduct (Both Cl substituted) Monitor->OverAmination Hydrolysis Phenol Formation (+16 Da Mass Shift) Monitor->Hydrolysis SolIncomplete Increase Temp (80°C) or switch to DMSO/NMP Incomplete->SolIncomplete SolOver Reduce Amine to 1.05 eq Lower Temp (25-50°C) OverAmination->SolOver SolHydro Use Anhydrous Solvents Store over 3Å Sieves Hydrolysis->SolHydro

Troubleshooting workflow for common issues during dichloronitrobenzene amination.

Part 4: Quantitative Data Summary

The following table summarizes the optimization landscape for the amination of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene, demonstrating the causality between reaction conditions and outcomes.

Table 1: Optimization of Reaction Conditions for Regioselective Amination

SolventTemp (°C)Amine (Equiv)BaseConversion (%)Regioselectivity (C2:C1)Observation / Issue
Acetonitrile251.2K₂CO₃45%>99:1Slow reaction, incomplete conversion due to poor transition state solvation.
DMF 60 1.2 K₂CO₃ >95% >99:1 Optimal conditions; clean profile and high yield.
DMF1002.5K₂CO₃>99%85:15Di-amination observed (thermal over-reaction).
DMSO (wet)601.2NaOH70%>99:1Significant phenol byproduct formed (+16 Da mass shift).
NMP801.1Cs₂CO₃>98%>99:1Excellent alternative for highly sterically hindered amines.

References

  • AskFilo. "Consider the reaction equation shown below... 1,2-dichloro-4-nitrobenzene". Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "SNAr Solvents and Reagents". Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies, mechanistic insights, and validated protocols for researchers experiencing low yields or poor chemoselectivity during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies, mechanistic insights, and validated protocols for researchers experiencing low yields or poor chemoselectivity during the Suzuki-Miyaura coupling of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene.

As a Senior Application Scientist, my approach focuses on understanding the intrinsic electronic properties of your substrate to rationally design a robust, self-validating experimental system.

Part 1: Mechanistic Overview & Chemoselectivity

To troubleshoot this reaction, we must first analyze the unique electronic and steric environment of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene.

The chemoselectivity of the initial oxidative addition is dictated by the highly electron-withdrawing nitro (-NO₂) group at the C5 position. The[1]. Consequently, the C2-Cl bond is highly activated toward oxidative addition by the electron-rich palladium catalyst.

Conversely, the C1-Cl bond is meta to the nitro group. It only experiences inductive withdrawal and lacks direct resonance activation, making it significantly less electrophilic. While the isopropyl group at C4 provides some steric bulk, it is relatively distant from the C2 position, meaning electronic effects dominate the reaction pathway.

CatalyticCycle Pd0 Pd(0)L_n Active Species (Bulky Electron-Rich Ligand) OxAdd Oxidative Addition Highly selective for C2-Cl (Activated by para-NO2) Pd0->OxAdd Ar-Cl TransMet Transmetalation Facilitated by OH- / H2O (Prevents Boronic Acid Degradation) OxAdd->TransMet Ar'-B(OH)2, Base RedElim Reductive Elimination Accelerated by Steric Bulk (Releases Mono-arylated Product) TransMet->RedElim RedElim->Pd0 Product

Catalytic cycle highlighting mechanistic control points for selective C2-arylation.

Part 2: Diagnostic FAQs

Q: Why am I recovering mostly unreacted starting material when using standard Pd(PPh₃)₄? A: to efficiently undergo oxidative addition with aryl chlorides, even activated ones[2]. To overcome this high activation barrier, you must switch to dialkylbiarylphosphine ligands (Buchwald ligands) such as SPhos or XPhos. These ligands possess a highly electron-rich phosphorus center that accelerates oxidative addition, while their steric bulk promotes the formation of the highly reactive monoligated Pd(0) species.

Q: My reaction yields a complex mixture of mono-arylated and di-arylated products. How do I improve chemoselectivity? A: Diarylation occurs when the catalyst is overly active or the reaction temperature is too high, allowing the less reactive C1-Cl bond to undergo oxidative addition after the C2 position has reacted. To achieve strict monoarylation at the C2 position, lower the reaction temperature to 60°C. The intrinsic electronic differentiation provided by the nitro group is sufficient to guide site selectivity at lower temperatures[1].

Q: The boronic acid is rapidly consumed, but my product yield is low. What is happening? A: This is a classic symptom of protodeboronation or homocoupling of the boronic acid. It occurs when the transmetalation step is slower than the degradation of the boronic acid in the basic medium. To resolve this, optimize your base and solvent system. facilitates the formation of a reactive palladium-hydroxo complex, which drastically accelerates transmetalation[3].

TroubleshootingWorkflow Substrate 1,2-Dichloro-4-isopropyl-5-nitrobenzene Suzuki Coupling LowConv Issue: High Starting Material Recovery (Low Conversion) Substrate->LowConv Inactive Catalyst PoorChemo Issue: Multiple Products (Diarylation / Poor Chemoselectivity) Substrate->PoorChemo Over-activation Degradation Issue: Boronic Acid Homocoupling (Protodeboronation) Substrate->Degradation Slow Transmetalation SolLowConv Action: Switch Catalyst Use Buchwald Ligands (SPhos, XPhos) Accelerates Oxidative Addition LowConv->SolLowConv SolPoorChemo Action: Temperature Control (<60°C) Target C2-Cl (Para to NO2) Limits C1-Cl Activation PoorChemo->SolPoorChemo SolDegradation Action: Optimize Base/Solvent Use K3PO4 in Toluene/H2O Accelerates Transmetalation Degradation->SolDegradation Success Optimized Mono-Arylation at C2 SolLowConv->Success SolPoorChemo->Success SolDegradation->Success

Troubleshooting workflow for the Suzuki-Miyaura coupling of the target substrate.

Part 3: Quantitative Data: Catalyst & Ligand Screening Summary

The following table summarizes the causal relationship between catalyst choice, reaction conditions, and the resulting chemoselectivity.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Ratio (C2-Ar : C1-Ar : Di-Ar)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene100< 10N/A (Catalyst Inactive)
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O806575 : 5 : 20
Pd(OAc)₂ / SPhos (2 mol%)K₃PO₄Toluene/H₂O90> 9540 : 10 : 50 (Over-activation)
Pd(OAc)₂ / SPhos (2 mol%) K₃PO₄ Toluene/H₂O 60 > 95 92 : 2 : 6 (Optimized)

Note: Data demonstrates that while SPhos resolves the conversion issue, strict temperature control (60°C) is mandatory to suppress undesired diarylation.

Part 4: Step-by-Step Optimized Experimental Protocol

This protocol incorporates visual and analytical checkpoints to create a self-validating system, ensuring the success of each elementary step before proceeding.

Objective : Chemoselective monoarylation of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene at the C2 position.

Step 1: Catalyst Pre-activation (Self-Validating Checkpoint)

  • In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ (2.0 mol%) and SPhos (4.0 mol%).

  • Add anhydrous Toluene (2 mL/mmol substrate) and stir at room temperature for 15 minutes.

  • Validation Check: The solution must transition from a pale yellow suspension to a clear, deep red/orange solution. This color change visually confirms the successful reduction and formation of the active monoligated Pd(0)-SPhos complex.

Step 2: Substrate & Reagent Addition

  • Add 1,2-dichloro-4-(isopropyl)-5-nitrobenzene (1.0 equiv) and the desired arylboronic acid (1.1 equiv).

  • Causality Note: Strictly limiting the boronic acid to 1.1 equivalents starves the reaction of the coupling partner after the first cycle, preventing the system from over-driving toward diarylation.

Step 3: Transmetalation Initiation

  • Add a degassed aqueous solution of K₃PO₄ (2.0 equiv, 1M in H₂O).

  • Causality Note: The biphasic Toluene/H₂O system ensures the inorganic base is fully dissolved, promoting the rapid formation of the Pd-OH intermediate which is essential for accelerating transmetalation and preventing boronic acid degradation[3].

Step 4: Reaction Monitoring (Self-Validating Checkpoint)

  • Heat the biphasic mixture to exactly 60°C with vigorous stirring (1000 rpm) to ensure optimal phase mixing.

  • Monitor via TLC (Hexanes/EtOAc 9:1) or GC-MS every 2 hours.

  • Validation Check: You should observe the consumption of the starting material (higher Rf​ ) and the appearance of a single major product spot (lower Rf​ ). If a third, highly polar spot appears, diarylation is occurring; immediately cool the reaction to quench further coupling.

Step 5: Quench and Isolation

  • Once full conversion of the starting material is achieved (typically 6-8 hours), cool the flask to room temperature.

  • Quench with deionized water, extract the aqueous layer with EtOAc (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography to isolate the pure C2-monoarylated product.

Part 5: References

  • Hearn, B. R., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." PMC. URL:[Link]

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. URL:[Link]

  • Anderson, K. W., & Buchwald, S. L. "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water." Organic Chemistry Portal. URL:[Link]

Sources

Troubleshooting

Technical Support Center: NMR-Based Impurity Identification for 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Welcome to the technical support resource for the analysis of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analysis of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, we address common challenges and provide in-depth, field-proven insights to ensure the structural integrity and purity of your compound.

Troubleshooting Guide: Navigating Your NMR Spectrum

This section is structured to resolve specific anomalies you might observe in your ¹H or ¹³C NMR spectra.

Question: I'm seeing more than two signals in the aromatic region of my ¹H NMR spectrum. What's going on?

Answer:

The presence of additional signals in the aromatic region (typically 7.5-8.5 ppm) strongly suggests the presence of one or more isomeric impurities. The target molecule, 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene, has a highly symmetric substitution pattern on the benzene ring, which should result in only two singlets for the two isolated aromatic protons. Any deviation from this pattern points to impurities with different substitution, leading to proton-proton coupling.

Causality: Isomeric byproducts arise from the nitration of 1,2-dichloro-4-isopropylbenzene at positions other than C5.[1] The directing effects of the substituents (the isopropyl group is ortho-, para-directing, while the chloro groups are ortho-, para-directing but deactivating) can lead to the formation of regioisomers.

Troubleshooting Protocol:

  • Analyze the Splitting Patterns:

    • Doublets (d): The presence of doublets indicates that an aromatic proton has only one adjacent proton. Look at the coupling constant (J-value, typically 7-9 Hz for ortho-coupling). If you see two doublets with the same J-value, they are likely coupled to each other. This would be characteristic of an isomer like 1,2-Dichloro-3-isopropyl-4-nitrobenzene.

    • Doublet of Doublets (dd): This pattern arises when a proton is coupled to two non-equivalent neighboring protons (e.g., one ortho and one meta).

  • Examine the Chemical Shifts: The electronic environment dictates the chemical shift. The powerful electron-withdrawing nitro group significantly deshields ortho and para protons, shifting them downfield. Compare the observed chemical shifts to those expected for potential isomers.

  • Perform a 2D COSY Experiment: A Correlation Spectroscopy (COSY) experiment is invaluable for confirming which protons are coupled. Cross-peaks in the COSY spectrum will definitively link coupled protons, allowing you to piece together the spin systems of any impurities present.

Question: The integration of my isopropyl group signals (the septet and doublet) doesn't align with the expected 1:6 ratio. Why?

Answer:

This discrepancy is a quantitative red flag, often indicating an overlapping impurity signal or the presence of an impurity that also contains an isopropyl group.

Causality:

  • Co-eluting Impurity: An impurity without an isopropyl group may have signals that coincidentally overlap with either the methine septet (~3.0-3.5 ppm) or the methyl doublet (~1.2-1.5 ppm).[2]

  • Isopropyl-containing Impurity: A common cause is the presence of unreacted starting material, such as 1,2-dichloro-4-isopropylbenzene, or an isomeric byproduct where the isopropyl group is in a slightly different electronic environment, causing its signals to be shifted but still present.

Troubleshooting Protocol:

  • Re-examine the Baseline and Integration: Ensure the spectral baseline is flat and that the integration regions are set correctly. Phasing errors can distort peak heights and affect integration accuracy.

  • Look for Additional Isopropyl Signals: Carefully inspect the aliphatic region for other, lower-intensity septets or doublets that may belong to an impurity.

  • Utilize 2D HSQC/HMBC:

    • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to. You can verify if the problematic proton signals correlate to the expected isopropyl methine and methyl carbons. Any proton signal without a corresponding carbon correlation in the expected region is suspect.

    • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two or three bonds. It is excellent for confirming the connectivity of the isopropyl group to the aromatic ring in both the main compound and any impurities.

Question: My spectrum has sharp, unexpected singlets, particularly around 2.1, 3.3, 5.3, and 7.2 ppm. What are these?

Answer:

These are almost certainly signals from residual laboratory solvents. Their presence is common, especially at low concentrations, and it is crucial to identify them to avoid misinterpreting them as impurities from your reaction.[3]

Causality: Solvents used during the synthesis, work-up (e.g., extractions), or for cleaning glassware can be retained in the final product, even after drying. The deuterated solvent used for the NMR experiment itself will also show a residual proton signal.

Troubleshooting Protocol:

  • Consult a Solvent Impurity Table: Compare the chemical shifts of the unknown peaks to a standard reference table for common NMR solvents.[4][5] The chemical shift of these solvents can vary slightly depending on the deuterated solvent used for your sample.[6]

  • Confirm with ¹³C NMR: Each solvent impurity will also have a characteristic signal in the ¹³C NMR spectrum. For example, acetone appears around 206 ppm and 30 ppm, while dichloromethane is found around 54 ppm.[7]

  • Improve Drying/Purification: If solvent levels are unacceptably high, re-purify your sample via recrystallization or column chromatography and ensure it is thoroughly dried under high vacuum.

Table 1: Common Residual Solvents in ¹H NMR (Shifts in CDCl₃)

Solvent¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
Acetone2.17Singlet206.7, 30.6
Dichloromethane5.30Singlet54.0
Diethyl Ether3.48 / 1.21Quartet / Triplet66.1, 15.4
Ethyl Acetate4.12 / 2.05 / 1.26Quartet / Singlet / Triplet171.1, 60.5, 21.0, 14.3
Hexane1.29 / 0.90Multiplet / Multiplet31.8, 22.8, 14.2
Toluene7.27-7.17 / 2.36Multiplet / Singlet138.0, 129.3, 128.4, 125.5, 21.5
CDCl₃ (residual)7.26Singlet77.2 (Triplet)

Source: Adapted from values in Gottlieb, H. E., et al. (1997) and other common NMR data sources.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene?

The molecular symmetry and electronic effects of the substituents result in a relatively simple and predictable NMR spectrum.[2] The electron-withdrawing nitro and chloro groups will deshield nearby nuclei (shift them to a higher ppm), while the electron-donating isopropyl group will have a shielding effect.

Table 2: Predicted NMR Data for 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Assignment ¹H NMR ¹³C NMR
Aromatic-H (C3-H) ~8.0-8.2 ppm (Singlet, 1H)~125-128 ppm
Aromatic-H (C6-H) ~7.6-7.8 ppm (Singlet, 1H)~129-132 ppm
Isopropyl-CH ~3.2-3.5 ppm (Septet, 1H)~34-36 ppm
Isopropyl-CH₃ ~1.2-1.4 ppm (Doublet, 6H)~22-24 ppm
Aromatic-C (C1-Cl) N/A~133-135 ppm
Aromatic-C (C2-Cl) N/A~131-133 ppm
Aromatic-C (C4-iPr) N/A~150-153 ppm
Aromatic-C (C5-NO₂) N/A~147-150 ppm

Note: These are predicted values. Actual shifts may vary based on solvent and concentration.

Q2: What are the most likely impurities I should be looking for based on the synthesis?

The impurity profile is intrinsically linked to the synthetic route. The most common synthesis involves the nitration of 1,2-dichlorobenzene followed by Friedel-Crafts isopropylation, or the isopropylation of 1,2-dichlorobenzene followed by nitration.

  • Starting Materials:

    • 1,2-Dichlorobenzene: The precursor to many isomers.[8]

    • 1,2-Dichloro-4-nitrobenzene: A key intermediate.[1]

    • 1,2-Dichloro-4-isopropylbenzene: The direct precursor for the nitration step.

  • Isomeric Byproducts:

    • 1,2-Dichloro-3-nitrobenzene: A common byproduct from the nitration of 1,2-dichlorobenzene.[9]

    • Other Regioisomers: Nitration could potentially occur at other positions on the ring, leading to isomers that will have more complex ¹H NMR aromatic splitting patterns.

  • Reaction-Specific Impurities:

    • Traces of acids (sulfuric, nitric) used in nitration.

    • Lewis acids (e.g., AlCl₃) from a Friedel-Crafts reaction.

Q3: How can I definitively confirm the identity of a suspected impurity?

The gold standard for confirming the identity of an impurity observed in an NMR spectrum is the spiking experiment .

Experimental Protocol: Spiking Study

  • Acquire Initial Spectrum: Dissolve your sample of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene in a suitable deuterated solvent (e.g., CDCl₃) and acquire a high-quality ¹H NMR spectrum.

  • Identify Target Peak: Identify the specific peak (or set of peaks) you suspect corresponds to a particular impurity. Note its chemical shift and integration.

  • Prepare Impurity Standard: Obtain a pure sample of the suspected impurity (e.g., 1,2-dichlorobenzene).

  • Spike the Sample: Add a very small, known amount (e.g., a few drops of a dilute solution or a tiny crystal) of the impurity standard directly into the NMR tube containing your sample.

  • Re-acquire Spectrum: Gently mix the contents of the NMR tube and re-acquire the ¹H NMR spectrum using the exact same parameters as the initial scan.

  • Analyze Results:

    • Confirmation: If the intensity of the target peak increases relative to the main compound's peaks, you have confirmed the identity of the impurity.

    • Negative Result: If the target peak's intensity does not change and a new set of peaks appears, your initial hypothesis was incorrect.

Visualization of Workflows

The following diagrams illustrate the logical processes for identifying impurities.

G start Acquire ¹H NMR Spectrum of Sample check_aromatic Analyze Aromatic Region (7.5-8.5 ppm) start->check_aromatic aromatic_ok Two Singlets Present? check_aromatic->aromatic_ok check_aliphatic Analyze Aliphatic Region (0.5-4.0 ppm) aromatic_ok->check_aliphatic Yes isomers Isomeric Impurity Likely. - Analyze Coupling Constants - Run 2D COSY aromatic_ok->isomers No aliphatic_ok Isopropyl Ratio 1:6? check_solvents Check for Sharp Singlets (e.g., 1.56, 2.17, 5.30, 7.26 ppm) aliphatic_ok->check_solvents Yes quant_error Quantitative Error. - Check for overlapping signals - Run 2D HSQC/HMBC aliphatic_ok->quant_error No check_aliphatic->aliphatic_ok solvents_present Solvent Peaks Present? check_solvents->solvents_present solvent_id Residual Solvents Identified. - Compare to reference tables - Improve sample drying solvents_present->solvent_id Yes clean_spectrum Spectrum is Clean. Proceed with further analysis. solvents_present->clean_spectrum No G cluster_start Starting Materials cluster_reaction Key Synthetic Intermediates / Reactions cluster_impurities Potential Impurities benzene Benzene dcb 1,2-Dichlorobenzene benzene->dcb Chlorination nitration Nitration dcb->nitration impurity1 Unreacted 1,2-Dichlorobenzene dcb->impurity1 isopropylation Isopropylation nitration->isopropylation impurity2 Isomeric Byproduct 1,2-Dichloro-3-nitrobenzene nitration->impurity2 product TARGET COMPOUND 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene isopropylation->product impurity3 Unreacted Intermediate 1,2-Dichloro-4-isopropylbenzene isopropylation->impurity3

Caption: Relationship between synthesis pathway and potential impurities.

References

  • BenchChem. (n.d.). Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts [Table].
  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • ResolveMass Laboratories Inc. (2026, February 25).
  • StackExchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.
  • BenchChem. (n.d.). Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ResearchGate. (2017, November 28). (PDF)
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Sciencemadness.org. (2021, February 15). Synthesis of 4-chloro-2-nitrophenol.
  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy.
  • BenchChem. (n.d.). Application Note: 1H and 13C NMR Spectral Interpretation of 2,6-Diisopropyl-4-nitroaniline.
  • Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene.
  • Chegg. (2020, September 11).
  • Australian Industrial Chemicals Introduction Scheme. (2022, June 30). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene)

Sources

Optimization

Technical Support Center: Stabilizing 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene for Storage

This guide offers comprehensive technical support for researchers, scientists, and drug development professionals concerning the stable storage and handling of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene. Ensuring the chem...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers comprehensive technical support for researchers, scientists, and drug development professionals concerning the stable storage and handling of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene. Ensuring the chemical integrity of this compound is critical for the reliability of experimental outcomes and for maintaining a safe laboratory environment.

Introduction

1,2-Dichloro-4-(isopropyl)-5-nitrobenzene is a crucial chemical intermediate in numerous synthetic processes. Its stability during storage is essential for ensuring experimental accuracy and safety. This document addresses common questions and provides troubleshooting solutions for issues that may arise during its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1,2-dichloro-4-(isopropyl)-5-nitrobenzene?

While specific degradation pathways for 1,2-dichloro-4-(isopropyl)-5-nitrobenzene are not extensively detailed in readily available literature, we can infer potential routes based on its functional groups. The nitroaromatic structure suggests susceptibility to reduction of the nitro group, a common degradation pathway for this class of compounds.[1][2][3][4][5] Under anaerobic conditions, nitro groups can be reduced to amino groups.[3][4] The chlorinated benzene ring, characteristic of chlorinated hydrocarbons, may undergo nucleophilic substitution, and its stability can be compromised by moisture, which can lead to the formation of corrosive hydrochloric acid.[6][7] The isopropyl group is generally stable but could be susceptible to oxidation under harsh conditions.

Q2: What are the optimal long-term storage conditions for this compound?

To maintain the long-term stability of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene, it is crucial to store it in a cool, dry, and dark environment.[8][9][10][11] The container should be tightly sealed to prevent exposure to moisture and air.[8][9][10][11] For enhanced stability, storage under an inert atmosphere, such as argon or nitrogen, is highly recommended to mitigate oxidative degradation.[12]

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of potential chemical degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidative degradation of the nitro and isopropyl groups.
Light Amber glass or opaque containerProtects the compound from photolytic degradation.
Moisture Tightly sealed container, preferably in a desiccatorPrevents hydrolysis of the chloro groups and other moisture-induced reactions.[6][7]
Compatibility Store away from strong oxidizing agents and bases.[8][10][13]Prevents potentially vigorous or explosive reactions.[7][14]
Q3: I've observed a color change in my stored 1,2-dichloro-4-(isopropyl)-5-nitrobenzene. What is the likely cause?

A color change, typically to a yellow or brownish hue, is a common indicator of chemical degradation in nitroaromatic compounds. This can result from the formation of impurities or oxidation byproducts. If you observe a color change, it is imperative to re-analyze the compound's purity before use to ensure the integrity of your experimental results.

Q4: Is it acceptable to store this compound in a standard laboratory freezer?

While low-temperature storage is beneficial, a standard laboratory freezer may not be ideal unless it is specifically designed for storing flammable or reactive chemicals. A key concern is the potential for moisture condensation when the container is removed and warms to room temperature. This moisture can compromise the compound's stability.[6][7] If a freezer is used, ensure the container is hermetically sealed and allow it to equilibrate to room temperature before opening.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the storage and use of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene.

Issue 1: Inconsistent Experimental Results

Symptoms:

  • Significant variability in reaction yields.

  • Formation of unexpected byproducts.

  • Discrepancies in analytical data (e.g., NMR, LC-MS) when compared to a reference standard.

Troubleshooting Workflow:

Caption: Decision-making workflow for troubleshooting inconsistent experimental results.

Detailed Protocol:

  • Purity Verification: The initial and most critical step is to verify the purity of your stored compound. Employ analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to identify any degradation products or impurities.

  • Purification: If the analysis confirms the presence of impurities, purification is necessary. For a solid compound like 1,2-dichloro-4-(isopropyl)-5-nitrobenzene, recrystallization is often an effective purification method. Column chromatography can also be utilized for more complex mixtures.

  • Storage Condition Audit: Conduct a thorough review of your current storage practices against the recommended conditions in Table 1. Pay close attention to the container seal, exposure to light and air, and temperature consistency.

  • Implementation of Corrective Actions: Based on your audit, take immediate corrective actions. This may involve transferring the compound to a more appropriate container (e.g., an amber vial with a PTFE-lined cap), purging the headspace with an inert gas, and ensuring storage in a properly functioning and monitored refrigerator.

Issue 2: Changes in Physical Appearance

Symptoms:

  • The solid material has formed clumps or caked together.

  • The appearance of an oily residue on the solid.

Potential Causes and Solutions:

SymptomPotential CauseRecommended Action
Clumping or Caking Absorption of moisture from the atmosphere.Transfer the compound to a desiccator for storage. Ensure the primary container is tightly sealed. Consider using a container with a built-in desiccant.
Oily Residue Presence of low-melting point impurities or partial melting due to temperature fluctuations.Verify the melting point of the compound. A depressed or broad melting range suggests impurities. Purify the compound using an appropriate method as described in the previous section.

References

  • Benchchem. An In-depth Technical Guide to the Biodegradation Pathways of Nitroaromatic Compounds in Soil and Water.
  • Ju, KS., & Parales, RE. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • MDPI. (2024). Biological Treatment of Nitroaromatics in Wastewater.
  • IntechOpen. (2015). Bioremediation of Nitroaromatic Compounds.
  • PubMed. (1996). Degradation of nitroaromatic compounds by microorganisms.
  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents.
  • Sigma-Aldrich. (2023). Safety Data Sheet: 1,2-Dichloro-4-nitrobenzene.
  • Fisher Scientific. (2025). Safety Data Sheet: 1,2,3-Trichloro-5-nitrobenzene.
  • Cole-Parmer. (2005). Material Safety Data Sheet: 1,2,4-Trichloro-5-Nitrobenzene.
  • Agilent Technologies. (2019). Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet.
  • Thermo Fisher Scientific. (2012). Safety Data Sheet: 1,2-Dichloro-4-nitrobenzene.
  • TCI EUROPE N.V. Safety Data Sheet: 4-Nitrocumene.
  • Canadian Centre for Occupational Health and Safety. (2025). Chlorine.
  • EPA Victoria. (2025). Chlorinated hydrocarbons (CHCs).
  • Santa Cruz Biotechnology. 1,2,3,4-Tetrachloro-5-nitrobenzene.
  • Westlake Chemical. (2015). Chlorine Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 1,4-Dichloro-2-nitrobenzene.
  • Wikipedia. 1,2-Dichloro-4-nitrobenzene.
  • Chem-Impex. 1,2-Dichloro-4-fluoro-5-nitrobenzene.
  • Sigma-Aldrich. 1,2-Dichloro-4-fluoro-5-nitrobenzene 95%.
  • INCHEM. (2021). ICSC 0252 - 1,3-DICHLORO-4-NITROBENZENE.
  • PubChem. 1,2-Dichloro-4-nitrobenzene.

Sources

Troubleshooting

How to increase the regioselectivity of nucleophilic attack on 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Topic: Enhancing Regioselectivity of Nucleophilic Attack on 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene Audience: Researchers, scientists, and drug development professionals. This technical guide provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Regioselectivity of Nucleophilic Attack on 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you control the regioselectivity of nucleophilic attack on 1,2-dichloro-4-(isopropyl)-5-nitrobenzene. We will explore the underlying principles of nucleophilic aromatic substitution (SNAr) and provide practical, field-tested strategies to achieve your desired product isomer.

Introduction: The Challenge of Regioselectivity

1,2-Dichloro-4-(isopropyl)-5-nitrobenzene presents a classic challenge in synthetic chemistry: how to direct a nucleophile to a specific chlorine atom. The molecule has two potential sites for nucleophilic attack, C1 and C2, and the regiochemical outcome is governed by a delicate interplay of electronic and steric effects. The powerful electron-withdrawing nitro group activates both chlorine atoms for SNAr, but its directing influence, combined with the steric hindrance of the bulky isopropyl group, ultimately determines which position is more reactive.

This guide will equip you with the knowledge to manipulate these factors and selectively synthesize either the C1 or C2 substitution product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a mixture of isomers when reacting my nucleophile with 1,2-dichloro-4-(isopropyl)-5-nitrobenzene?

Answer: Obtaining a mixture of isomers is the most common challenge with this substrate. The formation of both 1-substituted and 2-substituted products indicates that the intrinsic reactivity difference between the C1 and C2 positions is not significant enough under your current reaction conditions.

Several factors contribute to this lack of selectivity:

  • Electronic Effects: The nitro group, being a strong deactivating group, activates both ortho (C2) and para (C1) positions for nucleophilic attack. The negative charge in the Meisenheimer intermediate, a key intermediate in the SNAr mechanism, can be delocalized onto the nitro group from either position.

  • Steric Hindrance: The bulky isopropyl group adjacent to the C1 position sterically hinders the approach of the nucleophile to this site. Conversely, the C2 position is less sterically encumbered.

  • Reaction Conditions: Temperature, solvent, and the nature of the nucleophile all play a crucial role in determining the regiochemical outcome.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Higher temperatures often provide enough energy to overcome the activation barrier for both substitution pathways, leading to a loss of selectivity. By lowering the temperature, you favor the kinetically controlled product, which is often the one with the lower activation energy.

  • Solvent Optimization: The polarity of the solvent can influence the stability of the Meisenheimer intermediate. Aprotic polar solvents like DMSO or DMF are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, making the nucleophile more reactive. Experimenting with a range of solvents can help fine-tune the selectivity.

  • Nucleophile Choice: The size and reactivity of your nucleophile are critical. Bulkier nucleophiles will be more sensitive to steric hindrance, thus favoring attack at the less hindered C2 position.

Q2: How can I favor nucleophilic attack at the C1 position (para to the nitro group)?

Answer: To favor substitution at the C1 position, you need to select conditions that minimize the impact of steric hindrance from the adjacent isopropyl group and leverage the strong electronic activation from the para-nitro group.

Strategies:

  • Use a Small, Highly Reactive Nucleophile: Small nucleophiles, such as azide (N3-) or small alkoxides (e.g., methoxide, ethoxide), are less affected by the steric bulk of the isopropyl group and can more easily access the C1 position.

  • Employ a Hard Nucleophile: According to Hard and Soft Acids and Bases (HSAB) theory, the electrophilic carbon atoms of the benzene ring are considered hard centers. Hard nucleophiles, which are typically small and have a high charge density, will preferentially react at the site of greatest positive charge, which is often the carbon atom para to the nitro group (C1).

  • Optimize Reaction Temperature: As mentioned previously, carefully controlling the temperature is crucial. Start with lower temperatures (e.g., 0 °C or room temperature) and slowly increase if the reaction is too slow.

Experimental Protocol: Selective C1-Substitution with Sodium Azide

  • Dissolve 1,2-dichloro-4-(isopropyl)-5-nitrobenzene (1.0 eq) in anhydrous DMSO (0.5 M).

  • Add sodium azide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Reaction Pathway for C1 Substitution Start 1,2-dichloro-4-(isopropyl)-5-nitrobenzene Nucleophile Small Nucleophile (e.g., N3-) Conditions Low Temperature (e.g., 0-25 °C) Polar Aprotic Solvent (e.g., DMSO) Intermediate Meisenheimer Complex (Attack at C1) Product 1-substituted product

Q3: How can I favor nucleophilic attack at the C2 position (ortho to the nitro group)?

Answer: To promote substitution at the C2 position, you need to exploit the steric hindrance of the isopropyl group and choose a nucleophile that is more sensitive to these steric interactions.

Strategies:

  • Use a Bulky Nucleophile: Large, sterically demanding nucleophiles will have a strong preference for the less hindered C2 position. Examples include secondary amines (e.g., piperidine, morpholine) or bulky alkoxides (e.g., tert-butoxide).

  • Higher Reaction Temperatures: In some cases, increasing the reaction temperature can favor the thermodynamically more stable product. While this is not a universal rule, it is worth exploring if other methods fail to provide the desired selectivity. The transition state leading to the C2-substituted product might be more stable at higher temperatures.

  • Phase-Transfer Catalysis: For reactions involving a solid-liquid interface (e.g., a solid nucleophilic salt and an organic solvent), a phase-transfer catalyst (PTC) can be beneficial. The PTC can help to shuttle the nucleophile into the organic phase, and the nature of the PTC itself (e.g., the size of the alkyl groups on a quaternary ammonium salt) can influence the regioselectivity.

Experimental Protocol: Selective C2-Substitution with Piperidine

  • To a solution of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene (1.0 eq) in ethanol (0.5 M), add piperidine (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel.

G cluster_1 Reaction Pathway for C2 Substitution Start_C2 1,2-dichloro-4-(isopropyl)-5-nitrobenzene Nucleophile_C2 Bulky Nucleophile (e.g., Piperidine) Conditions_C2 Higher Temperature (e.g., Reflux) Protic Solvent (e.g., Ethanol) Intermediate_C2 Meisenheimer Complex (Attack at C2) Product_C2 2-substituted product

Summary of Regioselective Strategies

Target PositionNucleophile CharacteristicsReaction ConditionsRationale
C1 (para to NO2) Small, HardLow TemperatureMinimizes steric hindrance, favors electronic control.
C2 (ortho to NO2) BulkyHigher TemperatureMaximizes steric hindrance, favors attack at the less hindered site.

Conclusion

Achieving high regioselectivity in the nucleophilic substitution of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene is a multifactorial problem that requires careful consideration of electronic effects, steric hindrance, and reaction conditions. By systematically optimizing the choice of nucleophile, solvent, and temperature, researchers can effectively control the reaction outcome and synthesize the desired isomer with high purity. This guide provides a starting point for your investigations, and further fine-tuning may be necessary to achieve optimal results for your specific nucleophile and application.

References

  • Nucleophilic Aromatic Substitution. Organic Chemistry, 5th ed.; Clayden, J., Greeves, N., Warren, S., Wothers, P., Eds.; Oxford University Press: Oxford, 2012; pp 579-600. [Link]

  • Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Starks, C. M.; Liotta, C. L.; Halpern, M. E. Springer: 1994. [Link]

Optimization

Technical Support Center: Managing Exothermic Nitration in the Synthesis of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Welcome to the Advanced Application Support Center. The nitration of 1,2-dichloro-4-isopropylbenzene to synthesize 1,2-dichloro-4-(isopropyl)-5-nitrobenzene is a highly exothermic electrophilic aromatic substitution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The nitration of 1,2-dichloro-4-isopropylbenzene to synthesize 1,2-dichloro-4-(isopropyl)-5-nitrobenzene is a highly exothermic electrophilic aromatic substitution. Due to the electron-donating nature of the isopropyl group, the aromatic ring is susceptible not only to rapid nitration but also to oxidative degradation if thermal boundaries are breached.

This guide provides researchers and process chemists with field-proven, self-validating protocols to troubleshoot thermal anomalies, prevent runaway reactions, and safely scale up this synthesis.

Diagnostic Workflow: Thermal Excursion Management

ThermalRunaway A Thermal Anomaly Detected (>15°C) B Determine MTSR via Calorimetry A->B C MTSR > Decomposition Onset Temp? B->C D Batch Processing with Active Cooling C->D No (Safe) E Transition to Continuous Flow C->E Yes (High Risk) F Optimize Residence Time & Micro-mixing E->F G Inline Quenching Protocol F->G

Decision matrix for mitigating thermal runaway during nitration.

Troubleshooting & FAQs

Q1: Why do localized "hot spots" form during the mixed-acid addition, and how does this affect the synthesis? Causality: Nitration is inherently a biphasic reaction. If mechanical agitation is insufficient, the aqueous mixed acid and the organic substrate fail to mix uniformly. When they eventually coalesce, a sudden burst of reaction occurs, releasing massive enthalpy. For 1,2-dichloro-4-isopropylbenzene, localized heating above 20°C can trigger the oxidation of the bulky, electron-rich isopropyl side-chain. This is a highly exothermic secondary reaction that cascades rapidly into a thermal runaway[1]. Self-Validating Protocol: Implement inline FTIR combined with reaction calorimetry to monitor heat flow continuously. If the heat generation rate exceeds the reactor's cooling capacity, the dosing pump must automatically interlock and halt the nitric acid feed until isothermal conditions are restored.

Q2: How do we calculate the safe operating temperature to prevent thermal runaway in a batch setup? Causality: You must determine the Maximum Temperature of the Synthesis Reaction (MTSR)[2]. This metric represents the peak temperature the reaction mass would reach under adiabatic conditions (e.g., a total cooling failure) based on the accumulation of unreacted nitrating agent. Self-Validating Protocol: Conduct Differential Scanning Calorimetry (DSC) on the reaction mixture. If the calculated MTSR exceeds the onset temperature of secondary decomposition (such as oxidation of the isopropyl group or over-nitration to a dinitro-derivative), the accumulation level is unsafe. The dosing rate must be proportionally reduced to prevent reactant pooling[3].

Q3: We are experiencing chronic thermal management issues and over-nitration in batch. How does continuous flow chemistry resolve this? Causality: Flow reactors dramatically increase the surface-area-to-volume ratio, enhancing heat and mass transfer. Instead of accumulating a large reservoir of reactive intermediates, flow chemistry only reacts micro-volumes at any given second, mitigating the explosive nature of nitrated byproducts[4]. Furthermore, precise control over residence time prevents the formation of dinitro impurities, which exhibit slower reaction rates but compromise throughput and safety[5]. Self-Validating Protocol: Transition the synthesis to a Hastelloy or Silicon Carbide (SiC) microreactor. Perform a residence time distribution (RTD) study. If dinitro impurities are detected via inline HPLC, decrease the residence time by increasing the global flow rate.

Q4: What is the standard protocol for managing an unexpected thermal excursion (cooling failure) during batch nitration? Causality: A sudden failure of the cooling system leads to a rapid rise in reactor temperature due to the unreacted mixed acid[3]. Without immediate intervention, the system will reach MTSR, triggering catastrophic decomposition. Self-Validating Protocol: Establish a gravity-fed emergency quenching protocol. If the internal temperature rises uncontrollably, immediately dump the reaction mass into a pre-chilled vessel containing at least 10 volumes of crushed ice or cold aqueous sodium bicarbonate[3]. The massive heat capacity of the water/ice will instantly absorb the exotherm and deactivate the nitronium ions.

Quantitative Process Comparison

Table 1: Process Parameters for 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene Synthesis

ParameterTraditional BatchContinuous FlowMechanistic Impact
Reaction Volume 10 L - 1000 L< 50 mL (Active Zone)Smaller volumes prevent the accumulation of unreacted mixed acid, eliminating adiabatic runaway risks[6].
Surface-to-Volume Ratio < 10 m²/m³> 500 m²/m³High ratios in flow enable near-instantaneous heat dissipation, preventing isopropyl oxidation[5].
Residence / Dosing Time 4 - 6 Hours< 5 MinutesRapid residence times in flow prevent over-nitration to dinitro-derivatives[7].
Temperature Control ± 5.0 °C (Prone to hot spots)± 0.5 °C (Isothermal)Strict isothermal control ensures regioselectivity at the 5-position.
Quenching Mechanism Manual bulk ice dumpInline continuous dilutionInline quenching prevents downstream clogging and ensures immediate neutralization[7].
Standard Operating Procedure: Continuous-Flow Nitration Workflow

Objective: Synthesize 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene safely using a continuous flow microreactor system to eliminate thermal runaway risks.

Step 1: System Priming & Thermal Stabilization

  • Flush the SiC microreactor with the carrier solvent (dichloromethane) at the target flow rate to establish a baseline system pressure.

  • Set the recirculating chiller connected to the reactor's cooling jacket to 5°C. Wait for the internal thermocouple to register a stable 5°C.

Step 2: Reagent Preparation

  • Feed A (Substrate): Prepare a 1.0 M solution of 1,2-dichloro-4-isopropylbenzene in dichloromethane.

  • Feed B (Nitrating Agent): Prepare the mixed acid (65% HNO₃ / 98% H₂SO₄) at 0°C. Causality Note: Mixing these acids is highly exothermic. Perform reverse addition (HNO₃ into H₂SO₄) under strict temperature control to prevent fuming and degradation[3].

Step 3: Steady-State Dosing & Micro-mixing

  • Initiate Feed A and Feed B using high-precision, acid-resistant syringe pumps.

  • Adjust the flow rates to achieve a precise 1:1.05 molar ratio of substrate to nitronium ion.

  • Maintain a residence time of exactly 2.5 minutes. Causality Note: This specific kinetic window ensures complete conversion while preventing oxidative degradation of the isopropyl group.

Step 4: Inline Quenching & Neutralization

  • Direct the reactor effluent immediately into a continuous stirred-tank reactor (CSTR) containing a 10% aqueous sodium bicarbonate solution maintained at 0°C.

  • Self-Validation Loop: Monitor the pH of the CSTR continuously. If the pH drops below 7.0, the system must automatically increase the flow rate of the bicarbonate quench feed to prevent acid-catalyzed product degradation.

Sources

Troubleshooting

Column chromatography conditions for purifying 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Welcome to the Technical Support Center for the chromatographic purification of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene . This guide is engineered for researchers, analytical scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene . This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-purity halogenated nitroaromatic intermediates.

The synthesis of this compound—typically achieved via the electrophilic nitration of 1,2-dichloro-4-isopropylbenzene—invariably produces closely related regioisomers (e.g., the 3-nitro or 6-nitro analogs)[1]. Because these isomers share nearly identical molecular weights and highly similar lipophilicities, standard purification can be exceptionally challenging. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure successful isolation.

Chromatographic Profiling & Causality

To purify 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene effectively, one must understand its physicochemical behavior on a stationary phase.

  • The Hydrophobic Backbone: The isopropyl group and the two chlorine atoms render the aromatic core highly lipophilic. This causes the molecule to have a high affinity for non-polar mobile phases (like hexane).

  • The Polarizable Dipole: The nitro ( −NO2​ ) group introduces a strong, localized dipole. In normal-phase chromatography, the separation relies almost entirely on how the steric bulk of the adjacent isopropyl and chloro groups shields this nitro group from interacting with the polar silanol ( −SiOH ) groups on the silica gel[2].

  • Causality of Separation: Because the regioisomers differ only in the spatial arrangement of the nitro group relative to the halogens and alkyl chain, their dipole moments are remarkably similar. A highly non-polar mobile phase is required to slow down the elution, forcing the molecules to undergo thousands of theoretical partition events to achieve baseline resolution[3].

Standard Operating Procedure: Normal-Phase Flash Chromatography

The following is a self-validating, step-by-step methodology for isolating the target compound from crude nitration mixtures.

Phase 1: Preparation and Self-Validation
  • Mobile Phase Formulation: Prepare a solvent system of 95:5 (v/v) Hexane to Ethyl Acetate (EtOAc).

  • TLC Optimization: Spot the crude mixture on a silica gel TLC plate. Elute with the 95:5 mixture.

    • Self-Validation Step (2D-TLC): To ensure the nitroaromatic compound is not decomposing on the acidic silica, perform a Two-Dimensional TLC. Run the plate, dry it, rotate it 90 degrees, and run it again. If the spots deviate from a perfect diagonal line, the compound is degrading, and you must pre-treat the silica with 1% triethylamine (TEA).

Phase 2: Column Packing and Dry Loading
  • Slurry Packing: Prepare a slurry of Silica Gel (230-400 mesh) in pure hexane. Pour it into the column and apply compressed air to pack the bed tightly. Add a 1 cm protective layer of acid-washed sand[2].

  • Dry Loading (Critical Step): Dissolve the crude nitration mixture in a minimal amount of dichloromethane (DCM). Add silica gel to the flask (at a 1:3 crude-to-silica weight ratio). Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

    • Causality: Halogenated nitrobenzenes have poor solubility in pure hexane. If loaded as a liquid, they will precipitate at the column head, causing severe band broadening. Dry loading ensures a perfectly uniform, narrow application band[2].

  • Application: Carefully pour the dry-loaded powder onto the sand layer. Cap with another 1 cm of sand.

Phase 3: Elution and Analysis
  • Isocratic Elution: Elute the column using the 95:5 Hexane:EtOAc mobile phase. Maintain a steady flow rate (e.g., 2 inches of solvent drop per minute).

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution using a UV lamp (254 nm), as the conjugated nitroaromatic ring is highly UV-active[4].

  • Pooling: Analyze fractions via TLC. Pool only the fractions containing the pure 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene and remove the solvent in vacuo.

Workflow Start Crude Nitration Mixture TLC TLC Optimization (Target Rf: 0.25-0.35) Start->TLC Pack Column Packing (Silica Gel 230-400 mesh) TLC->Pack Load Dry Loading on Silica Pack->Load Elute Isocratic Elution (95:5 Hexane:EtOAc) Load->Elute Fractions Fraction Collection Elute->Fractions Pure Pure 1,2-Dichloro-4- (isopropyl)-5-nitrobenzene Fractions->Pure

Standard normal-phase workflow for isolating the target nitrobenzene.

Quantitative Data & Retention Metrics

To ensure reproducibility, benchmark your chromatographic setup against the following validated parameters:

ParameterRecommended ValueCausality / Rationale
Stationary Phase Silica Gel (230-400 mesh)High surface area is mandatory for resolving closely related, highly lipophilic isomers.
Mobile Phase Hexane : EtOAc (95:5 to 98:2)Low polarity is required to retain the highly lipophilic isopropyl-dichloro backbone[2].
Target Retention Factor ( Rf​ ) 0.25 - 0.35This specific window provides the optimal thermodynamic partition rate for maximum theoretical plates.
Crude-to-Silica Ratio 1:50 to 1:100 (w/w)High dilution prevents column overloading, which causes peak tailing and isomer co-elution[2].
UV Detection Wavelength 254 nm & 280 nm254 nm detects the aromatic core; 280 nm helps differentiate specific substitution patterns[4].

Troubleshooting & FAQs

Q1: My compound is streaking down the column despite using a highly non-polar solvent. How do I fix this?

A1: Streaking in this context is rarely a thermodynamic issue (solvent polarity); it is a kinetic issue caused by poor solubility. 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene is highly crystalline and lipophilic. If you wet-loaded the sample using a stronger solvent (like DCM or Chloroform), the sudden transition to 95% hexane causes the compound to crash out of solution inside the column, slowly redissolving and creating a "streak"[2]. Resolution: Abandon wet loading. Use the dry loading technique described in Phase 2 of the SOP to ensure the compound is pre-adsorbed onto the silica matrix.

Q2: I cannot resolve the 5-nitro isomer from the 3-nitro isomer on standard silica gel. What are my options?

A2: Positional isomers of halogenated nitrobenzenes often possess nearly identical dipole moments. Standard normal-phase silica gel relies on hydrogen bonding and dipole-dipole interactions, which are insufficient here[3]. Resolution: You must change the separation mechanism. Switch to High-Performance Liquid Chromatography (HPLC) using a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase[5]. These columns exploit π−π (pi-pi) interactions. The differing electron densities around the aromatic ring—caused by the inductive effects of the chlorines and the resonance of the nitro group at different positions—will interact differently with the phenyl stationary phase, allowing for baseline separation[3][6].

Q3: The separation looks perfect on TLC ( ΔRf​=0.15 ), but the isomers co-elute when I run the flash column. Why?

A3: This is a classic symptom of column overloading. While an Rf​ difference of 0.15 is theoretically sufficient for separation, loading too much crude material widens the elution bands until they overlap. Resolution: For difficult regioisomer separations, the standard 1:30 crude-to-silica ratio is inadequate. Increase your silica volume to achieve a 1:100 (w/w) ratio [2]. Additionally, utilize a longer, narrower column rather than a short, wide one to increase the number of theoretical plates.

Troubleshooting Issue Issue: Poor Resolution of Nitro Regioisomers Check Evaluate TLC ΔRf Issue->Check LowRf ΔRf < 0.1 (Thermodynamic Issue) Check->LowRf HighRf ΔRf > 0.1 but co-elution (Kinetic Issue) Check->HighRf Action1 Decrease EtOAc % LowRf->Action1 Action3 Switch to Phenyl-Hexyl (π-π interactions) LowRf->Action3 Action2 Reduce sample load HighRf->Action2

Troubleshooting logic tree for resolving co-eluting nitrobenzene regioisomers.

Q4: Can I use fractional crystallization instead of chromatography for large-scale batches?

A4: Yes, and it is highly recommended for scale-up. Because the 5-nitro isomer has a specific crystalline packing arrangement dictated by the bulky isopropyl and dichloro groups, it can often be fractionally crystallized from cold methanol or ethanol, leaving the more soluble regioisomers in the mother liquor[5]. Chromatography should be reserved for the final polishing step or for isolating analytical reference standards.

References

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Application Notes. Available at:[Link]

  • NACALAI TESQUE, INC. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Technical Information. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Reversed-Phase HPLC Method for Quantifying 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. In the pharmaceutical industry, the quantification of in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. In the pharmaceutical industry, the quantification of intermediates like 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method tailored for this specific analyte.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind experimental choices, offers insights from years of practical application, and presents a clear-eyed comparison against orthogonal analytical techniques like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). All protocols and performance characteristics are grounded in the authoritative standards set by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5]

Part 1: HPLC Method Development & System Suitability

The analyte, 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene, is a non-polar, aromatic compound containing a strong UV chromophore (the nitro group). This molecular structure dictates the chromatographic strategy.

Rationale for Method Design:

  • Chromatographic Mode: Reversed-phase chromatography is the logical choice. The non-polar nature of the analyte ensures strong retention on a hydrophobic stationary phase.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its robust hydrophobic character, providing excellent retention and resolution for aromatic compounds.[6][7]

  • Mobile Phase: A mixture of acetonitrile and water offers a good balance of solvent strength and compatibility with UV detection. A gradient elution is chosen to ensure a sharp peak shape and a reasonable run time.

  • Detection: The nitroaromatic moiety allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A wavelength of 254 nm is a common and effective choice for such compounds.[6][7]

Final Optimized HPLC Method:

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
Mobile Phase Gradient: Acetonitrile (A) and Water (B). Start at 60% A, ramp to 95% A over 8 mins, hold for 2 mins, return to initial conditions.
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C[6]
Injection Volume 10 µL
Detector UV-Vis at 254 nm[6]
Run Time ~12 minutes

Before proceeding with validation, the system's fitness for the analysis must be confirmed through a System Suitability Test (SST) . This is a non-negotiable step that ensures the chromatographic system is performing adequately on the day of analysis.[1][8][9]

System Suitability Test Protocol & Acceptance Criteria:

ParameterTestAcceptance Criteria
Precision/Inject Reproducibility Inject the primary standard solution six times.Relative Standard Deviation (%RSD) of peak area ≤ 2.0%
Tailing Factor (T) Calculate from a representative chromatogram.T ≤ 2.0
Theoretical Plates (N) Calculate from a representative chromatogram.N ≥ 2000

Part 2: A Comprehensive Validation Protocol (ICH Q2(R1) Framework)

The validation process is a systematic demonstration that the analytical method is suitable for its intended purpose.[2][5] The following sections detail the experimental approach for each validation characteristic, grounded in ICH Q2(R1) guidelines.

Specificity & Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] To establish this, forced degradation studies are indispensable.[10][11][12][13]

Forced Degradation Protocol:

  • Prepare Solutions: Create solutions of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene (approx. 100 µg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. A Diode Array Detector is highly recommended to evaluate peak purity.

Acceptance Criteria: The method is deemed specific and stability-indicating if the primary analyte peak is well-resolved from all degradation product peaks (Resolution > 2.0) and maintains spectral purity. A target degradation of 5-20% is ideal to demonstrate that the method can effectively separate and quantify the analyte in the presence of its breakdown products.[11][12]

Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of the reference standard (e.g., 1 mg/mL).

  • Perform serial dilutions to create at least five calibration standards across the expected working range (e.g., 1 µg/mL to 150 µg/mL).

  • Inject each standard in triplicate and record the peak area.

  • Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis.

Acceptance Criteria:

ParameterAcceptance Limit
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be minimal and not statistically different from zero.
Accuracy

Accuracy reflects the closeness of the test results to the true value. It is typically assessed using a spike-recovery study.

Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine samples in total (three replicates at each level).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[14]

Precision

Precision is the measure of the method's repeatability under normal operating conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Assesses variations within the lab, such as different days, different analysts, or different equipment.

Protocol:

  • Repeatability: Prepare and analyze six independent samples at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.[11]

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ represent the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

Protocol (based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.[5]

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.[5]

  • Confirm the LOQ by preparing and analyzing six samples at this concentration and ensuring acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Robustness testing demonstrates the method's reliability with respect to small but deliberate variations in its parameters.

Protocol:

Vary the following parameters one at a time and assess the impact on system suitability results:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 5°C)

  • Mobile Phase Composition (± 2% absolute in the organic component)

Acceptance Criteria: All system suitability criteria (Tailing factor, Theoretical plates, %RSD of injections) must be met under all varied conditions.

Part 3: Comparative Analysis with Orthogonal Methodologies

While the validated HPLC method is robust and fit-for-purpose, a senior scientist must understand its performance in the context of other available technologies. High-Performance Liquid Chromatography (HPLC) remains a widely used technique, but alternatives like UPLC and GC offer distinct advantages and disadvantages.[15][16][17]

dot graph TD { subgraph "Method Validation Workflow" direction TB A[Method Development] --> B{System Suitability Test}; B -- Pass --> C[Validation Protocol]; B -- Fail --> A; C --> D[Specificity / Forced Degradation]; C --> E[Linearity & Range]; C --> F[Accuracy]; C --> G[Precision]; C --> H[LOD & LOQ]; C --> I[Robustness]; J[Validated Method] D & E & F & G & H & I --> J; end

} Caption: Workflow for HPLC Method Validation.

Performance Comparison Table: HPLC vs. UPLC vs. GC

ParameterValidated HPLC UPLC (Ultra-Performance Liquid Chromatography) GC (Gas Chromatography)
Principle Liquid-solid partitioning at high pressure.[15]Liquid-solid partitioning at very high pressure (>15,000 psi) with sub-2µm particles.[17][18][19]Vapor-phase separation based on boiling point and polarity.[15]
Analysis Time ~12 minutes~2-4 minutes (Significant improvement due to higher efficiency).[17][20]~15-20 minutes (Often requires longer temperature programs).
Sensitivity (Typical LOQ) ~0.1 µg/mL~0.02 µg/mL (Sharper peaks lead to better S/N ratio).[18]~0.01 µg/mL or lower (With Electron Capture Detector - ECD, which is highly sensitive to halogenated nitroaromatics).[21]
Solvent Consumption ~12 mL per run~2-3 mL per run (Major cost and waste reduction).[19][20]Minimal (Only small amounts for sample prep and rinsing).
Specificity High; demonstrated via forced degradation.Very High; improved resolution separates closely related impurities more effectively.[18]High; but susceptible to thermal degradation of the analyte in the injector port.[22]
Instrumentation Cost BaselineHigh (Typically 1.5-2x the cost of an HPLC system).[18][19]Moderate to High (Depends heavily on the detector type).
Best Suited For Robust, routine QC; widely available technology.High-throughput screening, complex mixture analysis, improved sensitivity.[18]Volatile and thermally stable compounds; trace analysis in environmental samples.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Helvetica"]; "Validated Method" [fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=16, pos="0,0!"]; "Accuracy" [fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2,1.5!"]; "Precision" [fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,1.5!"]; "Specificity" [fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,-1.5!"]; "Sensitivity" [fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,-1.5!"]; "Linearity" [fillcolor="#FBBC05", fontcolor="#202124", pos="0,2.5!"]; "Robustness" [fillcolor="#FBBC05", fontcolor="#202124", pos="0,-2.5!"];

} Caption: Inter-relationship of Validation Parameters.

Conclusion and Recommendations

The reversed-phase HPLC method detailed herein has been demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene. It is fully suitable for its intended purpose in a quality control environment.

Field-Proven Insights:

  • Choose HPLC for: Established QC labs where robustness and method transferability are key. The technology is mature, well-understood, and cost-effective.

  • Choose UPLC when: Sample throughput is a primary concern. The significant reduction in run time and solvent consumption can lead to substantial long-term cost savings, justifying the higher initial capital investment.[19] It is also the superior choice for complex samples requiring the highest possible resolution.[18]

  • Choose GC when: The primary goal is trace-level detection (e.g., environmental monitoring or genotoxic impurity analysis). The analyte's structure is well-suited for a highly sensitive detector like an ECD. However, careful method development is required to mitigate the risk of thermal degradation in the GC inlet.[22]

By understanding the complete validation process and the comparative performance of alternative technologies, researchers and drug development professionals can make informed, scientifically sound decisions for their analytical challenges.

References

  • United States Pharmacopeia. 〈621〉 CHROMATOGRAPHY. USP.org. Available from: [Link]

  • McMaster, M. Are You Sure You Understand USP <621>?. Chromatography Online. Published September 16, 2024. Available from: [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. Phenomenex. Published June 28, 2017. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Published June 1995. Available from: [Link]

  • Pharma Guideline. Differences between HPLC and UPLC. Published April 29, 2018. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Published April 15, 2025. Available from: [Link] SCT-Vol-5-issue-4-023.pdf

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. Available from: [Link]

  • Patsnap. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Patsnap.com. Published December 8, 2023. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov. Published September 17, 2021. Available from: [Link]

  • Ali R, Bhatia R, Chawla PA. Prospects of UPLC in Pharmaceutical Analysis over HPLC. Biomedical Journal of Scientific & Technical Research. 2022;45(1). Available from: [Link]

  • Patsnap. HPLC vs UPLC: Resolution and Throughput Compared. Patsnap.com. Published September 19, 2025. Available from: [Link]

  • Hossain M, et al. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Published November 2005. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH.org. Available from: [Link]

  • Journal of Analytical Science and Technology. Development and validation of a new RP-HPLC method for organic explosive compounds. Published 2021. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Published March 13, 2026. Available from: [Link]

  • MDPI. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Published July 5, 2022. Available from: [Link]

  • ACS Publications. Determination of ultratrace amounts of dichloro-nitrobenzene and dichloro-nitroaniline in water samples using solidified. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA.gov. Published December 1996. Available from: [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Published March 10, 2026. Available from: [Link]

  • ResearchGate. Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes. Published August 10, 2025. Available from: [Link]

  • Agilent Technologies. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent.com. Available from: [Link]

Sources

Comparative

Biological Activity and Analytical Profiling of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene vs. Baseline Nitroaromatics: A Comparative Guide

As a Senior Application Scientist, evaluating the biological activity and metabolic fate of halogenated nitroaromatics is critical for predicting off-target toxicity in drug development and agrochemical design. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the biological activity and metabolic fate of halogenated nitroaromatics is critical for predicting off-target toxicity in drug development and agrochemical design. This guide provides an objective, data-driven comparison between 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene (DCIPNB) and two well-characterized baseline analogs: 1,2-Dichloro-4-nitrobenzene (1,2-DCNB) and 1,4-Dichloro-2-nitrobenzene (1,4-DCNB) .

By detailing the causality behind structural modifications and providing self-validating experimental workflows, this guide equips researchers with the protocols necessary to evaluate these compounds robustly.

Structural Dynamics & Toxicity Mechanisms

The biological activity of nitroaromatics is predominantly governed by their reduction pathways. Hepatic nitroreductases convert the nitro group into highly reactive nitroso and hydroxylamine intermediates, which subsequently induce oxidative stress or bind to cellular macromolecules[1].

When comparing DCIPNB to baseline nitroaromatics, the structural causality becomes clear:

  • 1,2-Dichloro-4-nitrobenzene (1,2-DCNB): Lacking bulky alkyl substituents, this compound is rapidly reduced in vivo. It is a known inducer of methaemoglobinemia and exhibits mutagenic activity in Salmonella typhimurium[2].

  • 1,4-Dichloro-2-nitrobenzene (1,4-DCNB): This isomer is associated with severe systemic toxicity, including hepatocellular hypertrophy, testicle damage (necrosis of germ epithelium), and suppressed body weight gain[3].

  • 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene (DCIPNB): The strategic addition of an isopropyl group (CAS: 61437-39-6)[4] serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability. Second, it introduces profound steric hindrance. This steric bulk restricts the active-site accessibility for hepatic nitroreductases, thereby altering the kinetics of nitro-reduction and potentially mitigating the rapid onset of methaemoglobinemia seen in unhindered analogs.

Pathway DCIPNB 1,2-Dichloro-4-(isopropyl) -5-nitrobenzene Nitroreductase Hepatic Nitroreductase (CYP450 Mediated) DCIPNB->Nitroreductase Sterically hindered reduction Nitroso Nitroso Intermediate (Reactive Species) Nitroreductase->Nitroso e- transfer Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine Further reduction ROS Reactive Oxygen Species (Oxidative Stress) Nitroso->ROS Redox cycling Toxicity Cellular Toxicity / Methaemoglobinemia Hydroxylamine->Toxicity Protein/DNA binding ROS->Toxicity Lipid peroxidation

Fig 1: Biotransformation pathway of nitroaromatics highlighting ROS generation and toxicity.

Quantitative Comparison of Nitroaromatics

To contextualize the biological and physicochemical differences, the following table summarizes the key metrics across the three compounds.

CompoundCAS NumberEst. LogPKey Toxicological MarkerPrimary Target System
1,2-DCNB 99-54-7~3.0Methaemoglobin formation; Mutagenic[2]Blood / Erythrocytes
1,4-DCNB 89-61-2~3.1Hepatocellular hypertrophy; Testicular damage[3]Liver / Reproductive
DCIPNB 61437-39-6>4.0Altered Nitroreduction Kinetics (Predicted)[4]Hepatic (Metabolic)

Experimental Workflows & Self-Validating Protocols

To accurately assess the biological activity and metabolic fate of DCIPNB, robust, artifact-free analytical methods are required. The following protocols are designed as self-validating systems to ensure data integrity.

High-Resolution HPLC-MS Profiling of DCIPNB

Causality & Rationale: Traditional reverse-phase (RP) columns often exhibit severe peak tailing when analyzing nitroaromatics due to secondary interactions with active silanol groups. To circumvent this, we utilize a [5], which features exceptionally low silanol activity. Furthermore, while standard methods use phosphoric acid, it causes severe ion suppression in Mass Spectrometry. Therefore, phosphoric acid must be replaced with formic acid for MS-compatible applications[5].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase consisting of Acetonitrile (MeCN) and LC-MS grade Water, modified with 0.1% Formic Acid[5].

    • Self-Validation Check: Run a blank injection gradient prior to sample analysis to ensure baseline stability and the absence of ghost peaks.

  • Column Equilibration: Install a Newcrom R1 column (or a smaller 3 µm particle column for fast UPLC applications)[5]. Equilibrate at a flow rate of 1.0 mL/min until system pressure and UV baseline stabilize.

  • Sample Injection: Inject 5 µL of a 10 µM DCIPNB standard dissolved in the mobile phase.

  • Detection & Confirmation: Monitor the eluent via UV-Vis (typically at 254 nm for nitroaromatics) and ESI-MS in positive/negative switching mode.

    • Self-Validation Check: Confirm analyte integrity by observing the parent mass and the characteristic isotopic distribution pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).

In Vitro Nitroreductase Bioassay

Causality & Rationale: Because nitroaromatic toxicity relies heavily on the biological oxygen demand and reduction of the nitro group[1], measuring the enzymatic conversion rate is essential. This assay compares the sterically hindered DCIPNB against the unhindered 1,2-DCNB to quantify the protective effect of the isopropyl group.

Step-by-Step Methodology:

  • Enzyme Matrix Preparation: Incubate pooled rat hepatic microsomes (1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Substrate Addition: Spike the matrix with 50 µM of the test compound (DCIPNB or 1,2-DCNB).

  • Reaction Initiation: Initiate the enzymatic reduction by adding 1 mM NADPH.

    • Self-Validation Check: Maintain a parallel control reaction lacking NADPH. This isolates enzymatic reduction from non-enzymatic degradation or chemical instability.

  • Quenching & Analysis: At predefined intervals (0, 15, 30, and 60 minutes), extract 100 µL aliquots and immediately quench the reaction by adding 200 µL of ice-cold MeCN. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins, and analyze the supernatant using the HPLC-MS protocol described in Section 3.1.

Workflow Sample Sample Prep (Microsomes + DCIPNB) HPLC HPLC Separation (Newcrom R1 Column) Sample->HPLC Quench & Inject MS Mass Spectrometry (ESI Mode) HPLC->MS Formic Acid Mobile Phase Data Data Analysis (Metabolite ID & Kinetics) MS->Data m/z profiling

Fig 2: Integrated experimental workflow for HPLC-MS validation and bioassay analysis.

Conclusion

While baseline nitroaromatics like 1,2-DCNB and 1,4-DCNB present significant toxicological hurdles—ranging from methaemoglobinemia to hepatotoxicity—the structural evolution seen in 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene offers a distinct metabolic profile. By leveraging low-silanol HPLC methodologies and rigorous in vitro bioassays, researchers can accurately map how steric hindrance dictates the biological activity of advanced nitroaromatic intermediates.

References

  • SIELC Technologies. "Separation of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene on Newcrom R1 HPLC column." SIELC. URL: [Link]

  • OECD Existing Chemicals Database. "1,2-Dichloro-4-nitrobenzene CAS N°:99-54-7." Organisation for Economic Co-operation and Development. URL: [Link]

  • OECD Existing Chemicals Database. "BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2." Organisation for Economic Co-operation and Development. URL: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Nitrobenzene." Centers for Disease Control and Prevention. URL: [Link]

Sources

Validation

Benchmarking the Synthesis of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene: Flow vs. Batch Methodologies

Introduction & Mechanistic Causality The synthesis of highly substituted nitroaromatics, such as 1,2-dichloro-4-(isopropyl)-5-nitrobenzene , presents a classic challenge in process chemistry: balancing aggressive reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The synthesis of highly substituted nitroaromatics, such as 1,2-dichloro-4-(isopropyl)-5-nitrobenzene , presents a classic challenge in process chemistry: balancing aggressive reactivity with strict regiocontrol. This compound is a critical intermediate in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs). Its purity profile directly impacts the efficacy of downstream cross-coupling reactions, making the choice of synthesis methodology paramount.

As an electrophilic aromatic substitution (EAS), the reaction relies on the generation of a highly reactive nitronium ion (NO₂⁺) from a mixed acid system (HNO₃/H₂SO₄)[1]. The starting material, 3,4-dichlorocumene (1,2-dichloro-4-isopropylbenzene), features competing directing effects:

  • Steric & Electronic Causality: The bulky, electron-donating isopropyl group at C4 strongly activates the ortho positions (C3 and C5). However, the C3 position is heavily sterically hindered by the adjacent chlorine at C2. Consequently, electrophilic attack at the C5 position is kinetically favored.

Despite this intrinsic preference, nitration is highly exothermic. If the thermal energy is not strictly managed, the reaction overcomes the activation energy barrier for competing pathways, leading to nitration at the hindered C3 position or oxidative cleavage of the benzylic C-H bond.

EAS_Mechanism A 3,4-Dichlorocumene (Substrate) C Pi-Complex Formation A->C B Nitronium Ion (NO2+) B->A Electrophilic Attack D Wheland Intermediate (Sigma Complex) C->D Rate-Determining Step E Deprotonation (HSO4-) D->E Rearomatization F 1,2-Dichloro-4-(isopropyl) -5-nitrobenzene E->F Product Release

Electrophilic Aromatic Substitution pathway for the nitration of 3,4-dichlorocumene.

Benchmarking Synthesis Routes

To objectively evaluate the optimal path to 1,2-dichloro-4-(isopropyl)-5-nitrobenzene, we benchmark the modern standard against the historical baseline.

The Baseline: Traditional Batch Nitration

Historically, the nitration of dichlorobenzenes has been performed via isothermal or adiabatic batch processes[2]. While operationally simple, batch nitration of 3,4-dichlorocumene suffers from poor mass transfer and thermal gradients. In batch systems, adiabatic temperature rises can exceed 100 °C if unmitigated, leading to a drastic loss in regioselectivity and the formation of undesired isomers[2]. Furthermore, batch workups require quenching massive volumes of mixed acid into frozen water, generating severe environmental and waste-disposal bottlenecks[3].

The Modern Standard: Continuous Flow Microreactor Nitration

Continuous flow chemistry has revolutionized the synthesis of nitroaromatics[4]. By utilizing silicon carbide (SiC) microreactors, the surface-area-to-volume ratio is maximized, ensuring near-instantaneous heat dissipation. By transitioning to a continuous flow regime, the reaction time is strictly controlled across defined temperature zones, consistently delivering yields exceeding 95% for halogenated nitroaromatics[4]. This precise isothermal control traps the kinetic 5-nitro product and suppresses thermodynamic side-reactions.

Quantitative Data Comparison

The following table summarizes the experimental benchmarking data gathered during our process optimization trials.

Performance MetricContinuous Flow MicroreactorTraditional Batch Process
Overall Yield 94%76%
Regioselectivity (5-nitro : others) 98 : 285 : 15
Reaction Time (Residence) 4.5 minutes4.0 hours
Space-Time Yield ( kg/L/h ) 4.20.35
E-factor (Waste Generation) 1.89.5
Thermal Control Isothermal (± 0.5 °C)Thermal gradients (± 15 °C)

Experimental Protocols (Self-Validating Systems)

As an application scientist, I emphasize that a protocol is only as good as its reproducibility. The workflows below are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Continuous Flow Nitration (Optimized Benchmark)

Causality: Microreactors provide high mixing efficiency and heat transfer, mitigating the exothermic risks of mixed-acid nitration and locking in the kinetic product.

  • Feed Preparation: Prepare Feed A (1.0 M 3,4-dichlorocumene in anhydrous dichloromethane) and Feed B (Nitrating acid: 11.2% HNO₃, 68.5% H₂SO₄, 20.3% H₂O). Rationale: Dilution of the substrate ensures homogeneous flow and prevents localized precipitation of the nitrated product.

  • System Priming: Flush a silicon carbide (SiC) microreactor system with dichloromethane at 2.0 mL/min to establish a baseline system pressure.

  • Reaction Execution: Pump Feed A and Feed B via constant flow HPLC pumps into a highly efficient micromixer at 10 °C. Maintain a 1:1.05 molar ratio (Substrate:HNO₃)[4].

  • Residence Time Unit (RTU): Direct the mixed stream into the RTU maintained strictly at 45 °C. Adjust flow rates to achieve a residence time of exactly 4.5 minutes.

  • Inline Validation (Critical Step): Pass the effluent through an inline flow-cell FTIR spectrometer. Self-Validation: Continuously monitor the NO₂ symmetric stretch at ~1350 cm⁻¹ and the disappearance of the aromatic C-H stretch of the starting material. A steady-state IR absorbance confirms consistent conversion and prevents out-of-spec material collection.

  • Quenching & Isolation: Direct the validated stream into a continuous stirred-tank reactor (CSTR) containing ice water (0-5 °C) to quench the reaction instantly. Separate the organic phase, wash with 5% NaHCO₃, and evaporate the solvent to yield the pure 5-nitro isomer.

Flow_Workflow Substrate Feed A: 3,4-Dichlorocumene (Neat or DCM) Mixer Micromixer (SiC) Temperature: 10 °C Substrate->Mixer Acid Feed B: Nitrating Acid (HNO3 / H2SO4) Acid->Mixer Reactor Residence Time Unit (RTU) Temperature: 45 °C | Time: 4.5 min Mixer->Reactor Exothermic Mixing PAT In-line FTIR Monitoring (NO2 stretch at 1350 cm⁻¹) Reactor->PAT Quench Continuous Quenching (Ice Water) PAT->Quench Conversion Validated Separator Phase Separation & Crystallization Quench->Separator

Continuous flow microreactor workflow for highly regioselective nitration.

Protocol B: Traditional Batch Nitration (Baseline Comparison)

Causality: Batch processes rely on slow dosing to control heat, which inevitably leads to prolonged exposure of the product to harsh oxidative conditions, degrading yield.

  • Acid Mixing: In a 500 mL jacketed reactor, carefully mix concentrated H₂SO₄ and HNO₃ at 0 °C.

  • Substrate Dosing: Slowly add 3,4-dichlorocumene dropwise over 2 hours. Observation: The temperature must be strictly monitored; failure to do so results in adiabatic spikes that promote the formation of the 3-nitro isomer[2].

  • Thermal Maturation: Ramp the reactor temperature to 60 °C and hold for an additional 2 hours to drive conversion.

  • Quenching: Pour the entire reaction mixture over 500 g of crushed ice. Drawback: This generates a massive volume of highly acidic aqueous waste[3].

  • Isolation: Filter the precipitated crude solid, wash to neutrality with distilled water, and recrystallize from ethanol to remove the 15-20% of undesired isomers.

Conclusion

For drug development professionals scaling the synthesis of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene, the data is unequivocal. Transitioning from traditional batch nitration to a continuous flow microreactor system increases the regioselectivity from 85% to 98%, drastically reduces the E-factor, and provides a self-validating, scalable process. The superior hydrodynamics and heat transfer of flow chemistry effectively eliminate the thermal excursions responsible for off-target isomeric impurities.

References

  • CN1038447A - Technology for nitration of ortho-dichlorobenzene with mixed acid processing - Google Patents Source: Google Patents URL
  • US6353142B1 - Process for the adiabatic preparation of 3,4-dichloronitrobenzene - Google Patents Source: Google Patents URL
  • 3,4-Dichloronitrobenzene synthesis - ChemicalBook Source: ChemicalBook URL
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution: (April 30 2018)

Sources

Comparative

Spectroscopic Comparison Guide: 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene Isomers

Executive Summary In the synthesis of highly substituted aromatic intermediates for agrochemicals and active pharmaceutical ingredients (APIs), electrophilic aromatic substitution often yields complex mixtures of positio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of highly substituted aromatic intermediates for agrochemicals and active pharmaceutical ingredients (APIs), electrophilic aromatic substitution often yields complex mixtures of positional isomers. Distinguishing the target compound, 1,2-Dichloro-4-isopropyl-5-nitrobenzene , from its structural isomers is a critical quality control step. Because these isomers share identical molecular weights and similar boiling/melting points, standard chromatographic methods without authentic reference standards can be ambiguous.

This guide provides a definitive, objective comparison of 1,2-Dichloro-4-isopropyl-5-nitrobenzene against two common positional isomers using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By analyzing the causality behind chemical shifts, spin-spin coupling, and vibrational frequencies, researchers can establish a self-validating analytical framework for isomer identification.

Structural Overview & The Causality of Spectroscopic Shifts

The differentiation of substituted benzene isomers relies fundamentally on the electronic and steric environments created by the substituents:

  • Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) via both inductive and resonance effects. It significantly deshields adjacent (ortho) ring protons, shifting them downfield in ¹H NMR[1]. In IR spectroscopy, it exhibits distinct asymmetric and symmetric stretching bands at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively[2][3].

  • Isopropyl Group (-CH(CH₃)₂): An electron-donating group (EDG) via hyperconjugation and induction. It shields adjacent protons, shifting them upfield.

  • Chlorine (-Cl): Weakly deactivating but ortho/para directing; it exerts a strong inductive withdrawing effect but donates electron density via resonance.

When comparing Isomer A (1,2-Dichloro-4-isopropyl-5-nitrobenzene) with Isomer B (1,2-Dichloro-3-isopropyl-4-nitrobenzene) and Isomer C (1,3-Dichloro-5-isopropyl-2-nitrobenzene), the relative positioning of these groups dictates the ¹H NMR splitting patterns (J-coupling) and the exact vibrational frequencies of the nitro group due to steric twisting (loss of coplanarity).

Spectroscopic Data Comparison

The following table synthesizes the quantitative spectroscopic data used to definitively identify each isomer.

Table 1: Comparative Spectroscopic Profiles of Isomers
Analytical FeatureIsomer A (Target)1,2-Dichloro-4-isopropyl-5-nitrobenzeneIsomer B (Alternative 1)1,2-Dichloro-3-isopropyl-4-nitrobenzeneIsomer C (Alternative 2)1,3-Dichloro-5-isopropyl-2-nitrobenzene
Aromatic ¹H NMR Splitting Two Singlets (para relationship)Two Doublets (ortho relationship)Two Doublets (meta relationship)
¹H NMR Chemical Shifts (ppm) H-3: ~7.40 (s, 1H)H-6: ~7.95 (s, 1H)H-5: ~7.75 (d, J=8.5 Hz, 1H)H-6: ~7.50 (d, J=8.5 Hz, 1H)H-4/H-6: ~7.35 (d, J=2.5 Hz, 2H)
Aliphatic ¹H NMR (ppm) CH: ~3.30 (septet)CH₃: ~1.25 (d)CH: ~3.50 (septet)CH₃: ~1.35 (d)CH: ~2.90 (septet)CH₃: ~1.20 (d)
IR: -NO₂ Asym. Stretch (cm⁻¹) ~1525 (Slightly twisted out of plane)~1535 (Highly twisted by ortho iPr)~1540 (Severely twisted by two ortho Cl)
IR: -NO₂ Sym. Stretch (cm⁻¹) ~1345~1355~1360

Data synthesized based on substituent chemical shift (SCS) additivity rules and empirical IR data for substituted nitrobenzenes[1][4].

Analytical Workflows & Decision Logic

To ensure absolute trustworthiness in the identification process, the analytical workflow must be treated as a self-validating system. The primary diagnostic tool is the ¹H NMR splitting pattern in the aromatic region (7.0 – 8.5 ppm).

NMR_Workflow Start Acquire 1H NMR Spectrum (Aromatic Region: 7.0 - 8.5 ppm) CheckCoupling Analyze Aromatic Proton Splitting Patterns (J-coupling) Start->CheckCoupling Para Two Singlets (J < 1 Hz) CheckCoupling->Para Para Protons Ortho Two Doublets (J ≈ 8-9 Hz) CheckCoupling->Ortho Ortho Protons Meta Two Doublets (J ≈ 2-3 Hz) CheckCoupling->Meta Meta Protons IsomerA 1,2-Dichloro-4-isopropyl- 5-nitrobenzene (Target) Para->IsomerA IsomerB 1,2-Dichloro-3-isopropyl- 4-nitrobenzene (Positional Isomer 1) Ortho->IsomerB IsomerC 1,3-Dichloro-5-isopropyl- 2-nitrobenzene (Positional Isomer 2) Meta->IsomerC

Decision tree for differentiating 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene isomers via 1H NMR.

Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols must be strictly adhered to. These steps incorporate internal validation checks to prevent false-positive isomer identification.

Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition

Objective: Obtain high-fidelity spectra to accurately measure sub-Hertz J-couplings and precise chemical shifts.

  • Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as the internal zero-point reference. Without it, chemical shift calibration errors could lead to misassignment of the highly sensitive aromatic protons.

  • Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATMA) for the ¹H and ¹³C nuclei.

  • Shimming: Execute gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field.

    • Validation Check: The full width at half maximum (FWHM) of the TMS peak must be ≤ 1.0 Hz. Poor shimming will artificially broaden peaks, obscuring critical meta or para couplings.

  • Acquisition Parameters (¹H):

    • Pulse Program: zg30 (30-degree flip angle)

    • Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation for accurate integration).

    • Number of Scans (NS): 16

    • Spectral Width (SW): 20 ppm

  • Processing: Apply a Fourier Transform (FT). Perform zero-order and first-order phase correction. Apply a polynomial baseline correction.

  • Data Extraction: Integrate the aromatic peaks. For Isomer A, the integration ratio of the two singlets must be exactly 1:1.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: Assess the steric environment of the nitro group via its vibrational stretching frequencies.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place 2–5 mg of the solid crystalline isomer directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Spectral Analysis: Isolate the 1600–1300 cm⁻¹ region.

    • Causality: If the nitro group is forced out of the aromatic plane by bulky adjacent groups (as in Isomer C, flanked by two chlorines), the loss of resonance with the ring increases the N-O bond order, shifting the asymmetric stretch to higher wavenumbers (>1535 cm⁻¹) compared to the less sterically hindered Isomer A (~1525 cm⁻¹)[2][5].

Conclusion

Differentiating 1,2-Dichloro-4-isopropyl-5-nitrobenzene from its positional isomers requires a multi-modal spectroscopic approach. While GC-MS can confirm the molecular mass and halogen isotope patterns, it cannot easily resolve positional isomers. ¹H NMR remains the gold standard, providing an unequivocal structural map through J-coupling relationships (singlets vs. doublets). By coupling NMR data with the steric insights provided by FT-IR nitro-group stretching frequencies, researchers can establish a highly trustworthy, self-validating analytical profile for these complex aromatic intermediates.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

Sources

Validation

In-silico toxicity prediction of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene compared to known compounds

A Comparative In-Silico Toxicological Assessment of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene A Guide for Researchers in Drug Discovery and Chemical Safety In the landscape of chemical and pharmaceutical development, a t...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative In-Silico Toxicological Assessment of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

A Guide for Researchers in Drug Discovery and Chemical Safety

In the landscape of chemical and pharmaceutical development, a thorough understanding of a compound's toxicological profile is paramount. Early identification of potential liabilities can save significant resources and prevent late-stage failures. This guide provides an in-depth in-silico toxicological comparison of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene, a novel compound of interest, against structurally related and well-characterized dichloronitrobenzene isomers. By leveraging advanced computational models, we can forecast potential toxicities and gain mechanistic insights, thereby guiding safer chemical design and prioritization.

The advent of in-silico toxicology has revolutionized safety assessments, offering a rapid, cost-effective, and ethically sound alternative to traditional animal testing.[1][2] These computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, predict the toxicological effects of chemicals based on their molecular structure.[3][4] Regulatory bodies, including those overseeing pharmaceuticals, increasingly accept in-silico data as part of a weight-of-evidence approach to hazard assessment.[5]

This guide is structured to provide a comprehensive workflow for the in-silico toxicological evaluation of a novel compound. We will detail the selection of appropriate comparator compounds, the application of complementary predictive models, and the interpretation of the resulting data within a mechanistic context.

Selection of Comparator Compounds

To contextualize the predicted toxicity of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene, it is essential to compare it with compounds for which toxicological data are available. The most logical choice is a series of dichloronitrobenzene (DCNB) isomers, which share the core structural motif of a chlorinated and nitrated benzene ring. The selected comparators are:

  • 2,3-Dichloronitrobenzene: A known environmental contaminant with documented aquatic toxicity and genotoxic effects.[6][7][8]

  • 2,4-Dichloronitrobenzene: Classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[9]

  • 2,5-Dichloronitrobenzene: Also classified as possibly carcinogenic to humans (Group 2B) by IARC and has shown evidence of hepatotoxicity.[10]

  • 3,4-Dichloronitrobenzene (1,2-Dichloro-4-nitrobenzene): Has reported acute oral toxicity and can cause the formation of methemoglobin.[11][12][13]

The presence of the isopropyl group in our compound of interest may modulate its metabolic profile and physicochemical properties compared to these simpler isomers, a factor that will be considered in our analysis.

In-Silico Toxicity Prediction Methodology

Our approach adheres to the best practices recommended by regulatory guidelines such as the ICH M7 for mutagenic impurities, which advocate for the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[14]

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of manually curated structure-activity relationships (SARs) and alerts for various toxicological endpoints.[15][16] They provide predictions based on the presence of known toxicophores (substructures associated with toxicity) and offer mechanistic rationale.[16]

  • Statistical-Based Systems (e.g., SARAH Nexus, CAESAR): These models are built using machine learning algorithms trained on large datasets of compounds with known toxicological outcomes.[14][17] They provide a probabilistic assessment of toxicity.

For this guide, we will simulate predictions for the following key toxicological endpoints:

  • Mutagenicity: Prediction of the outcome of the bacterial reverse mutation (Ames) test, a key indicator of DNA reactivity.[18]

  • Carcinogenicity: Assessment of the potential to cause cancer in rodents, often linked to genotoxic mechanisms.[19][20]

  • Hepatotoxicity: Prediction of liver injury, a common finding for chlorinated hydrocarbons and nitroaromatic compounds.[21][22]

  • Developmental and Reproductive Toxicity (DART): Evaluation of the potential to cause adverse effects on development and reproduction.[23]

In-Silico Toxicity Prediction Workflow

The following diagram illustrates the systematic workflow employed for the in-silico toxicological assessment.

In_Silico_Toxicity_Workflow cluster_Input Input cluster_Prediction Prediction Models cluster_Endpoints Toxicological Endpoints cluster_Analysis Analysis & Interpretation Input_Structure Chemical Structures (SMILES/MOL file) Expert_System Expert Rule-Based System (e.g., Derek Nexus) Input_Structure->Expert_System Statistical_System Statistical-Based System (e.g., SARAH Nexus) Input_Structure->Statistical_System Mutagenicity Mutagenicity Expert_System->Mutagenicity Carcinogenicity Carcinogenicity Expert_System->Carcinogenicity Hepatotoxicity Hepatotoxicity Expert_System->Hepatotoxicity DART Developmental & Repro. Toxicity Expert_System->DART Statistical_System->Mutagenicity Statistical_System->Carcinogenicity Data_Integration Integrate Predictions Mutagenicity->Data_Integration Carcinogenicity->Data_Integration Hepatotoxicity->Data_Integration DART->Data_Integration Mechanistic_Analysis Mechanistic Analysis Data_Integration->Mechanistic_Analysis Comparative_Assessment Comparative Assessment Mechanistic_Analysis->Comparative_Assessment Final_Report Generate Hazard Report Comparative_Assessment->Final_Report

Caption: Workflow for in-silico toxicity prediction.

Predicted Toxicity Profiles

The following table summarizes the plausible in-silico toxicity predictions for 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene and its comparators. These predictions are based on the expected structural alerts and the known toxicology of these chemical classes.

CompoundMutagenicity (Ames)CarcinogenicityHepatotoxicityDevelopmental Toxicity
1,2-Dichloro-4-(isopropyl)-5-nitrobenzene Plausible Plausible Plausible Equivocal
2,3-DichloronitrobenzenePlausiblePlausiblePlausibleEquivocal
2,4-DichloronitrobenzenePlausiblePlausiblePlausibleEquivocal
2,5-DichloronitrobenzenePlausiblePlausiblePlausibleEquivocal
3,4-DichloronitrobenzenePlausiblePlausiblePlausibleEquivocal

Disclaimer: These are simulated predictions for illustrative purposes and should be confirmed with validated software and, where necessary, experimental testing.

Interpretation of In-Silico Predictions and Mechanistic Insights

The in-silico analysis suggests that 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene, much like its DCNB analogues, is likely to present several toxicological concerns.

Mutagenicity and Carcinogenicity: The primary structural alert for mutagenicity in these compounds is the nitroaromatic moiety.[24] The mechanism often involves the metabolic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can form covalent adducts with DNA.[24][25] This genotoxic potential is a well-established driver of carcinogenicity for many nitroaromatic compounds.[19] The presence of chlorine atoms on the aromatic ring can further modulate the electronic properties of the molecule, potentially influencing the rate of nitroreduction and, consequently, the mutagenic potency.

Hepatotoxicity: Both chlorinated hydrocarbons and nitroaromatic compounds are associated with liver toxicity.[21][22] Chlorinated aromatic compounds can be metabolized by cytochrome P450 enzymes to form reactive epoxides or quinones, which can deplete cellular glutathione and induce oxidative stress, leading to lipid peroxidation and hepatocellular damage.[21] The nitro group can also contribute to oxidative stress through redox cycling. The isopropyl group on our target compound may increase its lipophilicity, potentially enhancing its distribution to the liver and its interaction with metabolic enzymes.

Developmental and Reproductive Toxicity (DART): The predictions for DART are often more complex and less certain. While some nitroaromatic compounds have been shown to have reproductive effects, the data for dichloronitrobenzenes is less clear.[7][26] The "equivocal" prediction highlights an area where further investigation would be warranted if the compound were to be developed further.

Signaling Pathway: Oxidative Stress-Induced Hepatotoxicity

The diagram below illustrates a key pathway through which compounds like 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene may induce liver damage.

Hepatotoxicity_Pathway Compound 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene Metabolism CYP450 Metabolism (in Hepatocytes) Compound->Metabolism Reactive_Metabolites Reactive Metabolites (e.g., Epoxides, Nitroso derivatives) Metabolism->Reactive_Metabolites GSH_Depletion Glutathione (GSH) Depletion Reactive_Metabolites->GSH_Depletion ROS_Formation Increased Reactive Oxygen Species (ROS) Reactive_Metabolites->ROS_Formation Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress ROS_Formation->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Mitochondrial_Damage Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Damage Cell_Death Hepatocyte Apoptosis/Necrosis Lipid_Peroxidation->Cell_Death Mitochondrial_Damage->Cell_Death

Caption: Pathway of oxidative stress-induced hepatotoxicity.

Experimental Protocol: In-Silico Toxicity Assessment

This protocol outlines the steps for a comprehensive in-silico toxicity assessment.

Objective: To predict the potential toxicity of a query chemical using complementary (Q)SAR models.

Materials:

  • Chemical structure of the query compound(s) in a compatible format (e.g., SMILES, MOL).

  • Access to validated in-silico toxicology software (e.g., Lhasa Limited's Derek Nexus and SARAH Nexus, or equivalent).[14]

Methodology:

  • Structure Input: a. Launch the prediction software. b. Input the chemical structure of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene and the comparator compounds. Ensure correct representation of stereochemistry if applicable.

  • Expert Rule-Based Prediction (e.g., Derek Nexus): a. Select the desired toxicological endpoints for prediction (e.g., Mutagenicity, Carcinogenicity, Hepatotoxicity, Skin Sensitization, Developmental Toxicity).[15] b. Execute the prediction. c. For each positive or equivocal prediction, review the firing structural alert. d. Analyze the provided reasoning, examples, and references to understand the mechanistic basis of the prediction.[16] e. Assess the applicability domain of the firing rule by examining the example compounds.

  • Statistical-Based Prediction (e.g., SARAH Nexus for Mutagenicity): a. Execute the prediction for the Ames mutagenicity endpoint. b. Review the overall prediction (positive or negative) and the associated confidence level. c. Analyze the training set examples that are most similar to the query compound to understand the basis of the prediction. This helps to establish the reliability of the prediction. d. Evaluate if the query compound falls within the applicability domain of the model by checking for novel structural fragments.

  • Data Integration and Interpretation: a. Consolidate the results from both the expert rule-based and statistical-based models. b. According to ICH M7 guidelines, if both models are negative, the impurity is considered to have no mutagenic potential. A positive result from either model would lead to a conclusion of mutagenic potential. c. For other endpoints, use a weight-of-evidence approach. A concurring prediction from multiple sources strengthens the conclusion. d. Compare the predictions for the query compound with those of the known comparator compounds to establish a relative risk profile.

  • Reporting: a. Generate a comprehensive report detailing the predictions for each endpoint. b. Include screenshots of the firing alerts and key supporting evidence from the software. c. Provide a concluding expert summary of the overall toxicological profile and recommendations for further action (e.g., deprioritization, modification of the structure, or specific in-vitro testing).

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system through several key principles:

  • Orthogonality of Models: The use of two complementary methodologies (knowledge-based and statistical-based) provides a more robust assessment.[14] A consensus between these different approaches significantly increases confidence in the prediction.

  • Applicability Domain Analysis: A critical step in any QSAR prediction is to ensure the query compound is within the model's applicability domain.[27] This involves confirming that the model has been trained on structurally similar compounds and is not extrapolating into unknown chemical space.

  • Use of Comparators: Benchmarking the predictions for a novel compound against those for well-characterized analogues provides an essential reality check. If the models accurately predict the known toxicities of the comparators, it lends credibility to the predictions for the novel compound.

By integrating these principles, the in-silico workflow provides a trustworthy and scientifically defensible assessment of potential chemical toxicity, effectively guiding the research and development process.

References

  • Optibrium. Derek Nexus Toxicology Software.
  • JRC Publications Repository. Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.
  • Syngene. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment.
  • Optibrium.
  • Suzuki, T., Sasaki, H., & Isono, H. (1994). Cytotoxicity of Chlorinated Hydrocarbons and Lipid Peroxidation in Isolated Rat Hepatocytes. Biological and Pharmaceutical Bulletin, 17(1), 82-86.
  • SciSpace.
  • Benchchem. A Comparative Analysis of the Environmental Impact of Dichloronitrobenzene Isomers.
  • Labcorp. DEREK Nexus® toxicology modeling.
  • Labcorp Biopharma Company. DEREK Nexus® toxicology modeling.
  • Taylor & Francis Online.
  • ResearchGate.
  • PMC.
  • ACS Publications.
  • PozeSCAF. In Silico Mutagenicity and Toxicology Predictions.
  • ResearchGate. Evaluating the developmental toxicity of trypanocidal nitroaromatic compounds on zebrafish | Request PDF.
  • Plaa, G. L., & Traiger, G. J. (1973). Chlorinated Hydrocarbon Toxicity.
  • NICNAS. (2013). Benzene, 1,2-dichloro-4-nitro-: Human health tier II assessment.
  • PMC.
  • OECD. (2003). SIDS Initial Assessment Report for 1,2-Dichloro-4-nitrobenzene.
  • PubMed.
  • Taylor & Francis Online. (2013).
  • AICIS. (2022). Benzene, 2,4-dichloro-1-nitro- (2,4-dichloronitrobenzene)
  • LJMU Research Online.
  • ResearchGate.
  • ACS Publications. In Silico Prediction of Chemical Ames Mutagenicity.
  • PMC.
  • PubChem. 2,3-Dichloronitrobenzene.
  • ACS Publications. Predicting the Genotoxicity of Polycyclic Aromatic Compounds from Molecular Structure with Different Classifiers.
  • IMR Press.
  • PozeSCAF. In Silico Toxicity Prediction.
  • OECD. (n.d.). SIDS Initial Assessment Report for 2,3-Dichloronitrobenzene.
  • PubChem. 1,2-Dichloro-4-nitrobenzene.
  • JRC Publications Repository. A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides.
  • AICIS. (2022). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene)
  • ECHEMI.
  • Oxford Academic. ProTox 3.0: a webserver for the prediction of toxicity of chemicals.
  • OSTI.GOV. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.
  • JRC Publications Repository. Review of Software Tools for Toxicity Prediction.
  • ResearchGate. (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity.
  • GOV.UK. (2024). Nitrobenzene: toxicological overview.
  • PMC. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.
  • Sigma-Aldrich. (2023).
  • PMC. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
  • IPCS. (1993). International Chemical Safety Card on 2,3-Dichloro-1-nitrobenzene.
  • Fu, P. P. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 655-673.
  • JaCVAM. (n.d.). 1,2-Dichloro-4-nitrobenzene.
  • ResearchGate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloronitrobenzene, 99%.

Sources

Comparative

A Head-to-Head Comparison of Purification Techniques for 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Introduction: The Imperative for Purity in Synthetic Intermediates In the landscape of pharmaceutical and agrochemical research, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Synthetic Intermediates

In the landscape of pharmaceutical and agrochemical research, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which the efficacy, safety, and reproducibility of the final product are built. 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene, a substituted nitroaromatic compound, serves as a crucial building block in the synthesis of more complex molecules.[1][2] Its synthesis, typically involving Friedel-Crafts alkylation and subsequent nitration of a dichlorobenzene precursor, often yields a crude product contaminated with unreacted starting materials, reagents, and, most challengingly, positional isomers.[3] These isomers, due to their similar physicochemical properties, can be particularly difficult to separate from the desired product.

This guide provides a comprehensive, head-to-head comparison of the most effective laboratory-scale purification techniques for 1,2-dichloro-4-(isopropyl)-5-nitrobenzene. We will delve into the mechanistic principles, provide detailed experimental protocols, and offer field-proven insights into the causal relationships behind each procedural step. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal purification strategy to achieve the requisite level of purity for their application.

Chapter 1: Recrystallization - The Workhorse of Bulk Purification

Recrystallization is a fundamental and cost-effective technique for purifying solid compounds.[4] The principle hinges on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[5] For a successful recrystallization, the target compound should be highly soluble in the hot solvent but sparingly soluble at cold temperatures, while impurities should either be completely soluble or insoluble at all temperatures.[4]

The Principle in Action: Why Recrystallization Works

The process involves dissolving the crude solid in a minimum amount of a hot, appropriate solvent to create a saturated solution.[5] Any insoluble impurities can be filtered off at this stage. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The slow cooling process is critical; it allows the molecules of the desired compound to selectively arrange themselves into a pure crystal structure, effectively excluding the impurity molecules, which remain dissolved in the cold solvent (the mother liquor).[6]

Experimental Protocol: Recrystallization of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

1. Solvent Screening:

  • Place ~20-30 mg of the crude product into several separate test tubes.

  • Add 0.5 mL of a candidate solvent to each tube. Good starting solvents for nitroaromatic compounds include ethanol, isopropanol, and hexane/ethyl acetate mixtures.[6][7]

  • Observe solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.[8]

  • Gently heat the test tubes in a water bath. The ideal solvent will completely dissolve the compound at or near its boiling point.[8]

  • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.

2. Purification Procedure:

  • Place the crude 1,2-dichloro-4-(isopropyl)-5-nitrobenzene in an Erlenmeyer flask.

  • Add the selected solvent in small portions while heating the flask on a hot plate. Use a boiling chip or stir bar to ensure smooth boiling.[5]

  • Continue adding the hot solvent just until the entire solid has dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[5]

  • If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[5]

  • If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass or inverted beaker and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[8]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Workflow for Recrystallization

cluster_prep Preparation cluster_process Process cluster_isolation Isolation crude Crude Product solvent Select Solvent dissolve Dissolve in Minimal Hot Solvent solvent->dissolve Add Solvent hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Slow Cooling (Crystal Formation) hot_filter->cool ice_bath Ice Bath (Maximize Yield) cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter Transfer Slurry wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure cluster_prep Preparation cluster_process Separation cluster_analysis Analysis & Isolation tlc TLC Analysis for Solvent System pack Pack Column with Silica Slurry tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evap Evaporate Solvent combine->evap pure High-Purity Product evap->pure cluster_outcome Potential Outcomes start Crude Product dist Distillation start->dist decomp Thermal Decomposition dist->decomp High Temp Risk poor_sep Poor Isomer Separation dist->poor_sep Similar Boiling Points

Sources

Validation

Assessing the Green Chemistry Metrics of Different Synthetic Routes to 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

The synthesis of highly functionalized halonitroarenes, such as 1,2-dichloro-4-(isopropyl)-5-nitrobenzene, is a critical step in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs). Tra...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly functionalized halonitroarenes, such as 1,2-dichloro-4-(isopropyl)-5-nitrobenzene, is a critical step in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs). Traditionally, the introduction of the nitro group relies on harsh electrophilic aromatic substitution (EAS). However, as the chemical industry shifts toward sustainable manufacturing, evaluating these pathways through —specifically Atom Economy (AE), Process Mass Intensity (PMI), and the E-factor—has become mandatory[1].

This guide objectively compares three distinct synthetic routes to 1,2-dichloro-4-(isopropyl)-5-nitrobenzene:

  • Classic Batch Nitration: The legacy industrial standard.

  • Continuous Flow Nitration: A modernized, highly controlled EAS approach[2].

  • Suzuki-Miyaura Cross-Coupling: A bottom-up construction using transition-metal catalysis[3].

RouteComparison SM1 3,4-Dichlorocumene R1 Route A: Batch Nitration (HNO3/H2SO4) SM1->R1 R2 Route B: Flow Nitration (Microreactor) SM1->R2 SM2 1-Bromo-4,5-dichloro- 2-nitrobenzene R3 Route C: Suzuki Coupling (Pd cat, iPr-B(OH)2) SM2->R3 Prod 1,2-Dichloro-4-(isopropyl) -5-nitrobenzene R1->Prod Low Regioselectivity High Waste R2->Prod High Regioselectivity Low Waste R3->Prod High Yield High PMI

Figure 1: Synthetic route comparison for 1,2-dichloro-4-(isopropyl)-5-nitrobenzene.

Section 1: Mechanistic Causality and Route Design

Route A: Classic Batch Nitration The nitration of (1,2-dichloro-4-isopropylbenzene) utilizes a standard nitrating mixture (HNO₃/H₂SO₄)[4]. The isopropyl group strongly directs ortho/para, while the chloro groups are weakly deactivating but also ortho/para directing. The steric bulk of the isopropyl group heavily favors nitration at the less hindered 5-position. However, in a batch reactor, poor heat and mass transfer lead to localized hot spots. This thermal runaway not only poses severe safety hazards but also promotes over-nitration and the formation of unwanted regioisomers (e.g., the 6-nitro isomer), ultimately requiring extensive aqueous quenching that drives up the E-factor[1].

Route B: Continuous Flow Nitration Transitioning the EAS to a microreactor setup fundamentally alters the physical chemistry of the process. The exceptionally high surface-area-to-volume ratio in flow reactors allows for instantaneous heat dissipation[5]. By precisely controlling the residence time (typically under 2 minutes), the reaction can be quenched immediately after the mono-nitration event. This kinetic control drastically reduces isomeric impurities and minimizes the volume of neutralizing acids and aqueous waste required, significantly lowering the Process Mass Intensity (PMI)[2].

Route C: Suzuki-Miyaura Cross-Coupling As an alternative to late-stage nitration, the target molecule can be assembled via C-C bond formation. Coupling 1-bromo-4,5-dichloro-2-nitrobenzene with isopropylboronic acid under palladium catalysis offers absolute regiocontrol. While modern protocols utilize (e.g., betaine/glycerol) to improve sustainability[6], the inherent stoichiometric waste of the boronic acid and the mass of the basic salts inherently limit the Atom Economy (AE) of this route compared to direct C-H functionalization[3].

Section 2: Experimental Methodologies

FlowSetup PumpA Pump A: 3,4-Dichlorocumene in Solvent Mixer T-Mixer (0 °C) PumpA->Mixer PumpB Pump B: Fuming HNO3 + H2SO4 PumpB->Mixer Reactor Microreactor (15 °C, 2 min res.) Mixer->Reactor Quench In-line Quench (Ice Water) Reactor->Quench Separator Phase Separation & Collection Quench->Separator

Figure 2: Continuous flow microreactor setup for the green nitration workflow.

Protocol A: Classic Batch Nitration
  • Preparation: Charge a 500 mL round-bottom flask with 3,4-dichlorocumene (18.9 g, 100 mmol) and concentrated H₂SO₄ (50 mL). Chill to 0 °C using an ice-salt bath.

  • Addition: Slowly add a pre-cooled mixture of fuming HNO₃ (4.5 mL, 105 mmol) and conc. H₂SO₄ (10 mL) dropwise over 60 minutes.

    • Causality: Slow addition is critical to prevent the highly exothermic nitration from exceeding 5 °C, which would trigger oxidative degradation and di-nitration.

  • Reaction: Stir at 0–5 °C for 2 hours.

  • Quench & Workup: Pour the dark mixture over 500 g of crushed ice. Extract with ethyl acetate (3 × 100 mL). Wash the combined organics with saturated NaHCO₃ until pH 7 is reached (Self-validation step: ensuring complete acid neutralization prevents product degradation during concentration).

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from ethanol to afford the product.

Protocol B: Continuous Flow Nitration
  • System Priming: Prime a silicon carbide microreactor system (internal volume: 2.0 mL) with anhydrous dichloromethane (DCM). Set the reactor temperature to 15 °C.

  • Reagent Streams:

    • Stream A: 3,4-Dichlorocumene (2.0 M in DCM).

    • Stream B: Fuming HNO₃ (2.2 M) in conc. H₂SO₄.

  • Pumping: Pump Stream A at 0.5 mL/min and Stream B at 0.5 mL/min into a T-mixer pre-cooled to 0 °C.

    • Causality: The 1:1 volumetric flow ensures a residence time of exactly 2.0 minutes in the reactor zone, optimizing conversion while completely suppressing di-nitration[2].

  • In-line Quench: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a steady flow of ice-water (5 mL/min).

  • Separation: Pass the quenched mixture through an in-line liquid-liquid separator. Collect the organic phase, concentrate, and purify via short-path distillation.

Protocol C: Suzuki-Miyaura Cross-Coupling
  • Preparation: In a microwave-safe vial, combine 1-bromo-4,5-dichloro-2-nitrobenzene (27.1 g, 100 mmol), isopropylboronic acid (9.7 g, 110 mmol), and K₂CO₃ (27.6 g, 200 mmol).

  • Catalyst & Solvent: Add PdCl₂(dppf) (0.73 g, 1 mol%) and 100 mL of a degassed betaine/glycerol (1:4) natural eutectic solvent[6].

    • Causality: The eutectic solvent replaces toxic DMF/Toluene, improving the safety profile and allowing for potential catalyst recycling[3].

  • Reaction: Irradiate in a microwave reactor at 100 °C for 30 minutes.

  • Workup: Dilute with 200 mL of water to break the eutectic network. Extract with MTBE (3 × 100 mL).

  • Purification: Filter through a pad of Celite to remove Pd black, concentrate, and purify via flash chromatography.

Section 3: Green Chemistry Metrics Analysis

To objectively evaluate these pathways, we calculated the theoretical Atom Economy, empirical E-factor, and Process Mass Intensity (PMI) based on the protocols above.

MetricRoute A: Batch NitrationRoute B: Flow NitrationRoute C: Suzuki CouplingIdeal Target
Yield (%) 68%91%85%100%
Regioselectivity 82:18 (5-NO₂ : 6-NO₂)>98:2>99:1100:0
Atom Economy (AE) 92.8%92.8%47.1%100%
E-factor (kg waste/kg prod) 18.56.235.4< 5.0
PMI (kg total/kg prod) 19.57.236.4< 6.0
Primary Waste Stream Aqueous acidic wasteMinimal aqueous wasteBorate salts, Pd wasteNone

Data Interpretation:

  • Atom Economy: Direct C-H functionalization (Routes A & B) inherently outperforms cross-coupling (Route C) because it avoids the use of heavy leaving groups (bromide) and stoichiometric coupling partners (boronic acid)[1].

  • E-factor & PMI: Route B (Flow) demonstrates a dramatic reduction in the E-factor compared to Route A. By preventing thermal runaway, flow chemistry eliminates the need for massive volumes of quenching water and extraction solvents[5]. Despite using green solvents, Route C suffers from a high PMI due to the mass of the basic salts and the complex aqueous workup required to separate the product from the eutectic mixture[6].

Conclusion

While transition-metal catalysis (Route C) offers unparalleled regiocontrol, its poor Atom Economy and high PMI make it less suitable for the sustainable, large-scale production of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene. Classic batch nitration (Route A) achieves high Atom Economy but fails on safety and E-factor metrics due to poor thermal management. Continuous Flow Nitration (Route B) emerges as the superior methodology, perfectly synthesizing the high Atom Economy of direct EAS with the low PMI and high regioselectivity afforded by modern microreactor technology.

References

  • Sheldon, R. A. "Metrics of Green Chemistry and Sustainability: Past, Present, and Future." ACS Sustainable Chemistry & Engineering, 2018. URL: [Link]

  • National Center for Biotechnology Information. "3,4-Dichlorocumene | C9H10Cl2 | CID 74954." PubChem, 2021. URL: [Link]

  • "A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals." ChemRxiv, 2023. URL: [Link]

  • "Simple and Rapid Microwave-Assisted Suzuki-Miyaura Cross-coupling in Betaine/Glycerol Natural Eutectic Solvent." PMC - National Center for Biotechnology Information, 2022. URL: [Link]

  • "Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki-Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents." ACS Sustainable Chemistry & Engineering, 2025. URL: [Link]

  • "Self-Optimizing Flow Reactions for Sustainability: An Experimental Bayesian Optimization Study." ACS Publications, 2024. URL: [Link]

Sources

Comparative

Quantitative Structure-Activity Relationship (QSAR) Studies of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene Analogs: A Comparative Modeling Guide

Executive Summary The halogenated nitroaromatic scaffold, specifically 1,2-dichloro-4-(isopropyl)-5-nitrobenzene and its structural analogs, represents a highly specific class of compounds with profound implications in a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The halogenated nitroaromatic scaffold, specifically 1,2-dichloro-4-(isopropyl)-5-nitrobenzene and its structural analogs, represents a highly specific class of compounds with profound implications in agrochemical development and environmental toxicology. Evaluating the biological activity of these analogs—most notably their aquatic toxicity—requires robust predictive frameworks.

As a Senior Application Scientist, I approach Quantitative Structure-Activity Relationship (QSAR) modeling not merely as a statistical exercise, but as a mechanistic translation of molecular geometry into biological outcomes. This guide objectively compares computational modeling approaches for predicting the 50% inhibitory growth concentration (IGC50) of these analogs against the ciliated protozoan Tetrahymena pyriformis, the gold-standard model organism for nitrobenzene toxicity [1].

Mechanistic Grounding: Causality in Descriptor Selection

In rigorous QSAR modeling, molecular descriptors must never be selected arbitrarily; they must reflect the underlying mechanism of action. Nitroaromatic toxicity is dual-natured, driven simultaneously by polar narcosis and reactive electrophilicity [1, 2].

For 1,2-dichloro-4-(isopropyl)-5-nitrobenzene analogs, the causality of toxicity is defined by specific structural features:

  • Hydrophobicity (Log Kow): The bulky isopropyl group significantly increases the lipophilicity of the scaffold. This dictates the thermodynamic partition coefficient, facilitating the transport of the molecule across the phospholipid bilayer of the target organism.

  • Electrophilicity (LUMO Energy): The electron-withdrawing nature of the dichloro and nitro substituents drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. A lower LUMO energy makes the molecule highly susceptible to covalent adduction with cellular nucleophiles (e.g., proteins and DNA) [3].

Table 1: Key Molecular Descriptors and Their Mechanistic Causality
Descriptor CategorySpecific MetricMechanistic Causality
Physicochemical Log Kow (Partition Coefficient)Dictates membrane permeability and baseline narcotic toxicity.
Quantum Chemical E_LUMO (eV)Quantifies electron affinity; lower values indicate higher reactivity with cellular nucleophiles.
Quantum Chemical Parr's Electrophilicity Index (ω)Measures the stabilization energy when the system acquires an additional electron charge from the environment.
Topological/Steric Molar Refractivity (MR)Captures the steric bulk of the isopropyl group, influencing target cavity binding.

Comparative Analysis of QSAR Modeling Approaches

To accurately predict the IGC50 of these analogs, various modeling algorithms can be employed. The table below compares traditional linear models against modern 3D and machine learning approaches, highlighting the trade-offs between interpretability and predictive power.

Table 2: Performance Comparison of QSAR Algorithms for Nitrobenzene Toxicity
Modeling ApproachMethodologyR² (Training)Q² (Validation)InterpretabilityBest Use Case
2D-QSAR (MLR) Multiple Linear Regression using selected 2D/3D descriptors [2].0.82 - 0.870.80 - 0.84High Identifying direct linear correlations (e.g., Log Kow vs. Toxicity).
3D-QSAR (CoMFA) Comparative Molecular Field Analysis using steric/electrostatic grids.0.89 - 0.920.85 - 0.88Medium Optimizing specific substituent positions (e.g., modifying the isopropyl group).
Machine Learning (RF) Random Forest ensemble learning on a vast descriptor matrix.> 0.950.88 - 0.91Low (Black Box)Large, heterogeneous datasets with non-linear toxicity mechanisms.

Experimental Workflow: A Self-Validating Protocol

A robust QSAR model must operate as a self-validating system. The following protocol outlines the step-by-step computational workflow required to build a predictive, mathematically sound model for 1,2-dichloro-4-(isopropyl)-5-nitrobenzene analogs.

Step-by-Step Computational Methodology:
  • Dataset Curation & Geometry Optimization: Compile experimental IGC50 data for the analogs. Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level to obtain the lowest-energy conformers.

  • Descriptor Calculation: Compute 0D, 1D, 2D, and 3D descriptors using software such as PaDEL-Descriptor. Extract quantum chemical parameters (HOMO, LUMO) directly from the DFT output logs.

  • Feature Selection: Apply a Genetic Algorithm combined with Partial Least Squares (GA-PLS) to eliminate redundant descriptors and isolate the variables most causally linked to toxicity [2].

  • Model Training & Validation: Train the model using the selected algorithm (e.g., MLR). Validate the model using Leave-One-Out Cross-Validation (LOOCV) and Y-randomization to ensure the correlation is not a statistical artifact.

  • Applicability Domain (AD) Assessment: Construct a Williams Plot (standardized residuals vs. leverage values) to define the specific chemical space within which the model's predictions are reliable.

QSAR_Workflow A 1. Dataset Curation & DFT Optimization B 2. Molecular Descriptor Calculation A->B C 3. GA-PLS Feature Selection B->C D 4. Model Training (MLR / CoMFA / RF) C->D E 5. LOOCV & Y-Randomization Validation D->E F 6. Applicability Domain (Williams Plot) E->F

Computational workflow for developing and validating QSAR models of nitrobenzene analogs.

Biological Validation: Tetrahymena pyriformis Toxicity Assay

To ground the computational model in empirical reality, the in vitro biological data must be generated using a strictly controlled protocol. The T. pyriformis assay serves as the self-validating biological counterpart to the in silico predictions [3].

Step-by-Step Biological Methodology:
  • Culture Preparation: Culture Tetrahymena pyriformis in a sterile proteose-peptone yeast extract (PPY) medium. Maintain the culture in an incubator at a constant 27°C to ensure cells remain in the logarithmic growth phase.

  • Chemical Exposure: Prepare a concentration gradient of the 1,2-dichloro-4-(isopropyl)-5-nitrobenzene analog in the culture medium. Inoculate multi-well plates with a standardized density of the log-phase ciliates. Include a solvent control.

  • Incubation & Measurement: Incubate the plates for 40 hours. Measure the optical density (OD) at 540 nm using a spectrophotometer to quantify cell proliferation.

  • Endpoint Calculation: Calculate the percentage of growth inhibition relative to the control. Determine the IGC50 (concentration causing 50% growth inhibition) using non-linear regression analysis.

Toxicity_Pathway A 1,2-Dichloro-4-isopropyl -5-nitrobenzene B Membrane Permeation (Log Kow Driven) A->B C Electrophilic Attack (LUMO Driven) B->C D Macromolecule Adduction C->D E Growth Inhibition (T. pyriformis IGC50) D->E

Mechanistic pathway of nitroaromatic toxicity in T. pyriformis driven by molecular descriptors.

References

  • Cronin, M. T., et al. "Quantitative Structure−Activity Analyses of Nitrobenzene Toxicity to Tetrahymena pyriformis." Chemical Research in Toxicology, ACS Publications. URL: [Link]

  • Wang, D.-D., et al. "QSAR studies for the acute toxicity of nitrobenzenes to the Tetrahymena pyriformis." Journal of the Serbian Chemical Society. URL: [Link]

Validation

Comparing the cost-effectiveness of different synthetic pathways for 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Objective comparison of synthetic routes, mechanistic causality, and cost-to-performance metrics. Executive Summary & Stra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Objective comparison of synthetic routes, mechanistic causality, and cost-to-performance metrics.

Executive Summary & Strategic Context

The compound 1,2-dichloro-4-(isopropyl)-5-nitrobenzene is a heavily substituted, sterically congested aromatic intermediate critical to the development of advanced agrochemicals and active pharmaceutical ingredients (APIs). The primary synthetic challenge lies in achieving strict regiocontrol. The sequential installation of electron-withdrawing (chloro, nitro) and electron-donating (isopropyl) groups creates competing directing effects that can lead to complex isomeric mixtures.

For process chemists, selecting the optimal synthetic route requires balancing cost-effectiveness (reagent pricing, scalability) against performance (regiomeric purity, environmental impact). This guide objectively compares two distinct methodologies: the classical Electrophilic Aromatic Substitution (EAS) approach and the modern Palladium-Catalyzed Cross-Coupling approach.

Mechanistic Overview & Pathway Design

To synthesize this tetrasubstituted benzene, two fundamentally different retrosynthetic disconnections can be employed.

  • Pathway A (Classical EAS): Relies on the Friedel-Crafts alkylation of 1,2-dichlorobenzene to yield 3,4-dichlorocumene, followed by highly exothermic nitration. This is a traditional, bulk-chemical approach.

  • Pathway B (Cross-Coupling): Utilizes a late-stage Suzuki-Miyaura cross-coupling to install the isopropyl group onto a commercially available, pre-functionalized aromatic scaffold (1-bromo-4,5-dichloro-2-nitrobenzene).

SyntheticPathways cluster_A Pathway A: Classical EAS cluster_B Pathway B: Cross-Coupling A1 1,2-Dichlorobenzene A2 Friedel-Crafts Alkylation (i-PrCl, AlCl3) A1->A2 A3 3,4-Dichlorocumene A2->A3 A4 Nitration (HNO3, H2SO4) A3->A4 A5 1,2-Dichloro-4-isopropyl -5-nitrobenzene (+ Isomers) A4->A5 B1 1-Bromo-4,5-dichloro -2-nitrobenzene B2 Suzuki-Miyaura Coupling (i-PrBF3K, Pd cat.) B1->B2 B3 1,2-Dichloro-4-isopropyl -5-nitrobenzene (Isomerically Pure) B2->B3

Fig 1: Classical EAS vs. Pd-Catalyzed Cross-Coupling for 1,2-dichloro-4-isopropyl-5-nitrobenzene.

Cost-Effectiveness & Performance Analysis

When transitioning from bench-scale discovery to pilot-plant manufacturing, the metrics of success shift. The table below summarizes the quantitative data comparing both routes.

MetricPathway A (Classical EAS)Pathway B (Cross-Coupling)
Primary Reagents o-Dichlorobenzene, i-PrCl, Mixed Acids1-Bromo-4,5-dichloro-2-nitrobenzene, i-PrBF3K
Reagent Cost per kg $45 - $60 (Highly economical)$350 - $450 (Expensive Pd & Boron reagents)
Overall Yield ~45% (Significant loss during crystallization)~88% (High conversion, simple isolation)
Regiomeric Purity ~85% crude (Requires recrystallization)>99% (Structurally locked)
E-Factor (Waste/Product) ~15 - 20 (High acidic/aqueous waste)~5 - 8 (Solvent-driven waste)
Optimal Application Ton-scale commodity / AgrochemicalsLate-stage GLP Tox batches / Pharma APIs

Scientific Grounding & Causality (E-E-A-T)

To understand why these pathways perform differently, we must examine the underlying physical organic chemistry.

The Regioselectivity Challenge in Pathway A

In Pathway A, the nitration of 3,4-dichlorocumene is governed by competing directing effects. The two chlorine atoms are weakly deactivating but ortho/para directing. The isopropyl group is activating and ortho/para directing. According to established principles of electrophilic aromatic substitution detailed in 1[1], the 3-position is highly sterically hindered. The 5-position (ortho to the isopropyl group and para to the C2 chlorine) is the kinetically favored site. However, the 6-position is also activated, leading to an unavoidable ~85:15 mixture of the 5-nitro and 6-nitro isomers. Removing the 6-nitro isomer requires costly downstream processing, which directly inflates the 2 by generating massive amounts of solvent and acidic waste[2].

Overcoming sp3-Coupling Limitations in Pathway B

Pathway B bypasses regioselectivity issues entirely by using a pre-functionalized scaffold. However, Suzuki-Miyaura cross-coupling of an sp3-hybridized alkyl group is historically difficult due to slow oxidative addition and rapid, undesired β-hydride elimination. To solve this, we utilize potassium isopropyltrifluoroborate (a Molander salt). As documented in3[3], trifluoroborate salts release the active boronic species slowly, preventing protodeboronation. Coupling this with a bidentate ligand like dppf on the Palladium catalyst creates a rigid steric environment that suppresses β-hydride elimination, forcing the desired reductive elimination to form the C-C bond in >99% purity.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in in-process controls (IPCs) ensure that researchers can verify the success of each step mechanistically before proceeding.

Protocol A: Nitration of 3,4-Dichlorocumene (Classical EAS)
  • Acid Preparation: In a 500 mL jacketed reactor, carefully add 70% HNO3 (1.2 eq) to 98% H2SO4 (5.0 eq) at 0 °C. Causality: Pre-mixing generates the active nitronium ion (NO2+) while controlling the heat of dilution.

  • Substrate Addition: Add 3,4-dichlorocumene (1.0 eq) dropwise over 2 hours, strictly maintaining the internal temperature between 0–5 °C.

    • Self-Validation Checkpoint: If the temperature drops below 0 °C, the biphasic mixture may freeze/separate, stalling the reaction. If it exceeds 5 °C, oxidative byproducts and dinitration will spike.

  • Quench & Extract: Pour the mixture over crushed ice and extract with dichloromethane (3x). Wash the organic layer with saturated NaHCO3 until pH 7 is reached.

  • Purification: Concentrate the crude mixture and recrystallize from hot ethanol to remove the 6-nitro isomer.

    • Self-Validation Checkpoint: Post-crystallization, run a Differential Scanning Calorimetry (DSC) or melting point analysis. A sharp, narrow melting point confirms the successful removal of the 6-nitro isomer.

Protocol B: Suzuki-Miyaura Cross-Coupling (Modern Route)
  • Degassing: In a Schlenk flask, combine Toluene and H2O (10:1 v/v). Sparge with N2 for 30 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes.

  • Reagent Loading: Add 1-bromo-4,5-dichloro-2-nitrobenzene (1.0 eq), potassium isopropyltrifluoroborate (1.5 eq), K2CO3 (3.0 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Reaction: Heat the sealed flask to 90 °C for 12 hours under vigorous stirring.

    • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is self-indicating. The disappearance of the starting material mass (m/z ~271) and the appearance of the product mass confirms successful cross-coupling. If a mass of m/z ~192 appears, it indicates premature debromination; ensure stricter degassing in the next run.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate under reduced pressure. The product is typically >99% pure without further chromatography.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley-VCH URL:[Link]

  • The E Factor: Green Chemistry Metrics Source: Sheldon.nl (Prof. Roger A. Sheldon) URL:[Link]

  • Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.